molecular formula C15H14O B7770701 trans-1,3-Diphenyl-2-propen-1-ol CAS No. 4663-33-6

trans-1,3-Diphenyl-2-propen-1-ol

Cat. No.: B7770701
CAS No.: 4663-33-6
M. Wt: 210.27 g/mol
InChI Key: ORACYDGVNJGDMI-VAWYXSNFSA-N
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Description

Trans-1,3-Diphenyl-2-propen-1-ol is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,3-diphenylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORACYDGVNJGDMI-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4663-33-6
Record name trans-1,3-Diphenyl-2-propen-1-ol
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Foundational & Exploratory

trans-1,3-Diphenyl-2-propen-1-ol synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of trans-1,3-Diphenyl-2-propen-1-ol

This guide provides a comprehensive exploration of the synthetic pathways leading to this compound, an allylic alcohol with applications as a synthetic intermediate.[1] We will dissect the core chemical principles, provide detailed mechanistic insights, and present validated experimental protocols suitable for research and development environments. The focus is not merely on the procedural steps but on the underlying causality that governs reaction outcomes, empowering the practicing scientist to troubleshoot and adapt these methodologies.

Introduction

This compound is a valuable organic molecule characterized by a hydroxyl group positioned on a carbon adjacent to a carbon-carbon double bond, flanked by two phenyl rings. This structural arrangement makes it a versatile precursor for a variety of more complex molecules. Its synthesis is a classic exercise in chemoselectivity, requiring the precise manipulation of functional groups. The primary routes to this compound involve either the selective reduction of a pre-formed α,β-unsaturated ketone (chalcone) or the direct construction of the carbon skeleton via a nucleophilic addition.

Pathway I: Two-Step Synthesis via Reduction of 1,3-Diphenyl-2-propen-1-one (Chalcone)

This is the most prevalent and arguably more versatile approach. It bifurcates into two distinct stages: the synthesis of the chalcone precursor, followed by its selective reduction.

Part A: Synthesis of the Chalcone Precursor

The foundational step is the synthesis of 1,3-diphenyl-2-propen-1-one, commonly known as chalcone. This is reliably achieved through a base-catalyzed Claisen-Schmidt condensation , a variant of the aldol condensation.[2][3]

Mechanism Rationale: The reaction involves the condensation of an aromatic aldehyde (benzaldehyde), which lacks α-hydrogens and thus cannot self-condense, with a ketone that possesses α-hydrogens (acetophenone).[2] A strong base, such as sodium hydroxide, deprotonates the α-carbon of the acetophenone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product spontaneously dehydrates under the reaction conditions to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone, chalcone.[2][4]

Claisen_Schmidt_Condensation Claisen-Schmidt Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Acetophenone Acetophenone (Ph-CO-CH₃) Enolate Enolate (Ph-CO-CH₂⁻) Acetophenone->Enolate  OH⁻ H2O H₂O Enolate->H2O Enolate_ion Enolate Benzaldehyde Benzaldehyde (Ph-CHO) Alkoxide_Intermediate Alkoxide Intermediate Benzaldehyde->Alkoxide_Intermediate  Enolate Alkoxide_Intermediate_2 Alkoxide Intermediate Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone) Alkoxide_Intermediate_2->Aldol_Adduct  H₂O H2O_2 H₂O OH_ion OH⁻ Aldol_Adduct->OH_ion Aldol_Adduct_2 Aldol Adduct Chalcone Chalcone (1,3-Diphenyl-2-propen-1-one) Aldol_Adduct_2->Chalcone  -H₂O (E1cB)

Caption: Mechanism of Chalcone synthesis via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone) [2]

  • Dissolve 1.0 g of sodium hydroxide in 22 mL of ethanol in a 100 mL Erlenmeyer flask.

  • To this alkaline solution, add 1.25 mL of benzaldehyde followed by 0.9 mL of acetophenone.

  • Stopper the flask and stir the mixture vigorously at room temperature (25°C) for 24 hours.

  • Remove the solvent using a rotary evaporator to yield a solid residue.

  • Wash the solid with two 30 mL portions of tert-butyl methyl ether.

  • The resulting ether solution is then washed with six 30 mL portions of water and dried over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture to remove the drying agent and evaporate the solvent under reduced pressure.

  • Recrystallize the obtained crude product from a hexane/tert-butyl methyl ether mixture to yield pure chalcone.

Part B: Selective Reduction of Chalcone

With the chalcone precursor in hand, the critical step is the selective reduction of the carbonyl group to a hydroxyl group, without affecting the carbon-carbon double bond. This 1,2-reduction is key to forming the desired allylic alcohol.

This is a widely used, reliable, and experimentally simple method for reducing ketones.[5][6]

Mechanism Rationale: Sodium borohydride serves as a source of hydride ions (H⁻).[7] The hydride is a potent nucleophile that attacks the electrophilic carbonyl carbon. The polar nature of the Al-H bond in the related LiAlH₄ is higher, making it a much stronger reducing agent, whereas the B-H bond in NaBH₄ is less polar, rendering it a milder and more selective reagent.[7] This milder nature is crucial, as it allows for the selective reduction of aldehydes and ketones without typically reducing less reactive functional groups like esters or the isolated C=C double bond in the chalcone backbone.[5][6] The reaction proceeds via nucleophilic addition to form an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol.[7][8]

NaBH4_Reduction NaBH₄ Reduction Mechanism cluster_0 Step 1: Hydride Attack cluster_1 Step 2: Protonation (Workup) Chalcone Chalcone (Ph-CH=CH-CO-Ph) Alkoxide_Intermediate Alkoxide Intermediate Chalcone->Alkoxide_Intermediate  BH₄⁻ NaBH4 BH₄⁻ Alkoxide_Intermediate_2 Alkoxide Intermediate Final_Product This compound Alkoxide_Intermediate_2->Final_Product  H₃O⁺ H3O_plus H₃O⁺

Caption: Selective 1,2-reduction of chalcone using Sodium Borohydride.

Experimental Protocol: NaBH₄ Reduction of Chalcone [6]

  • In a round-bottom flask, dissolve the synthesized chalcone (1 eq.) in a suitable solvent such as methanol or ethanol (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-2 hours), quench the reaction by slowly adding aqueous ammonium chloride (NH₄Cl) or dilute HCl (1N) at 0°C.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

The MPV reduction is a classic and highly chemoselective method for reducing aldehydes and ketones using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol.[9]

Mechanism Rationale: This reaction is revered for its exceptional selectivity. Unlike hydride reagents, it operates via a reversible hydride transfer from a sacrificial alcohol (typically isopropanol) to the carbonyl substrate, coordinated to an aluminum isopropoxide catalyst.[10][11] The entire process proceeds through a six-membered ring transition state, which ensures the specific transfer of a hydride to the carbonyl carbon.[9][11] The reaction is driven to completion by distilling the acetone byproduct from the reaction mixture, shifting the equilibrium according to Le Châtelier's principle.[11] Critically, functional groups like C=C double bonds, nitro groups, and halogens are unaffected, making it ideal for the synthesis of this compound.[10][12]

MPV_Reduction Meerwein-Ponndorf-Verley (MPV) Catalytic Cycle catalyst Al(O-iPr)₃ Catalyst transition_state Six-Membered Transition State catalyst->transition_state + Chalcone chalcone Chalcone Substrate isopropanol Isopropanol (Sacrificial Alcohol) isopropanol->catalyst Regenerates Catalyst product This compound Product product->isopropanol + Isopropanol acetone Acetone (Byproduct) acetone->transition_state + Al(O-iPr)₂(OR) transition_state->product Hydride Transfer transition_state->acetone

Caption: Catalytic cycle of the Meerwein-Ponndorf-Verley reduction.

Pathway II: One-Step Grignard Synthesis

An alternative, more direct route involves the nucleophilic addition of a Grignard reagent to an α,β-unsaturated aldehyde.

Mechanism Rationale: This pathway utilizes the reaction between phenylmagnesium bromide (PhMgBr), a powerful organometallic nucleophile, and cinnamaldehyde. The Grignard reagent preferentially attacks the electrophilic carbonyl carbon in a 1,2-addition fashion to form a magnesium alkoxide intermediate.[13] Subsequent acidic workup protonates the alkoxide to yield the desired this compound. While 1,4-conjugate addition can be a competing pathway with α,β-unsaturated systems, the hard nature of the Grignard nucleophile and low temperatures generally favor direct 1,2-addition to the carbonyl group.

Grignard_Reaction Grignard Synthesis Mechanism cluster_0 Step 1: 1,2-Nucleophilic Addition cluster_1 Step 2: Protonation (Workup) Cinnamaldehyde Cinnamaldehyde (Ph-CH=CH-CHO) Mg_Alkoxide Magnesium Alkoxide Intermediate Cinnamaldehyde->Mg_Alkoxide  PhMgBr PhMgBr PhMgBr Mg_Alkoxide_2 Magnesium Alkoxide Final_Product This compound Mg_Alkoxide_2->Final_Product  H₃O⁺ H3O_plus H₃O⁺

Sources

physicochemical properties of trans-1,3-Diphenyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of trans-1,3-Diphenyl-2-propen-1-ol

Introduction

This compound, an allylic alcohol, serves as a pivotal building block in organic synthesis and has garnered attention for its potential biological activities, including in vivo anti-inflammatory properties.[1] Its structural framework, featuring two phenyl rings and a reactive alcohol moiety, makes it a versatile substrate for a variety of chemical transformations. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, and essential handling protocols, tailored for researchers and professionals in drug development and chemical synthesis. Understanding these fundamental characteristics is paramount for its effective application, from designing reaction conditions to interpreting analytical data and ensuring safe laboratory practices.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is systematically named (E)-1,3-diphenylprop-2-en-1-ol, with the "(E)" descriptor specifying the trans configuration of the substituents on the carbon-carbon double bond.[2] This stereochemistry is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological and chemical reactivity.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of the this compound structure.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name (E)-1,3-diphenylprop-2-en-1-ol [2]
CAS Number 62668-02-4 [3][4][5][6]
Molecular Formula C₁₅H₁₄O [2][3][5][7]
Molecular Weight 210.27 g/mol [2][3][4][5][6]
InChI Key ORACYDGVNJGDMI-VAWYXSNFSA-N [4]
SMILES OC(\C=C\c1ccccc1)c2ccccc2 [4]

| Synonyms | trans-1,3-Diphenylallyl alcohol |[2] |

Core Physicochemical Properties

The physical state, melting point, and solubility profile of a compound are critical parameters that dictate its handling, formulation, and reaction conditions.

Table 2: Summary of Physicochemical Properties

Property Value Remarks Source(s)
Appearance White to off-white powder/solid Conforms to typical appearance of a purified organic solid. [3][4]
Melting Point 55-57 °C A sharp melting range indicates high purity. [3][4][8]
Boiling Point Not available Decomposes at higher temperatures. Data for the related ketone, chalcone, is ~346 °C, but this is not applicable to the alcohol. [9]
Solubility Soluble in chloroform. The nonpolar nature of the two phenyl rings dominates the molecule's solubility profile. Water insolubility is expected. [3]

| Storage Temp. | 2-8°C | Refrigeration is recommended to maintain long-term stability. |[4] |

Field Insights: Causality and Implications
  • Melting Point: The relatively low melting point of 55-57 °C is consistent with a moderately sized organic molecule lacking strong intermolecular forces like extensive hydrogen bonding (only one OH group) or a highly symmetrical crystal lattice. This melting range is a crucial identity and purity check. A broader or depressed melting range would suggest the presence of impurities.

  • Solubility: The molecule's structure is predominantly nonpolar due to the two large phenyl groups and the hydrocarbon backbone. The single hydroxyl group imparts a slight polar character but is insufficient to render it soluble in water. Its solubility in chlorinated solvents like chloroform is expected. For drug development, solubility in pharmaceutically acceptable solvents or buffer systems would require experimental determination and likely necessitate formulation strategies.

Spectroscopic Characterization

Spectroscopic analysis provides an electronic and structural fingerprint of the molecule, essential for quality control and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the vinyl protons of the propenyl chain, the benzylic proton adjacent to the hydroxyl group, the hydroxyl proton itself, and the aromatic protons of the two phenyl rings. The coupling constant (J-value) between the vinyl protons is diagnostic for the trans (E) configuration, typically in the range of 12-18 Hz.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two phenyl rings, the two vinylic carbons, and the carbon bearing the hydroxyl group (the carbinol carbon).[2][10] The chemical shifts are indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound include:

  • ~3200-3600 cm⁻¹ (broad): O-H stretching of the alcohol group. The broadness is due to hydrogen bonding.

  • ~3000-3100 cm⁻¹: C-H stretching of the aromatic and vinylic protons.

  • ~1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~965 cm⁻¹: C-H out-of-plane bending for the trans C=C double bond, a key diagnostic peak.

  • ~1000-1200 cm⁻¹: C-O stretching of the alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (210.27). A common fragmentation would be the loss of a water molecule [M-18]⁺, which is characteristic of alcohols.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols must be followed.

Protocol: Melting Point Determination

Objective: To verify the identity and purity of the sample by measuring its melting point range.

Methodology:

  • Sample Preparation: A small amount of the finely ground, dry powder is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (55 °C).

  • Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

  • Validation: A pure sample should exhibit a sharp melting range (≤ 2 °C). A broad range indicates impurities.

Protocol: Spectroscopic Analysis Workflow

Objective: To obtain a comprehensive structural fingerprint of the compound.

Diagram 2: General Spectroscopic Characterization Workflow

G A Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., CDCl3) B ¹H & ¹³C NMR Spectroscopy A->B NMR Analysis C IR Spectroscopy (ATR or KBr pellet) A->C IR Analysis D Mass Spectrometry (e.g., GC-MS or ESI) A->D MS Analysis E Data Analysis & Structural Confirmation B->E C->E D->E

Caption: A typical workflow for the complete spectroscopic characterization of the title compound.

Stability, Reactivity, and Synthetic Context

  • Stability: The compound is stable under recommended storage conditions (2-8°C, protected from light and moisture).[3][4] As an allylic alcohol, it may be susceptible to oxidation or rearrangement under harsh acidic or oxidative conditions.

  • Reactivity: The hydroxyl group can undergo typical alcohol reactions such as esterification and etherification. The allylic nature of the alcohol makes it a candidate for nucleophilic substitution reactions (Sₙ1 or Sₙ2'), often catalyzed by acids.[4] It can also be oxidized to the corresponding α,β-unsaturated ketone, chalcone.

  • Synthetic Utility: this compound is a valuable synthetic intermediate. It can be used as a model substrate in catalyzed reactions, such as Friedel-Crafts alkylations.[1] Its synthesis is typically achieved via the reduction of 1,3-diphenyl-2-propen-1-one (chalcone), for which numerous synthetic procedures exist, commonly involving a Claisen-Schmidt condensation.[11][12]

Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical substance.

  • GHS Hazard Classification:

    • H315: Causes skin irritation.[2][13]

    • H319: Causes serious eye irritation.[2][13]

    • H335: May cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.[13]

    • Use only outdoors or in a well-ventilated area. An N95 dust mask is recommended.

  • Handling:

    • Avoid breathing dust.[13]

    • Wash hands thoroughly after handling.[13][14]

    • Avoid contact with skin and eyes.[14]

  • Storage:

    • Store in a well-ventilated place. Keep the container tightly closed.[13][14]

    • Store locked up in a refrigerator.[13][14]

  • First Aid:

    • If on skin: Wash with plenty of water.[13]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[13][14]

Conclusion

This compound is a well-characterized compound with defined physicochemical properties. Its identity is confirmed by a melting point of 55-57 °C and a distinct spectroscopic signature. While stable under controlled conditions, its nature as an allylic alcohol confers specific reactivity that is valuable in synthetic chemistry. The provided data and protocols form a foundational guide for researchers, enabling the confident and safe use of this compound in laboratory and development settings.

References

  • PubChem. This compound. [Link]

  • ChemBK. 1,3-DIPHENYL-2-PROPEN-1-ONE - Physico-chemical Properties. [Link]

  • Royal Society of Chemistry. Electronic supplementary information. [Link]

  • Stenutz. This compound. [Link]

  • RightAnswer. CAS Number 1334-33-4. [Link]

  • PubMed. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities | Request PDF. [Link]

  • Chemistry Online. Synthesis of 1,3-diphenyl-2-propen-1-one (chalcone). [Link]

  • CAS Common Chemistry. Arsonic acid, [3-(acetylamino)-4-hydroxyphenyl]-, compd. with. [Link]

  • PubChem. 1,3-Diphenyl-2-propen-1-one oxime. [Link]

  • CAS Common Chemistry. 4-Methylumbelliferyl β-D-xyloside. [Link]

  • MDPI. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. [Link]

  • NIST WebBook. 2-Propen-1-one, 1,3-diphenyl-, (E)- UV/Visible spectrum. [Link]

  • SIELC Technologies. Diazacon. [Link]

  • PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. [Link]

  • NIST WebBook. 2-Propen-1-one, 1,3-diphenyl-, (E)-. [Link]

  • NIST WebBook. 2-Propanone, 1,3-diphenyl-. [Link]

Sources

Spectroscopic Characterization of trans-1,3-Diphenyl-2-propen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for trans-1,3-diphenyl-2-propen-1-ol, a key allylic alcohol with applications in organic synthesis.[1] The structural elucidation of this compound is fundamental for its use as a model substrate in various chemical reactions, including allylic aminations and Friedel-Crafts alkylations.[1] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and interpretation of the resulting spectra for researchers, scientists, and professionals in drug development.

Molecular Structure and Key Features

This compound, with the chemical formula C₁₅H₁₄O, possesses a molecular weight of approximately 210.27 g/mol .[2][3] The molecule's core structure consists of a propen-1-ol backbone with phenyl substituents at the C1 and C3 positions. The trans configuration of the double bond is a critical stereochemical feature that influences its spectroscopic signature.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, vinylic, and carbinol protons. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

¹H NMR Data Summary

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20-7.45m10HAromatic protons (2 x C₆H₅)
6.40dd1HVinylic proton (CH =CH)
6.70d1HVinylic proton (CH=CH )
5.40d1HCarbinol proton (CH -OH)
2.10s1HHydroxyl proton (-OH )

Interpretation and Insights

The aromatic protons appear as a complex multiplet in the range of δ 7.20-7.45 ppm, which is characteristic of unsubstituted phenyl groups. The two vinylic protons are diastereotopic and exhibit a doublet of doublets and a doublet, respectively. The large coupling constant between them confirms the trans configuration of the double bond. The carbinol proton, attached to the same carbon as the hydroxyl group, appears as a doublet due to coupling with the adjacent vinylic proton. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the concentration and purity of the sample.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is typically used compared to ¹H NMR.

  • Instrumentation: A broadband-decoupled ¹³C NMR experiment is performed on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: A larger number of scans is required to obtain a good spectrum due to the low natural abundance of the ¹³C isotope.

¹³C NMR Data Summary

Chemical Shift (δ) ppmAssignment
142.5Aromatic C (quaternary)
136.8Aromatic C (quaternary)
131.5Vinylic C H
130.2Vinylic C H
128.6Aromatic C H
127.8Aromatic C H
126.5Aromatic C H
75.3Carbinol C H-OH

Interpretation and Insights

The ¹³C NMR spectrum shows distinct signals for the carbinol carbon, the two vinylic carbons, and the aromatic carbons. The carbinol carbon (C-OH) resonates at approximately 75.3 ppm. The vinylic carbons appear in the δ 130-132 ppm region. The aromatic carbons show a series of signals between δ 126-143 ppm, with the quaternary carbons appearing at the lower field (higher ppm values).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

IR Data Summary

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic and vinylic)
1655MediumC=C stretch (alkene)
1600, 1495, 1450StrongC=C stretch (aromatic)
965Strong=C-H bend (trans-alkene)
750, 690StrongC-H out-of-plane bend (monosubstituted benzene)

Interpretation and Insights

The broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol functional group. The presence of a strong band at 965 cm⁻¹ is a definitive indicator of the trans geometry of the carbon-carbon double bond. The sharp peaks in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data Summary

m/zRelative IntensityAssignment
210High[M]⁺ (Molecular ion)
192Moderate[M - H₂O]⁺
181Moderate[M - CHO]⁺
105High[C₆H₅CO]⁺
77High[C₆H₅]⁺

Interpretation and Insights

The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 210, confirming the molecular weight of the compound. A common fragmentation pathway for alcohols is the loss of a water molecule, leading to the peak at m/z 192. Another significant fragmentation involves the cleavage of the C-C bond adjacent to the alcohol, resulting in the formation of the benzoyl cation at m/z 105 and the phenyl radical. The peak at m/z 77 corresponds to the phenyl cation.

MS_Fragmentation M [C₁₅H₁₄O]⁺˙ m/z = 210 M_H2O [C₁₅H₁₂]⁺˙ m/z = 192 M->M_H2O - H₂O M_CHO [C₁₄H₁₃]⁺ m/z = 181 M->M_CHO - CHO C6H5CO [C₆H₅CO]⁺ m/z = 105 M->C6H5CO α-cleavage C6H5 [C₆H₅]⁺ m/z = 77 C6H5CO->C6H5 - CO

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle, from the connectivity and stereochemistry revealed by NMR to the functional groups identified by IR and the molecular weight and fragmentation pattern determined by MS. This guide serves as a valuable resource for scientists, enabling them to confidently identify and characterize this important synthetic intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubMed. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. [Link]

  • Chemistry Online. Synthesis of 1,3-diphenyl-2-propen-1-one (chalcone). [Link]

  • SpectraBase. (E)-1,3-Diphenyl-2-propen-1-ol - Optional[1H NMR] - Spectrum. [Link]

  • NIST WebBook. 2-Propen-1-one, 1,3-diphenyl-, (E)-. [Link]

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An In-Depth Technical Guide to the Solubility of trans-1,3-Diphenyl-2-propen-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount. It is a fundamental physicochemical property that governs everything from reaction kinetics and purification strategies to formulation development and bioavailability. This guide provides a comprehensive exploration of the solubility of trans-1,3-Diphenyl-2-propen-1-ol, a chalcone derivative of significant interest in various research fields. Our objective is to furnish you with not only empirical data but also the theoretical framework and practical methodologies to confidently assess and predict the solubility of this and similar compounds in your own laboratory settings.

Molecular Profile of this compound

This compound, an allylic alcohol, is a derivative of chalcone, a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] In this specific molecule, the carbonyl group of the parent chalcone is reduced to a hydroxyl group, which significantly influences its chemical behavior, including its solubility.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₅H₁₄O[2][3]
Molecular Weight 210.27 g/mol [2][4]
Appearance White to light yellow powder/crystal[3]
Melting Point 55-57 °C[4]
pKa (Predicted) 13.80 ± 0.20[3]

A clear understanding of the molecule's structure is the first step in predicting its solubility.

Figure 1. Chemical structure of this compound.

Theoretical Principles of Solubility

The adage "like dissolves like" is a foundational principle in chemistry that elegantly summarizes the primary determinant of solubility: the intermolecular forces between solute and solvent molecules. For this compound, its solubility in a given organic solvent is a delicate balance of several factors.

Polarity and van der Waals Forces

The molecular structure of this compound features two nonpolar phenyl rings and a hydrocarbon backbone. These substantial nonpolar regions contribute to strong van der Waals forces (specifically, London dispersion forces). Consequently, the compound is expected to exhibit good solubility in nonpolar and moderately polar organic solvents that can effectively interact through these forces.

The Role of the Hydroxyl Group and Hydrogen Bonding

The presence of a hydroxyl (-OH) group introduces a polar character to the molecule and the capacity for hydrogen bonding. This functional group can act as both a hydrogen bond donor (the hydrogen atom) and a hydrogen bond acceptor (the lone pairs on the oxygen atom). Therefore, this compound is anticipated to be soluble in protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate). The interplay between the large nonpolar structure and the polar, hydrogen-bonding hydroxyl group is the key to understanding its solubility profile.

Solubility_Influences cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound Solubility Solubility Solute->Solubility Nonpolar Two Phenyl Rings (Large Nonpolar Area) Nonpolar->Solubility van der Waals Interactions Polar Hydroxyl (-OH) Group (Polar, H-Bonding) Polar->Solubility Hydrogen Bonding Dipole-Dipole Solvent Organic Solvent Solvent->Solubility SolventPolarity Polarity SolventPolarity->Solubility SolventHBond H-Bonding Ability SolventHBond->Solubility

Figure 2. Factors influencing the solubility of this compound.

Qualitative and Quantitative Solubility Data

Qualitative Solubility:

  • Soluble in: Chloroform, ether, benzene.[5][6]

  • Slightly soluble in: Ethanol.[5][6]

  • Insoluble in: Water.[8]

For a more quantitative understanding, it is often necessary to perform experimental determinations.

Experimental Protocol for Determining Solubility

The following is a robust, self-validating protocol for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (±0.0001 g)

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

  • Sample Withdrawal and Filtration:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the vial containing the filtered solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the melting point of the solute.

    • Once the solvent is completely removed, place the vial in a vacuum oven at a moderate temperature to remove any residual solvent.

    • Allow the vial to cool to room temperature in a desiccator and then weigh it accurately.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final weight of the vial with the dried solute and the initial weight of the empty vial.

    • The volume of the solvent in the aliquot taken is known.

    • Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

Solubility_Determination_Workflow Start Start Preparation Prepare Supersaturated Solution (Excess Solute in Known Volume of Solvent) Start->Preparation Equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) Preparation->Equilibration Settling Allow Excess Solid to Settle Equilibration->Settling Sampling Withdraw and Filter Supernatant (0.45 µm syringe filter) Settling->Sampling Weighing1 Weigh Pre-tared Vial with Filtered Solution Sampling->Weighing1 Evaporation Evaporate Solvent Weighing1->Evaporation Drying Dry Residue to Constant Weight Evaporation->Drying Weighing2 Weigh Vial with Dried Solute Drying->Weighing2 Calculation Calculate Solubility (mass of solute / volume of solvent) Weighing2->Calculation End End Calculation->End

Sources

discovery and historical synthesis of trans-1,3-Diphenyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Historical Synthesis of trans-1,3-Diphenyl-2-propen-1-ol

Introduction: Unveiling Chalcone Alcohol

This compound, often referred to as chalcone alcohol, is a significant allylic alcohol that occupies a niche at the intersection of classical organic synthesis and modern chemical research. As the reduction product of 1,3-diphenyl-2-propen-1-one (chalcone), its synthetic history is intrinsically linked to the development of selective reduction methodologies. This guide provides a detailed exploration of the historical synthetic routes to this compound, grounded in the fundamental principles of organic chemistry. We will delve into the causality behind the experimental choices of early chemists, contrast historical methods, and provide actionable protocols that underscore the elegance and challenges of these foundational reactions. The molecule serves as an excellent case study for understanding the chemoselective reduction of α,β-unsaturated carbonyl systems, a persistent theme in synthetic chemistry. It has been investigated for various biological activities, including anti-inflammatory properties, and used as a model substrate in catalysis research.[1]

Compound Identification and Structural Elucidation

A precise understanding of the target molecule is paramount before exploring its synthesis. The structural and chemical properties provide the basis for its reactivity and characterization.

  • IUPAC Name: (E)-1,3-diphenylprop-2-en-1-ol[2]

  • Common Name: this compound, Chalcone Alcohol

  • CAS Number: 62668-02-4[2]

  • Molecular Formula: C₁₅H₁₄O[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight210.27 g/mol [2]
AppearanceSolid
Melting Point55-57 °C[1]
Boiling Point200-205 °C at 7 Torr[1]
Storage Temperature2-8°C

The trans or (E) configuration of the double bond is a key structural feature, influencing the molecule's stereochemistry and physical properties. Spectroscopic methods are essential for its unambiguous identification, with characteristic signals in ¹H NMR, ¹³C NMR, and mass spectrometry confirming its structure.[2][3]

Historical Synthesis: The Challenge of Selectivity

The synthesis of this compound is fundamentally a story about selective reduction. Its immediate precursor is 1,3-diphenyl-2-propen-1-one (chalcone), a compound readily prepared via the Claisen-Schmidt condensation of benzaldehyde and acetophenone.[4][5] The primary challenge for early chemists was to reduce the carbonyl group (C=O) without affecting the conjugated carbon-carbon double bond (C=C).

Method 1: The Meerwein-Ponndorf-Verley (MPV) Reduction

Discovered independently by Meerwein, Schmidt, Verley, and Ponndorf in the 1920s, the MPV reduction became a cornerstone for the chemoselective reduction of aldehydes and ketones.[6] Its genius lies in its mild conditions and high selectivity, making it perfectly suited for producing chalcone alcohol from chalcone.

Expertise & Causality: The MPV reduction utilizes an aluminum alkoxide, typically aluminum isopropoxide, in a sacrificial alcohol solvent like isopropanol.[6][7] The reaction is a reversible equilibrium wherein the aluminum catalyst facilitates a hydride transfer from the isopropanol to the ketone's carbonyl carbon via a highly organized, six-membered cyclic transition state.[6][8] This mechanism is inherently selective for the polar C=O bond over the non-polar C=C bond. To drive the equilibrium towards the product, the acetone formed as a byproduct is continuously removed by distillation.[7][8] This choice is critical for achieving high yields, a principle of process chemistry that was well understood even in early applications.

Diagram 1: Mechanism of the Meerwein-Ponndorf-Verley Reduction

MPV_Mechanism Chalcone Chalcone (1,3-Diphenyl-2-propen-1-one) Coord_Complex Coordination Complex Chalcone->Coord_Complex Coordination Al_isopropoxide Al(O-i-Pr)₃ Al_isopropoxide->Coord_Complex Isopropanol Isopropanol Product_Complex Product-Catalyst Complex Isopropanol->Product_Complex Transition_State Six-Membered Transition State Coord_Complex->Transition_State Hydride Transfer Transition_State->Product_Complex Acetone Acetone (byproduct) Transition_State->Acetone Product_Complex->Al_isopropoxide Catalyst Regeneration Chalcone_Alcohol Chalcone Alcohol (Product) Product_Complex->Chalcone_Alcohol Ligand Exchange

Caption: Catalytic cycle of the MPV reduction.

Experimental Protocol: MPV Reduction of Chalcone

  • Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all glassware is meticulously dried to prevent hydrolysis of the aluminum alkoxide.

  • Reagent Charging: To the reaction flask, add 1,3-diphenyl-2-propen-1-one (1 equiv.), a large excess of anhydrous isopropanol (which acts as both solvent and hydride source), and aluminum isopropoxide (0.5-1 equiv.).

  • Reaction Execution: Heat the mixture to a gentle reflux. The isopropanol will co-distill with the acetone byproduct. Slowly distill the mixture to remove the acetone, driving the reaction forward. The rate of distillation should be controlled to maintain the reaction volume by periodically adding fresh anhydrous isopropanol.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting chalcone is consumed.

  • Workup: After completion, cool the reaction mixture and hydrolyze the aluminum salts by carefully adding dilute acid (e.g., 1M HCl). This step must be done cautiously as it is exothermic.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate to yield pure this compound.

Method 2: Grignard Reaction with Cinnamaldehyde

An alternative historical route involves carbon-carbon bond formation using a Grignard reagent, a discovery by Victor Grignard that earned him the Nobel Prize in 1912.[9] By reacting phenylmagnesium bromide with cinnamaldehyde, one can construct the 1,3-diphenylallyl alcohol framework directly.

Expertise & Causality: This approach is fundamentally different from the MPV reduction. It is a synthesis, not a functional group transformation of a pre-existing skeleton. The highly nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of cinnamaldehyde.[10] This 1,2-addition is the dominant pathway for Grignard reagents with α,β-unsaturated aldehydes. The key experimental consideration is the absolute exclusion of water and atmospheric oxygen, as Grignard reagents are potent bases and are readily destroyed by protic sources.[9] Anhydrous ether is the classic solvent choice, as it is unreactive and helps stabilize the Grignard reagent.

Diagram 2: Synthesis via Grignard Reaction

Grignard_Synthesis PhMgBr Phenylmagnesium Bromide (PhMgBr) Step1 1. Nucleophilic Addition in Anhydrous Ether PhMgBr->Step1 Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->Step1 Alkoxide Intermediate Alkoxide Salt Step1->Alkoxide Step2 2. Acidic Workup (H₃O⁺) Product trans-1,3-Diphenyl- 2-propen-1-ol Step2->Product Alkoxide->Step2

Caption: Grignard reaction workflow.

Experimental Protocol: Grignard Synthesis

  • Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a condenser and an addition funnel, place magnesium turnings (1.1 equiv.). Add a small volume of anhydrous diethyl ether. In the addition funnel, place a solution of bromobenzene (1 equiv.) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. The reaction may need initiation with a crystal of iodine or gentle heating. Once initiated (indicated by cloudiness and bubbling), add the remaining bromobenzene solution dropwise to maintain a steady reflux.[11]

  • Reaction with Aldehyde: After the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of cinnamaldehyde (0.95 equiv.) in anhydrous diethyl ether dropwise from the addition funnel. Control the addition rate to maintain a gentle reaction.

  • Quenching and Workup: Once the addition is complete, stir the mixture at room temperature for 1-2 hours. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.[11]

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. The resulting crude product is then purified by column chromatography or recrystallization.

Comparison of Historical Methods

Both the MPV reduction and the Grignard synthesis are powerful, time-tested methods, yet they represent fundamentally different synthetic philosophies.

Table 2: Comparative Analysis of Historical Synthetic Routes

FeatureMeerwein-Ponndorf-Verley (MPV) ReductionGrignard Synthesis
Starting Materials 1,3-Diphenyl-2-propen-1-one (Chalcone)Cinnamaldehyde, Bromobenzene, Mg
Bond(s) Formed C-H, O-HC-C, O-H
Key Principle Chemoselective hydride transferNucleophilic addition / C-C coupling
Key Advantage Excellent chemoselectivity (preserves C=C)Builds molecular complexity directly
Key Challenge Driving the equilibrium (acetone removal)Strict anhydrous/anaerobic conditions
Atom Economy Moderate (uses isopropanol as reductant)High

Modern Context and Stereoselective Advances

While the historical methods are robust, modern organic synthesis often demands higher levels of stereoselectivity. The field has evolved to include a vast toolkit for preparing allylic alcohols with precise control over stereochemistry.[12][13] These methods include:

  • Asymmetric Reductions: Using chiral reducing agents or catalysts (e.g., Corey-Bakshi-Shibata reduction) to reduce prochiral ketones enantioselectively.

  • Allylic Substitution: Displacing a leaving group on an allylic substrate with a hydroxyl group equivalent, often with stereochemical control.[14]

  • Reductive Coupling: Modern transition-metal-catalyzed methods can couple alkynes and aldehydes to form allylic alcohols with high regio- and stereoselectivity.[15]

These advanced techniques build upon the foundational logic of the historical syntheses but offer unparalleled precision for applications in drug development and natural product synthesis.

Diagram 3: General Synthetic Workflow

General_Workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reagents Charge Dried Glassware with Reactants & Solvent Reaction Execute Reaction (e.g., Reflux, Stirring) Reagents->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Quench Quench Reaction (e.g., add H₂O/Acid) Monitor->Quench Upon Completion Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Recrystallization or Chromatography) Concentrate->Purify Analyze Characterize Product (NMR, MP, etc.) Purify->Analyze

Caption: A self-validating workflow for synthesis.

Conclusion

The synthesis of this compound provides a compelling narrative of chemical ingenuity. The historical routes, particularly the Meerwein-Ponndorf-Verley reduction and the Grignard reaction, not only represent practical methods for its preparation but also encapsulate fundamental principles of chemoselectivity and carbon-carbon bond formation that remain central to the practice of organic chemistry. By understanding the causality behind these classical transformations, modern researchers are better equipped to innovate and develop the next generation of synthetic methodologies.

References

  • Stereospecific and Regioselective Synthesis of E-Allylic Alcohols through Reductive Cross Coupling of Terminal Alkynes. (2023). Vertex AI Search.
  • Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C-H Bond Addition to 1,3-Enynes and Aldehydes.
  • Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. (2024). Chemistry – A European Journal.
  • Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation.
  • Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. (2007). Bioorganic & Medicinal Chemistry.
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  • This compound. Sigma-Aldrich.
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  • This compound. ChemicalBook.
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • Generation and Reaction of a Grignard Reagent. (2021). YouTube.
  • This compound(62668-02-4) 13C NMR spectrum. ChemicalBook.
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Foreword: The Therapeutic Potential of the Diphenylpropenoid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Diphenylpropenol Derivatives

To our colleagues in the research and drug development community,

The intersection of synthetic chemistry and pharmacology has unveiled numerous molecular scaffolds with profound therapeutic potential. Among these, the 1,3-diphenyl-2-propen-1-ol (diphenylpropenol) framework and its closely related oxidized form, 1,3-diphenyl-2-propen-1-one (chalcone), stand out as privileged structures. These compounds, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated system, are not only synthetically accessible but also exhibit a remarkable breadth of biological activities.[1][2] Their significance is underscored by their role as biosynthetic precursors to all flavonoids and isoflavonoids.[1]

This guide is designed to serve as a technical resource for researchers and drug development professionals. It moves beyond a simple enumeration of activities to provide a deeper understanding of the causality behind experimental designs, the mechanisms of action, and the structure-activity relationships that govern the efficacy of these derivatives. We will explore the core biological activities—anti-inflammatory, anticancer, antioxidant, and antimicrobial—grounding our discussion in mechanistic data and validated protocols. Our objective is to equip you with the foundational knowledge and practical methodologies required to explore this promising class of molecules within your own research endeavors.

Section 1: The Diphenylpropenoid Core - Synthesis and Structural Versatility

The therapeutic versatility of diphenylpropenol and diphenylpropenone derivatives stems from the numerous reactive sites on their core structure, which allow for the synthesis of a vast library of analogues.[3] The primary synthetic route to the diphenylpropenone (chalcone) backbone is the Claisen-Schmidt condensation, an acid- or base-catalyzed aldol condensation between an acetophenone and a substituted benzaldehyde.[4] Subsequent reduction of the ketone group can yield the corresponding diphenylpropenol.

The true power of this scaffold lies in the ability to modify the two aromatic rings (designated Ring A, from the acetophenone precursor, and Ring B, from the benzaldehyde precursor) and the α,β-unsaturated system. The introduction of various substituents—such as hydroxyl, methoxy, halogen, and trifluoromethyl groups—dramatically influences the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity.[4][5]

General Synthetic Workflow

The synthesis of a diverse library of derivatives for screening is a critical first step in drug discovery. The workflow diagram below illustrates a typical pathway from precursor selection to the generation of a final compound library.

G cluster_0 Precursor Selection cluster_1 Core Synthesis cluster_2 Further Modification (Optional) cluster_3 Final Library A Substituted Acetophenones (Ring A) C Claisen-Schmidt Condensation A->C B Substituted Benzaldehydes (Ring B) B->C D Chalcone (Diphenylpropenone) Intermediate Library C->D Base or Acid Catalysis E Reduction of Ketone (to Diphenylpropenol) D->E F Cyclization Reactions (e.g., to Pyrazolines) D->F G Purification & Characterization (NMR, MS, IR) D->G Direct use E->G F->G H Screening Library of Diphenylpropenoid Derivatives G->H

Caption: General workflow for the synthesis of a diphenylpropenoid derivative library.

Section 2: Anti-Inflammatory Activity

Chronic inflammation is a key pathological driver of numerous diseases. Diphenylpropenone derivatives have emerged as potent modulators of inflammatory pathways, acting on multiple targets to suppress the inflammatory response.[1][2][4]

Mechanism of Action: Inhibition of the NLRP3 Inflammasome

A primary mechanism for the anti-inflammatory effect of certain diphenylpropenone derivatives is the inhibition of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[5] The NLRP3 inflammasome is a multiprotein complex that, when activated by various stimuli, triggers the cleavage of pro-caspase-1 into active caspase-1. Caspase-1 then proteolytically activates the pro-inflammatory cytokines IL-1β and IL-18.

Specific chalcone derivatives have been shown to target the NLRP3 protein directly, preventing its oligomerization and the subsequent recruitment of the ASC (Apoptosis-associated speck-like protein containing a CARD) adapter protein.[5] This blockade effectively halts the entire downstream signaling cascade, leading to a significant reduction in IL-1β secretion.[5]

G Stimuli Inflammatory Stimuli (e.g., LPS, Nigericin) NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive Activates NLRP3_active NLRP3 Oligomerization (Inflammasome Assembly) NLRP3_inactive->NLRP3_active Forms ASC ASC Adaptor ASC->NLRP3_active Recruited to Casp1_pro Pro-Caspase-1 Casp1_active Active Caspase-1 Casp1_pro->Casp1_active NLRP3_active->Casp1_pro Recruits & Cleaves IL1b_pro Pro-IL-1β Casp1_active->IL1b_pro Cleaves IL1b_active Mature IL-1β (Secretion) IL1b_pro->IL1b_active Inflammation Inflammatory Response IL1b_active->Inflammation DPP_Derivative Diphenylpropenone Derivative (e.g., F14) DPP_Derivative->NLRP3_active Inhibits Oligomerization

Caption: Inhibition of the NLRP3 inflammasome pathway by diphenylpropenone derivatives.

Additional Anti-Inflammatory Mechanisms

Beyond NLRP3, these derivatives also suppress inflammation by:

  • Inhibiting Nitric Oxide (NO) Production : Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several diphenylpropenone derivatives are potent suppressors of lipopolysaccharide (LPS)-induced NO generation in macrophages.[3][6]

  • Modulating Cyclooxygenase (COX) Enzymes : As with traditional NSAIDs, some chalcones can inhibit COX enzymes, thereby reducing the production of prostaglandins.[1][2]

  • Suppressing Cell Adhesion Molecules (CAMs) : Certain derivatives can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), which is crucial for the recruitment of leukocytes to sites of inflammation.[1][4]

Quantitative Data: In Vitro Anti-Inflammatory Activity

The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50).

Compound IDTarget/AssayCell LineIC50 (µM)Reference
F14 IL-1β SecretionBMDM0.74[5]
F14 IL-1β SecretionTHP-10.88[5]
Compound 6m VCAM-1 ExpressionMouse Model0.9[4]
Compound 1 β-glucuronidase releaseRat Neutrophils5.5[7]
Compound 4 β-glucuronidase releaseRat Neutrophils8.4[7]
Experimental Protocol: In Vitro IL-1β Secretion Assay

This protocol outlines the measurement of IL-1β inhibition in bone marrow-derived macrophages (BMDMs), a key experiment for validating NLRP3 inhibitors.[5]

1. Cell Culture and Priming:

  • Culture BMDM or THP-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
  • Seed cells in a 96-well plate at a density of 5 x 10^5 cells/well.
  • Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

2. Compound Treatment:

  • Wash the cells with PBS.
  • Add fresh media containing various concentrations of the test diphenylpropenol derivative (e.g., 0.1 to 10 µM).
  • Incubate for 1 hour.

3. Inflammasome Activation:

  • Add an NLRP3 activator, such as Nigericin (5 µM) or ATP (5 mM), to the wells.
  • Incubate for 1-2 hours.

4. Supernatant Collection and Analysis:

  • Centrifuge the plate to pellet the cells.
  • Carefully collect the supernatant.
  • Quantify the concentration of secreted IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage inhibition of IL-1β secretion for each compound concentration relative to the vehicle control (LPS + Nigericin only).
  • Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 3: Anticancer Activity

The deregulation of cellular signaling, particularly through receptor tyrosine kinases (RTKs), is a cornerstone of cancer pathogenesis. Diphenylpropenone derivatives have demonstrated significant potential as anticancer agents by targeting these very pathways.[8][9]

Mechanism of Action: Multi-Target Inhibition of Receptor Tyrosine Kinases

A key anticancer mechanism for these compounds is their ability to inhibit angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[8] This anti-angiogenic effect is mediated through the broad-spectrum inhibition of multiple RTKs on endothelial cells.

While some derivatives show weak direct inhibition of the VEGF receptor, their strength lies in simultaneously blocking several other pro-angiogenic RTKs, including Tie-2, EGF receptor, and FGF receptor.[8] This multi-target approach can be more effective than inhibiting a single pathway, as it reduces the likelihood of the tumor developing resistance. The inhibition of these receptors prevents downstream signaling cascades, including the ERK phosphorylation and NF-κB activation pathways, which are critical for endothelial cell proliferation, migration, and survival.[8]

G cluster_ligands cluster_receptors VEGF VEGF VEGFR VEGFR VEGF->VEGFR EGF EGF EGFR EGFR EGF->EGFR FGF FGF FGFR FGFR FGF->FGFR Ang Angiopoietin Tie2 Tie-2 Ang->Tie2 Downstream Downstream Signaling (e.g., ERK, NF-κB) VEGFR->Downstream EGFR->Downstream FGFR->Downstream Tie2->Downstream Response Cell Proliferation, Migration, Survival (Angiogenesis) Downstream->Response DPP_Derivative Diphenylpropenone (Chalcone) DPP_Derivative->VEGFR DPP_Derivative->EGFR DPP_Derivative->FGFR DPP_Derivative->Tie2 Multi-Target Inhibition

Caption: Multi-target inhibition of RTKs by diphenylpropenone derivatives blocks angiogenesis.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic and antiproliferative effects of these compounds are evaluated against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µg/mL)Reference
Bromophenol 12 Myelogenous Leukemia (K562)13.9[10]
Bromophenol 15 Keratin-forming tumor (KB)3.09[10]
Bromophenol 15 Hepatoma (Bel7402)3.18[10]
Bromophenol 15 Lung Carcinoma (A549)3.54[10]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

1. Cell Seeding:

  • Culture a cancer cell line of interest (e.g., A549, HT29, K562) in the appropriate growth medium.
  • Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells/well.
  • Incubate for 24 hours to allow cells to attach.

2. Compound Exposure:

  • Prepare serial dilutions of the diphenylpropenol derivatives in the culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only and medium-only controls.
  • Incubate for a defined period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10 µL of the MTT solution to each well.
  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • Carefully remove the medium from the wells.
  • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.
  • Plot the percentage viability against the log of compound concentration to determine the IC50 value.

Section 4: Antioxidant and Antimicrobial Activities

Antioxidant Properties

Many diphenylpropenoid derivatives act as potent antioxidants and free-radical scavengers.[11][12][13] This activity is crucial, as oxidative stress is implicated in the pathogenesis of cancer, inflammation, and neurodegenerative diseases.

  • Mechanism : The antioxidant capacity is often attributed to the phenolic hydroxyl groups on the aromatic rings. These groups can donate a hydrogen atom to stabilize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or reactive oxygen species (ROS) like the superoxide anion.[6][14]

  • Evaluation : The antioxidant activity is commonly assessed using the DPPH radical scavenging assay or by measuring the reduction of ROS and NO production in stimulated macrophage cell lines.[11][13]

Antimicrobial Properties

The diphenylpropenoid scaffold has also been shown to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[1][15][16]

  • Mechanism : The lipophilic nature of these compounds allows them to interfere with bacterial cell membranes.[15] They can disrupt the lipid bilayer, increase membrane fluidity, and cause the leakage of essential ions and metabolites, ultimately leading to cell death. The specific substituents on the aromatic rings significantly influence the potency and spectrum of activity.[15][17]

  • Evaluation : The standard method for screening antimicrobial activity is the disk diffusion technique or by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a rapid and reliable method for evaluating the free-radical scavenging ability of the synthesized derivatives.

1. Reagent Preparation:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
  • Prepare serial dilutions of the test compounds and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

2. Assay Procedure:

  • In a 96-well plate, add 50 µL of each compound dilution to the wells.
  • Add 150 µL of the DPPH solution to each well.
  • Include a control well containing only methanol and the DPPH solution.

3. Incubation and Measurement:

  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance of each well at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

4. Data Analysis:

  • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
  • Plot the percentage of scavenging against the compound concentration to determine the EC50 (effective concentration required to scavenge 50% of DPPH radicals).

Section 5: Conclusion and Future Directions

The diphenylpropenol and diphenylpropenone scaffold represents a highly versatile and pharmacologically significant class of compounds. Their synthetic tractability allows for extensive structural modification, enabling the fine-tuning of their biological activities. The research summarized in this guide demonstrates their potent anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, often mediated by well-defined molecular mechanisms such as the inhibition of the NLRP3 inflammasome and multi-target RTKs.

For drug development professionals, these derivatives offer a promising starting point for novel therapeutic agents. Future research should focus on:

  • Improving Pharmacokinetics : Enhancing the solubility, metabolic stability, and oral bioavailability of lead compounds.

  • Elucidating Detailed SAR : Systematically exploring the impact of a wider range of substituents to develop highly potent and selective inhibitors.

  • In Vivo Efficacy : Moving promising candidates from in vitro assays to robust animal models of inflammation, cancer, and infectious disease to validate their therapeutic potential.

By leveraging the foundational knowledge and protocols presented here, the scientific community can continue to unlock the full therapeutic potential of this remarkable molecular framework.

References

  • Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. (2007). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Synthesis and biological evaluation of anti-inflammatory activity of 1,3 diphenyl propenone derivatives. (2020). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives. (2012). PubMed. Retrieved January 3, 2026, from [Link]

  • The anti-angiogenic and anti-tumor activity of synthetic phenylpropenone derivatives is mediated through the inhibition of receptor tyrosine kinases. (2012). PubMed. Retrieved January 3, 2026, from [Link]

  • Anti-Inflammatory Trends of 1, 3-Diphenyl-2-propen-1-one Derivatives. (2012). ResearchGate. Retrieved January 3, 2026, from [Link]

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  • Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. (2007). PubMed. Retrieved January 3, 2026, from [Link]

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  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2021). MDPI. Retrieved January 3, 2026, from [Link]

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CAS number and IUPAC name for trans-1,3-Diphenyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Synthetic Intermediate

(E)-1,3-Diphenylprop-2-en-1-ol, an allylic alcohol, serves as a pivotal molecule in synthetic organic chemistry and a compound of interest in medicinal chemistry. It is structurally derived from trans-chalcone (1,3-diphenyl-2-propen-1-one), a core scaffold in a wide array of biologically active compounds.[1] The selective synthesis and characterization of this alcohol are crucial for developing novel therapeutics and exploring structure-activity relationships (SAR) within the chalcone family. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, grounded in established chemical principles.

The compound is identified by the CAS Number 62668-02-4 and its systematic IUPAC name is (E)-1,3-diphenylprop-2-en-1-ol .[2] It belongs to the phenylpropanoid class of organic compounds.

Identifier Value Source
IUPAC Name (E)-1,3-diphenylprop-2-en-1-olPubChem[2]
CAS Number 62668-02-4Sigma-Aldrich, PubChem[2]
Molecular Formula C₁₅H₁₄OPubChem[2]
Molecular Weight 210.27 g/mol PubChem[2]
Appearance White to off-white powder/solidChemodex[3]
Melting Point 55-57 °CChemodex[3]
Storage 2-8°C, Protect from light and moistureChemodex[3]

Synthesis and Purification: A Two-Step Approach

The most reliable and common synthesis of (E)-1,3-diphenylprop-2-en-1-ol is a two-step process commencing from readily available starting materials. This methodology ensures high stereoselectivity for the trans (E) isomer and chemoselectivity in the reduction step.

  • Step 1: Claisen-Schmidt Condensation to form trans-Chalcone.

  • Step 2: Selective 1,2-Reduction of trans-Chalcone.

SynthesisWorkflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Selective Reduction Benzaldehyde Benzaldehyde Base NaOH / EtOH Benzaldehyde->Base Acetophenone Acetophenone Acetophenone->Base Chalcone trans-Chalcone (1,3-Diphenyl-2-propen-1-one) Base->Chalcone Claisen-Schmidt Condensation Reducer NaBH₄ / MeOH Chalcone->Reducer Carbonyl Reduction Product (E)-1,3-Diphenylprop-2-en-1-ol Reducer->Product

Caption: Two-step synthesis of (E)-1,3-Diphenylprop-2-en-1-ol.

Protocol 1: Synthesis of trans-Chalcone Precursor

Principle: The Claisen-Schmidt condensation is an aldol condensation between an aldehyde with no α-hydrogens (here, benzaldehyde) and a ketone (acetophenone) under basic conditions. Benzaldehyde cannot self-condense, making it an excellent substrate. The initial aldol adduct rapidly dehydrates under the reaction conditions to yield the highly conjugated, stable α,β-unsaturated ketone known as chalcone.

Methodology:

  • Prepare a solution of sodium hydroxide (1.0 g) in ethanol (22 mL).

  • In a separate 100 mL Erlenmeyer flask, combine benzaldehyde (1.25 mL) and acetophenone (0.9 mL).

  • Add the ethanolic NaOH solution to the aldehyde-ketone mixture.

  • Stopper the flask and stir vigorously at room temperature (25°C) for 24 hours. A solid precipitate of chalcone should form.

  • Isolate the crude solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to yield pure trans-chalcone as pale yellow crystals.

Protocol 2: Selective Reduction to (E)-1,3-Diphenylprop-2-en-1-ol

Principle: The selective reduction of the carbonyl group in an α,β-unsaturated ketone without affecting the carbon-carbon double bond is a critical transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose.[4][5] As a mild hydride donor, it preferentially attacks the electrophilic carbonyl carbon (a 1,2-addition) over the less polarized alkene (which would be a 1,4-conjugate addition). This chemoselectivity is key to obtaining the desired allylic alcohol.

Methodology:

  • Suspend the synthesized trans-chalcone (e.g., 0.20 g) in methanol (14 mL) in an Erlenmeyer flask.

  • Cool the suspension in an ice bath to 0-5°C. This is crucial to control the reaction rate and enhance selectivity.

  • Weigh sodium borohydride (NaBH₄) (e.g., 0.19 g) and add it portion-wise to the chilled chalcone suspension over 5-10 minutes while swirling.[6] Effervescence (H₂ gas) will be observed.

  • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature, stirring for an additional 30 minutes or until the solid chalcone has completely dissolved, indicating reaction completion.

  • Quench the reaction by slowly adding ~10 mL of water.

  • Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (E)-1,3-diphenylprop-2-en-1-ol.

  • Purify the product by recrystallization (e.g., from hexanes/ethyl acetate) or flash column chromatography on silica gel.

Structural Characterization and Data

Validation of the final product's identity and purity is achieved through standard spectroscopic techniques. Spectral data is available from sources such as PubChem and ChemicalBook.[2][7]

Technique Expected Observations
¹H NMR Signals for aromatic protons (multiplets, ~7.2-7.5 ppm), two vinyl protons on the C=C double bond (doublets, ~6.3-6.8 ppm) with a large coupling constant (J ≈ 16 Hz) confirming the trans configuration, a carbinol proton (-CHOH) signal (doublet, ~5.3 ppm), and a hydroxyl proton (-OH) signal (broad singlet, variable ppm).
¹³C NMR Signals for aromatic carbons, two vinyl carbons (~128-133 ppm), and a key signal for the carbinol carbon (-CHOH) at ~75 ppm. The absence of a ketone signal (~190 ppm) confirms the reduction.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. A peak around 1650 cm⁻¹ for the C=C stretch. Disappearance of the strong C=O stretch from the chalcone precursor (~1660 cm⁻¹).
Mass Spec. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (210.27 g/mol ).

Applications in Drug Development and Research

The chalcone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][8] (E)-1,3-Diphenylprop-2-en-1-ol is significant in this context for two primary reasons:

  • As a Bioactive Molecule: The reduction of the carbonyl group to a hydroxyl group fundamentally alters the molecule's electronic properties, hydrogen bonding capability, and conformation. This modification can lead to a different pharmacological profile. Indeed, the parent alcohol has been reported to possess significant in vivo anti-inflammatory activity. Its properties are often investigated in parallel with its ketone precursor to understand the role of the carbonyl group in biological interactions.

  • As a Synthetic Intermediate: The hydroxyl group is a versatile functional handle for further chemical modification. It can be esterified, etherified, or substituted to create a library of new chalcone-derived compounds for SAR studies. This allows researchers to fine-tune the molecule's properties to enhance potency or reduce toxicity. For instance, recent studies have focused on designing chalcone derivatives as potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[9][10]

Applications Chalcone_Scaffold Chalcone Scaffold (1,3-Diphenyl-2-propen-1-one) C=O Group Bioactivity Biological Targets (e.g., COX, NLRP3, Kinases) Chalcone_Scaffold->Bioactivity Known Activity (Anti-inflammatory, Anticancer) Target_Alcohol (E)-1,3-Diphenylprop-2-en-1-ol CH-OH Group Target_Alcohol->Bioactivity Modulated Activity (SAR Studies) Derivatives SAR Library (Esters, Ethers, etc.) Target_Alcohol->Derivatives Synthetic Handle

Caption: Role of the target alcohol in drug discovery.

Safety and Handling

According to aggregated GHS information, (E)-1,3-diphenylprop-2-en-1-ol is classified as a substance that causes skin and serious eye irritation.[2] Standard laboratory safety protocols should be followed:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C), protected from light.[3]

Conclusion

(E)-1,3-Diphenylprop-2-en-1-ol is more than a simple derivative of chalcone; it is a key compound for probing the chemical biology of this important class of molecules. Its synthesis via a robust two-step condensation and selective reduction pathway is a classic demonstration of chemoselective control in organic chemistry. For researchers in drug development, this molecule offers a gateway to novel therapeutic agents by serving as both a direct pharmacological agent and a versatile platform for synthetic diversification. A thorough understanding of its synthesis and properties is essential for leveraging its full potential in medicinal chemistry and materials science.

References

  • Hussaini, S. N., & Ali, H. M. (2012). Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives. International Journal of Drug Design & Discovery. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. Molecules. Available at: [Link]

  • Khan, S., et al. (2018). Exploring Promising Immunomodulatory Potential of Natural and Synthetic 1,3-Diphenyl-2-propen-1-one Analogs: A Review of Mechanistic Insight. Current Topics in Medicinal Chemistry. Available at: [Link]

  • de Souza, R. F., et al. (2018). The chemoselective double bond reduction of chalcones. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. PubMed. Available at: [Link]

  • Hussaini, S. N., & Ali, H. M. (2012). Anti-Inflammatory Trends of 1, 3-Diphenyl-2-propen-1-one Derivatives. ResearchGate. Available at: [Link]

  • Joshi, U. D., et al. (2011). Colour Reactions of Chalcones and Their Mechanism (A Review). Rasayan Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). trans-1,3-Diphenyl-2-propen-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • UDayton OChem Lab. (2020). Experiment Reduction of Chalcone using Sodium Borohydride. YouTube. Available at: [Link]

  • Kanduluru, A. K. (2012). Selective reduction of carbonyl in chalcone. ResearchGate. Available at: [Link]

  • Rahaman, H. (2012). How to reduce the >C=O group of chalcone to >CH2 selectively so that the double bond remains intact? ResearchGate. Available at: [Link]

  • UDayton OChem Lab. (2020). Chalcone Part III Reduction of Chalcone using Sodium Borohydride NaBH4. YouTube. Available at: [Link]

  • Naicker, T., et al. (2011). NaBH4-mediated non-chemoselective reduction of α,β-unsaturated ketones of chalcones in the synthesis of flavans. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1,3-Diphenyl-2-propen-1-one oxime. National Center for Biotechnology Information. Available at: [Link]

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review of chalcone reduction to allylic alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemoselective Reduction of Chalcones to Allylic Alcohols

Abstract

The selective reduction of the carbonyl group in chalcones and other α,β-unsaturated ketones to form allylic alcohols is a cornerstone transformation in synthetic organic chemistry, particularly vital in the synthesis of complex natural products and pharmaceutical agents. This guide provides a comprehensive overview of the core principles and field-proven methodologies for achieving this conversion with high chemoselectivity. We will delve into the mechanistic underpinnings of various reduction strategies, from classic stoichiometric hydride reagents to advanced catalytic systems. The discussion emphasizes the causality behind experimental choices, offering researchers, scientists, and drug development professionals the insights needed to select and optimize the ideal protocol for their specific synthetic challenges. Detailed, step-by-step methodologies for key transformations are provided, alongside comparative data to facilitate informed decision-making in the laboratory.

The Fundamental Challenge: 1,2- vs. 1,4-Addition

Chalcones, characterized by an α,β-unsaturated ketone moiety, possess two primary electrophilic sites susceptible to nucleophilic attack by reducing agents: the carbonyl carbon (C-1) and the β-olefinic carbon (C-3). The central challenge in converting a chalcone to an allylic alcohol lies in directing the hydride reagent to attack the carbonyl carbon exclusively (a 1,2-addition), while suppressing the competing conjugate addition to the β-carbon (a 1,4-addition), which would yield a saturated ketone.

The outcome of the reduction is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" center. Consequently, "hard" nucleophilic hydrides preferentially attack the carbonyl carbon, leading to the desired allylic alcohol. Conversely, "soft" hydrides favor conjugate addition.[1]

Figure 1: Competing reduction pathways for chalcones.

Stoichiometric Hydride Reductions

Sodium Borohydride (NaBH₄): A Case of Ambiguity

Sodium borohydride is a mild, inexpensive, and readily available reducing agent.[2] However, its hydride is considered borderline in terms of hardness, often leading to a mixture of 1,2- and 1,4-reduction products when reacting with chalcones.[3][4] While it reliably reduces simple aldehydes and ketones, its application to α,β-unsaturated systems can result in poor chemoselectivity, necessitating tedious purification.[2] In some cases, complete reduction of both the alkene and the ketone can occur.[5][6]

The Luche Reduction: A Paradigm of Chemoselectivity

The Luche reduction is the classic and most reliable method for the selective 1,2-reduction of α,β-unsaturated ketones.[7] This method employs sodium borohydride in conjunction with a lanthanide salt, most commonly cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in an alcohol solvent like methanol or ethanol.[1][7]

Causality of Selectivity: The genius of the Luche reduction lies in altering the nature of the reducing system.

  • Carbonyl Activation: The highly Lewis-acidic Ce³⁺ ion coordinates to the carbonyl oxygen. This coordination polarizes the C=O bond, increasing the electrophilicity and "hardness" of the carbonyl carbon.

  • Hydride Hardening: The cerium salt also catalyzes the exchange of hydrides on the borohydride with alkoxides from the solvent. This in-situ formation of alkoxyborohydrides, such as NaBH₃(OCH₃), creates a "harder" hydride donor compared to NaBH₄.[4]

The combination of a harder carbonyl center and a harder hydride donor decisively favors the 1,2-addition pathway, typically affording the allylic alcohol in high yield and with excellent selectivity.[4]

G cluster_system Luche Reduction System cluster_mechanism Mechanism of Selectivity Chalcone Chalcone (in MeOH) Activation Lewis Acidic Ce³⁺ activates C=O group Chalcone->Activation CeCl3 CeCl₃ • 7H₂O CeCl3->Activation Hydride_Mod Ce³⁺ catalyzes formation of 'harder' alkoxyborohydrides (e.g., NaBH₃(OMe)) CeCl3->Hydride_Mod NaBH4 NaBH₄ NaBH4->Hydride_Mod Coordination Increased 'hardness' of carbonyl carbon Activation->Coordination Outcome Selective 1,2-Reduction to Allylic Alcohol Coordination->Outcome Synergistic Effect Hydride_Mod->Outcome Synergistic Effect

Figure 2: Logical workflow of the Luche Reduction.

This protocol is designed to be self-validating through clear, observable steps and definitive analytical confirmation.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-chalcone (1.0 g, 4.8 mmol) and CeCl₃·7H₂O (1.9 g, 5.1 mmol) in 30 mL of methanol. Stir the mixture at room temperature until all solids have dissolved, resulting in a clear, pale solution.

    • Causality Check: The use of a slight excess of the cerium salt ensures complete activation of the substrate. Methanol serves as both the solvent and the source for alkoxyborohydride formation.

  • Reaction Initiation: Cool the flask in an ice-water bath to 0 °C. Add sodium borohydride (0.20 g, 5.3 mmol) portion-wise over 5 minutes.

    • Causality Check: The low temperature controls the reaction rate and minimizes potential side reactions. Portion-wise addition prevents excessive hydrogen gas evolution.[8] A color change from pale yellow to colorless is often observed, indicating consumption of the chalcone.

  • Monitoring and Quenching: Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 10-15 minutes. Once the starting material is consumed, slowly add 20 mL of 1 M HCl (aq) to quench the excess NaBH₄.

    • Trustworthiness: TLC provides a direct visual confirmation of the conversion of the starting material (chalcone) to the product (allylic alcohol), which will have a lower Rf value.

  • Workup and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Validation: Purify the crude product by flash column chromatography (silica gel, gradient elution from 9:1 to 4:1 Hexanes:Ethyl Acetate) to yield the pure allylic alcohol.

    • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum should show a characteristic doublet-doublet splitting pattern for the proton on the alcohol-bearing carbon.[3] The IR spectrum will show a broad O-H stretch (~3300 cm⁻¹) and the disappearance of the conjugated carbonyl C=O stretch (~1660 cm⁻¹).

Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation represents a greener and more atom-economical alternative to stoichiometric metal hydrides. These methods utilize a catalyst (often based on transition metals) to transfer hydrogen from a safe, inexpensive donor molecule to the substrate.

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a classic CTH method that uses a simple aluminum alkoxide, typically aluminum isopropoxide [Al(O-i-Pr)₃], as a catalyst and isopropanol as the hydride source.[9][10][11] The reaction is reversible, and the equilibrium is typically driven to completion by distilling off the acetone byproduct.[10]

Mechanism of Action: The reaction proceeds through a six-membered cyclic transition state where the aluminum catalyst coordinates to both the chalcone's carbonyl oxygen and the isopropanol's oxygen, facilitating a direct hydride transfer from the isopropanol's α-carbon to the chalcone's carbonyl carbon.[11][12] A key advantage of the MPV reduction is its high chemoselectivity; it selectively reduces aldehydes and ketones without affecting other reducible groups like alkenes, alkynes, or nitro groups.[9][12]

Figure 3: Simplified workflow of the MPV catalytic cycle.
Transition Metal-Catalyzed CTH

Modern CTH methods often employ sophisticated transition metal complexes, particularly those of Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), to achieve high efficiency and selectivity.[13] Methanol and formic acid (or its salts like sodium formate) are common hydrogen donors.[14][15][16]

These catalytic systems offer several advantages:

  • High Activity: Very low catalyst loadings (e.g., <1 mol%) are often sufficient.

  • Broad Substrate Scope: Many systems tolerate a wide range of functional groups.[13][14]

  • Asymmetric Potential: The use of chiral ligands on the metal center enables the asymmetric reduction of prochiral chalcones to valuable chiral allylic alcohols, a critical transformation in drug development.[15][17][18]

For instance, Ru(II)-based catalysts have been successfully used for the asymmetric transfer hydrogenation of chalcones in water, a green solvent, using sodium formate as the hydrogen source, achieving excellent yields and high enantiomeric ratios.[15][16]

Comparative Analysis of Key Methodologies

The choice of reduction method is a critical decision based on factors such as required selectivity, substrate complexity, cost, scale, and the need for stereocontrol.

Method Reagents/Catalyst Selectivity Advantages Disadvantages
NaBH₄ Reduction NaBH₄, AlcoholVariable; often poor 1,2-selectivityInexpensive, readily available, simple procedure.[3]Often produces product mixtures; not reliable for selective 1,2-reduction.[4]
Luche Reduction NaBH₄, CeCl₃·7H₂OExcellent 1,2-selectivityHighly reliable, fast, mild conditions, broad scope.[4]Stoichiometric use of cerium salt (waste); higher cost than NaBH₄ alone.
MPV Reduction Al(O-i-Pr)₃, i-PrOHExcellent 1,2-selectivity[12]High chemoselectivity, inexpensive catalyst, green.[9]Reversible reaction requires removal of acetone; can require high temperatures.
CTH (Ru, Rh, etc.) Metal-ligand complex, H-donor (e.g., HCO₂Na)Excellent 1,2-selectivityLow catalyst loading, broad scope, potential for high enantioselectivity.[15]Catalyst cost and sensitivity; ligand synthesis can be complex.

Conclusion and Future Outlook

The selective reduction of chalcones to allylic alcohols is a well-developed field with a range of robust and reliable methods available to the synthetic chemist. While the Luche reduction remains a go-to method for its simplicity and effectiveness, the ongoing drive for greener, more sustainable, and enantioselective processes has propelled catalytic transfer hydrogenation to the forefront. The development of new, inexpensive, and highly active catalysts based on earth-abundant metals, along with the use of benign hydrogen sources like water, will continue to shape the future of this important transformation.[19][20] For professionals in drug development, the ability to perform these reductions asymmetrically is of paramount importance, and the continued innovation in chiral catalysts will undoubtedly unlock new pathways to complex, biologically active molecules.[21][22]

References

  • Title: Chemoselective reduction of α,β-unsaturated ketones to allylic alcohols under catalyst-free conditions Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Chemoselective Luche-Type Reduction of α,β-Unsaturated Ketones by Magnesium Catalysis Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Transition-metal-free chemoselective reduction of α,β-unsaturated ketones using H2O as a hydrogen source Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Chemoselective Conjugate Reduction of α,β-Unsaturated Ketones Catalyzed by Rhodium Amido Complexes in Aqueous Media Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Activating Methanol for Chemoselective Transfer Hydrogenation of Chalcones Using an SNS-Ruthenium Complex Source: Synfacts - Thieme URL: [Link]

  • Title: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E Source: ACS Publications URL: [Link]

  • Title: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E Source: PubMed URL: [Link]

  • Title: Chalcone Part III Reduction of Chalcone using Sodium Borohydride NaBH4 Source: YouTube URL: [Link]

  • Title: NaBH4-mediated non-chemoselective reduction of α,β-unsaturated ketones of chalcones in the synthesis of flavans Source: ResearchGate URL: [Link]

  • Title: Luche reduction Source: Wikipedia URL: [Link]

  • Title: Meerwein–Ponndorf–Verley reduction Source: Wikipedia URL: [Link]

  • Title: Meerwein-Ponndorf-Verley Reduction Source: Organic Chemistry Portal URL: [Link]

  • Title: Experiment Reduction of Chalcone using Sodium Borohydride Source: YouTube URL: [Link]

  • Title: Meerwein Ponndorf Verley (MPV Reduction): Easy mechanism, examples, applications Source: Chemistry Learner URL: [Link]

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  • Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

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  • Title: Asymmetric Syntheses of Chiral Allylic Alcohols Source: ResearchGate URL: [Link]

  • Title: Recent trends in organocatalyzed asymmetric reduction of prochiral ketones Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue Source: J Ind Microbiol Biotechnol URL: [Link]

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A Technical Guide to the Theoretical Calculation of trans-1,3-Diphenyl-2-propen-1-ol: Bridging Theory and Experiment

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the theoretical investigation of trans-1,3-Diphenyl-2-propen-1-ol, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to elucidate the structural, electronic, and spectroscopic properties of this and structurally related compounds. By integrating established theoretical protocols with a focus on experimental validation, this guide offers a robust methodology for generating reliable in silico data.

Introduction: The Power of Predictive Chemistry

This compound belongs to the chalcone family, a class of compounds known for their diverse biological activities.[1] Understanding the three-dimensional structure, electronic distribution, and spectroscopic signatures of this molecule is paramount for elucidating its mechanism of action and designing more potent analogues. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in this endeavor.[1] DFT allows for the accurate prediction of molecular properties, offering insights that can guide and rationalize experimental findings.

This guide will detail the step-by-step computational workflow for a comprehensive theoretical analysis of this compound, from initial geometry optimization to the prediction of its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. The causality behind the choice of computational methods and the importance of validating theoretical data against experimental results will be emphasized throughout.

The Computational Workflow: A Self-Validating System

The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The workflow presented here is designed to be a self-validating system, where each step builds upon the previous one, culminating in a set of theoretical data that can be confidently compared with experimental measurements.

Computational_Workflow cluster_input Initial Input cluster_dft DFT Calculations cluster_spectroscopy Spectroscopic Prediction cluster_validation Validation mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_analysis Frequency Analysis geom_opt->freq_analysis Optimized Geometry electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop uv_vis_spectrum UV-Vis Spectrum Prediction (TD-DFT) geom_opt->uv_vis_spectrum Ground State Geometry nmr_spectrum NMR Spectrum Prediction (GIAO) geom_opt->nmr_spectrum Optimized Structure ir_spectrum IR Spectrum Prediction freq_analysis->ir_spectrum comparison Comparison with Experimental Data ir_spectrum->comparison uv_vis_spectrum->comparison nmr_spectrum->comparison

Caption: Computational workflow for the theoretical analysis of this compound.

Core Methodology: From Structure to Spectra

Geometry Optimization: In Silico Crystallography

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol: Geometry Optimization

  • Input Structure: A 3D model of this compound is constructed using a molecular builder. The initial stereochemistry should reflect the trans configuration of the double bond.

  • Computational Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is selected. This Pople-style basis set provides a good description of the electron distribution and includes diffuse functions (++) for accurately modeling non-covalent interactions and polarization functions (d,p) for describing the shape of the electron clouds around the atoms.

  • Execution: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation is considered converged when the forces on the atoms and the change in energy between successive steps are below a defined threshold.

The result of this step is a set of Cartesian coordinates corresponding to the minimum energy structure of the molecule in the gas phase.

Vibrational Frequency Analysis: Confirming the Minimum and Predicting the IR Spectrum

Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of the IR Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies to account for anharmonicity and other systematic errors.

Table 1: Predicted vs. Experimental Vibrational Frequencies (Selected Modes)

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (Typical Range)
O-H Stretch~3600-34003600-3200 (broad)
Aromatic C-H Stretch~3100-30003100-3000
Alkene C=C Stretch~1650-16001680-1620
C-O Stretch (Alcohol)~1260-10001260-1000
trans-C-H Bend (out-of-plane)~980-960980-960
Electronic Properties: Unveiling Reactivity

The optimized geometry is used to calculate key electronic properties that provide insights into the molecule's reactivity and electronic transitions.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (electronegative) and are prone to electrophilic attack, while blue regions represent electron-deficient areas (electropositive) and are susceptible to nucleophilic attack.

HOMO_LUMO cluster_energy homo_level Energy Level lumo_level Energy Level lumo_level->homo_level ΔE = E_LUMO - E_HOMO energy_axis Energy

Caption: Schematic of HOMO-LUMO energy levels and the energy gap.

Predicting Spectroscopic Data: The Fingerprints of a Molecule

The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT).

Protocol: UV-Vis Spectrum Prediction

  • Method: TD-DFT calculations are performed on the B3LYP/6-311++G(d,p) optimized geometry.

  • Solvent Effects: To better mimic experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) should be employed, specifying the solvent used for the experimental measurement (e.g., ethanol, methanol).

  • Output: The calculation yields the excitation energies (in eV or nm) and oscillator strengths for the lowest-energy electronic transitions. The transition with the highest oscillator strength typically corresponds to the λmax observed experimentally.

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR calculations.

Protocol: NMR Spectrum Prediction

  • Method: GIAO-DFT calculations are performed at the B3LYP/6-311++G(d,p) level on the optimized geometry.

  • Reference Standard: The isotropic shielding values for tetramethylsilane (TMS) are calculated at the same level of theory.

  • Chemical Shift Calculation: The chemical shift (δ) for each nucleus is calculated relative to TMS using the following equation: δ = σTMS - σsample, where σ is the calculated isotropic shielding value.

  • Solvent Effects: As with UV-Vis calculations, incorporating a solvent model (PCM) is crucial for accurate predictions, especially for protons involved in hydrogen bonding.

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (Selected Nuclei)

NucleusCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)[2][3]
OHDependent on solvent modelVariable
CH (alkene, α to OH)~5.2-5.4~5.3
CH (alkene, β to OH)~6.3-6.5~6.4
Aromatic CHs~7.2-7.6~7.2-7.5
C=O (analogous chalcone)N/AN/A
C-OH~75-77~76
Alkene Cs~128-132~129, 131
Aromatic Cs~126-142~126-142

Note: Calculated values are approximate and can vary based on the specific computational setup. Experimental values are sourced from available online databases.[2][3]

Conclusion: A Synergy of Theory and Experiment

This guide has outlined a comprehensive and robust methodology for the theoretical calculation of this compound. By following these protocols, researchers can generate a wealth of information about the molecule's structural, electronic, and spectroscopic properties. The emphasis on using well-validated methods like B3LYP/6-311++G(d,p) and comparing the theoretical results with experimental data ensures the trustworthiness and reliability of the computational study. This synergy between in silico and experimental approaches is crucial for accelerating the pace of research and development in fields where a deep molecular understanding is paramount.

References

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  • NIST Chemistry WebBook. 2-Propen-1-one, 1,3-diphenyl-, (E)-. National Institute of Standards and Technology. [Link]

  • PubChem. 1,3-Diphenyl-2-propen-1-one oxime. National Center for Biotechnology Information. [Link]

  • MDPI. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. [Link]

  • NIH. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. National Library of Medicine. [Link]

  • ResearchGate. IR spectra of (E)-1,3-diphénylprop-2-éne-1-one (3a). [Link]

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Methodological & Application

Application Note: A Protocol for the Selective Synthesis of trans-1,3-Diphenyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the laboratory synthesis of trans-1,3-Diphenyl-2-propen-1-ol, a valuable allylic alcohol intermediate. The synthesis is achieved through the selective 1,2-reduction of the corresponding α,β-unsaturated ketone, trans-chalcone (1,3-Diphenyl-2-propen-1-one). This application note details the Luche reduction, a highly chemoselective method that employs sodium borohydride in conjunction with cerium(III) chloride. The causality behind reagent choice, reaction conditions, and procedural steps is explained to ensure reproducibility and high yield of the target compound. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Scientific Principle

The conversion of α,β-unsaturated ketones to their corresponding allylic alcohols is a fundamental transformation in organic synthesis. However, it presents a significant chemoselectivity challenge. The presence of two electrophilic sites—the carbonyl carbon (hard center) and the β-olefinic carbon (soft center)—can lead to two different products upon nucleophilic hydride attack.

  • 1,2-Direct Addition: Attack at the carbonyl carbon yields the desired allylic alcohol.

  • 1,4-Conjugate Addition: Attack at the β-carbon yields an enolate, which upon workup gives a saturated ketone.

Standard hydride reagents like sodium borohydride (NaBH₄) can often produce a mixture of both products.[1][2][3] To achieve high selectivity for the 1,2-addition product, this protocol utilizes the Luche reduction. This method leverages Hard and Soft Acid-Base (HSAB) theory to direct the reaction pathway.[4]

The key to the Luche reduction is the addition of a lanthanide salt, typically cerium(III) chloride (CeCl₃), to the reaction mixture.[4][5] The Ce³⁺ ion, a hard Lewis acid, coordinates to the hard carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, effectively "hardening" this site for nucleophilic attack.[3] Furthermore, in an alcohol solvent like methanol, CeCl₃ facilitates the in-situ formation of alkoxyborohydrides (e.g., NaBH₃(OCH₃)), which are harder hydride donors than NaBH₄ itself.[3][5] The combination of an activated carbonyl and a harder hydride reagent overwhelmingly favors the 1,2-direct addition, leading to the selective formation of this compound.[2]

Reaction_Mechanism Figure 1: Luche Reduction Mechanism cluster_reduction 1,2-Hydride Attack Chalcone trans-Chalcone Activated_Complex Ce³⁺-Activated Carbonyl Chalcone->Activated_Complex Coordination CeCl3 CeCl₃ CeCl3->Activated_Complex MeOH Methanol (Solvent) Alkoxyborohydride Alkoxyborohydride [NaBH₃(OR)]⁻ (Harder Hydride Donor) MeOH->Alkoxyborohydride NaBH4 NaBH₄ NaBH4->Alkoxyborohydride Alkoxide_Intermediate Cerium Alkoxide Intermediate Activated_Complex->Alkoxide_Intermediate Alkoxyborohydride->Alkoxide_Intermediate H⁻ Product trans-1,3-Diphenyl- 2-propen-1-ol Alkoxide_Intermediate->Product Protonation (Workup)

Caption: Figure 1: Luche Reduction Mechanism.

Materials and Reagents

All reagents should be of analytical grade or higher. Ensure all glassware is thoroughly dried before use.

ReagentFormulaMW ( g/mol )CAS No.AmountMolar Equiv.
trans-ChalconeC₁₅H₁₂O208.26614-47-12.08 g1.0
Cerium(III) Chloride HeptahydrateCeCl₃·7H₂O372.5818618-55-83.73 g1.0
Sodium BorohydrideNaBH₄37.8316940-66-20.42 g1.1
Methanol (ACS Grade)CH₃OH32.0467-56-150 mL-
Ethyl AcetateC₄H₈O₂88.11141-78-6~100 mL-
Hydrochloric Acid (1 M)HCl36.467647-01-0~20 mL-
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6~5 g-
Deionized WaterH₂O18.027732-18-5~150 mL-
Brine (Saturated NaCl)NaCl58.447647-14-5~30 mL-

Safety and Hazard Management

This protocol must be executed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves, is mandatory.

  • This compound (Product): Causes skin, eye, and respiratory irritation.[6][7]

  • Sodium Borohydride (NaBH₄): Corrosive and caustic. Reacts with water, acids, and protic solvents to release flammable hydrogen gas. Handle with care and avoid contact with moisture.[8][9]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Ethyl Acetate & Hexane: Highly flammable liquids.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Detailed Experimental Protocol

Workflow start Start: Reaction Setup step1 1. Dissolve Chalcone & CeCl₃·7H₂O in 50 mL Methanol start->step1 step2 2. Cool to 0°C (Ice Bath) step1->step2 step3 3. Add NaBH₄ in Portions over 10-15 min step2->step3 step4 4. Stir at 0°C for 30 min. Monitor by TLC step3->step4 step5 5. Quench: Slowly Add 1M HCl (Maintain 0°C) step4->step5 step6 6. Remove Methanol (Rotary Evaporator) step5->step6 step7 7. Aqueous Workup: Add H₂O, Extract with Ethyl Acetate (3x) step6->step7 step8 8. Wash Organic Layer (H₂O, then Brine) step7->step8 step9 9. Dry with Na₂SO₄, Filter, & Concentrate step8->step9 step10 10. Purify Crude Solid (Recrystallization) step9->step10 end End: Pure Product step10->end

Caption: Figure 2: Experimental Workflow.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add trans-chalcone (2.08 g, 10.0 mmol) and cerium(III) chloride heptahydrate (3.73 g, 10.0 mmol).

  • Add 50 mL of methanol to the flask. Stir the mixture at room temperature until all solids are fully dissolved, resulting in a clear, pale solution.

Step 2: Reduction

  • Place the flask in an ice-water bath and allow the solution to cool to 0°C with continuous stirring.

  • Once cooled, begin the portion-wise addition of sodium borohydride (0.42 g, 11.0 mmol). Add the NaBH₄ powder slowly over 10-15 minutes using a spatula.

    • Expert Insight: This slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent an uncontrolled evolution of hydrogen gas.[8] A rapid addition can lead to a sudden temperature increase, potentially reducing the selectivity of the reaction.

Step 3: Reaction Monitoring

  • After the final addition of NaBH₄, allow the reaction to stir at 0°C for an additional 30 minutes.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. Spot the starting material (chalcone solution) and the reaction mixture on the same plate. The reaction is complete upon the disappearance of the starting chalcone spot (visualized under UV light).[10]

    • Trustworthiness: TLC provides a real-time, self-validating checkpoint to ensure the complete conversion of the starting material before proceeding to the workup phase.[11]

Step 4: Quenching and Workup

  • While keeping the flask in the ice bath, slowly and carefully quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the solution becomes acidic (test with pH paper). This step neutralizes excess NaBH₄ and hydrolyzes the borate-ester intermediates.

  • Remove the flask from the ice bath and concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • To the resulting aqueous slurry, add 50 mL of deionized water. Transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

    • Causality: This extraction isolates the desired organic product from the water-soluble inorganic salts (NaCl, cerium salts, borates).

Step 5: Purification

  • Wash the combined organic extracts sequentially with deionized water (1 x 30 mL) and then with brine (1 x 30 mL). The brine wash helps to remove residual water from the organic phase.

  • Dry the ethyl acetate solution over anhydrous sodium sulfate (~5 g). Swirl and let it stand for 10-15 minutes.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield a crude white solid.

  • Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[10]

  • Collect the pure white crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

Characterization and Expected Results

  • Yield: A typical yield for this procedure is in the range of 85-95%.

  • Appearance: White crystalline solid.

  • Melting Point: The literature melting point for this compound is 55-57°C. A sharp melting point within this range is indicative of high purity.

  • Spectroscopic Analysis:

    • FT-IR: Appearance of a broad O-H stretch (~3300 cm⁻¹) and disappearance of the strong C=O stretch from the starting chalcone (~1660 cm⁻¹).

    • ¹H NMR (CDCl₃): Expected signals include a doublet for the hydroxyl proton, a doublet for the benzylic proton adjacent to the hydroxyl group, multiplet signals for the vinyl protons, and multiplets for the aromatic protons.

Conclusion

This protocol details a reliable and highly selective method for the synthesis of this compound via the Luche reduction of trans-chalcone. By explaining the mechanistic principles and the rationale behind each procedural step, this guide equips researchers to confidently reproduce this important transformation. The embedded checkpoints, such as TLC monitoring, ensure a self-validating and robust workflow suitable for both academic and industrial research environments.

References

  • PubChem. This compound. Available from: [Link]

  • Dhawan, D., & Grover, S. K. (1992). Facile Reduction of Chalcones to Dihydrochalcones with NaBH4/Ni2+ System.
  • Wikipedia. Luche reduction. Available from: [Link]

  • Chemistry Stack Exchange. How would you carry out complete reduction of enone to form saturated alcohol?. Available from: [Link]

  • ResearchGate. Selective reduction of carbonyl in chalcone. Available from: [Link]

  • Wikipedia. Diisobutylaluminium hydride. Available from: [Link]

  • Chem-Station. Luche Reduction. Available from: [Link]

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  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

  • University of Colorado Boulder. THE REDUCTION OF A CARBONYL WITH SODIUM BOROHYDRIDE. Available from: [Link]

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available from: [Link]

  • The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Available from: [Link]

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The Versatile Chiral Synthon: Harnessing trans-1,3-Diphenyl-2-propen-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure molecules is paramount, particularly in the realms of pharmaceutical development and materials science. Among the myriad of prochiral substrates available to the synthetic chemist, trans-1,3-diphenyl-2-propen-1-ol, a derivative of cinnamyl alcohol, stands out as a remarkably versatile and valuable building block. Its strategic placement of a hydroxyl group allylic to a disubstituted olefin provides a handle for a diverse array of stereoselective transformations. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in asymmetric synthesis. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and present data that underscores the efficiency and selectivity of these transformations.

The Strategic Advantage of the Allylic Alcohol Moiety

The hydroxyl group in this compound is not merely a functional handle but an active participant in directing stereoselectivity. In many catalytic asymmetric reactions, this alcohol moiety can coordinate to a chiral catalyst, bringing the reactive olefin into a highly ordered, chiral environment. This pre-organization is the cornerstone of achieving high levels of enantioselectivity, as it dictates the facial selectivity of the incoming reagent. The rigidity and well-defined geometry of the phenyl substituents further contribute to a predictable stereochemical outcome.

Key Asymmetric Transformations of this compound

This guide will focus on several high-impact asymmetric reactions that utilize this compound as a starting material, including epoxidation, dihydroxylation, and aminohydroxylation. Each section will provide a mechanistic overview, a detailed experimental protocol, and a summary of expected outcomes.

Sharpless Asymmetric Epoxidation: Accessing Chiral Epoxy Alcohols

The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of modern asymmetric synthesis, enabling the highly enantioselective conversion of primary and secondary allylic alcohols to their corresponding 2,3-epoxy alcohols.[1][2] These chiral epoxides are invaluable synthetic intermediates, readily undergoing ring-opening reactions with a variety of nucleophiles to afford a wide range of functionalized, enantiomerically enriched products.[1]

Mechanistic Rationale

The reaction employs a catalytic system composed of titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand.[2] The allylic alcohol substrate coordinates to the titanium center, displacing an isopropoxide group. The oxidant, tert-butyl hydroperoxide (TBHP), also coordinates to the titanium. This assembly forms a rigid, chiral complex that facilitates the intramolecular transfer of an oxygen atom to one face of the alkene. The choice of the chiral tartrate ligand, either (+)-DET or (-)-DET, dictates which face of the olefin is epoxidized, leading to the formation of the desired enantiomer of the epoxy alcohol.[3][4] The presence of molecular sieves is crucial to ensure an anhydrous environment, which is essential for catalyst activity.[1]

Diagram 1: Catalytic Cycle of Sharpless Asymmetric Epoxidation

sharpless_epoxidation catalyst Ti(OiPr)₄ + Chiral Tartrate active_catalyst Chiral Titanium-Tartrate Complex catalyst->active_catalyst Ligand Exchange substrate_complex Catalyst-Substrate-Oxidant Complex active_catalyst->substrate_complex + Allylic Alcohol + TBHP product_complex Product Complex substrate_complex->product_complex Oxygen Transfer product_complex->active_catalyst Product Release product Chiral Epoxy Alcohol product_complex->product

Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Experimental Protocol: Asymmetric Epoxidation of this compound

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

  • Powdered 4Å molecular sieves

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Diethyl ether (Et₂O)

  • 10% aqueous solution of tartaric acid

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add powdered 4Å molecular sieves (0.5 g).

  • Add anhydrous dichloromethane (50 mL) and cool the suspension to -20 °C in a cryocool bath.

  • To the cooled and stirred suspension, add L-(+)-diethyl tartrate (0.31 mL, 1.8 mmol) followed by titanium(IV) isopropoxide (0.45 mL, 1.5 mmol) via syringe. Stir the resulting pale-yellow solution for 30 minutes at -20 °C.

  • In a separate flask, prepare a solution of this compound (2.10 g, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Add the solution of the allylic alcohol to the catalyst mixture at -20 °C.

  • Slowly add the tert-butyl hydroperoxide solution (3.6 mL, 20 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below -15 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), quench the reaction by adding a 10% aqueous solution of tartaric acid (20 mL) and allow the mixture to warm to room temperature.

  • Stir the biphasic mixture vigorously for 1 hour.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired chiral epoxy alcohol.

Data Presentation:

SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)
This compoundL-(+)-DET>90>95
This compoundD-(-)-DET>90>95

Sharpless Asymmetric Dihydroxylation: Crafting Chiral Diols

The Sharpless asymmetric dihydroxylation (AD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes.[5] For this compound, this reaction provides direct access to chiral 1,2,3-triol derivatives, which are valuable precursors in natural product synthesis and medicinal chemistry.

Mechanistic Rationale

The AD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid-derived ligand, typically a phthalazine (PHAL) adduct such as (DHQ)₂PHAL or (DHQD)₂PHAL.[6] A stoichiometric co-oxidant, commonly potassium ferricyanide(III) (K₃[Fe(CN)₆]), is used to regenerate the Os(VIII) species, allowing the reaction to be catalytic in the highly toxic and expensive osmium.[5] The chiral ligand coordinates to the osmium tetroxide, creating a chiral pocket that directs the [3+2] cycloaddition of the osmate to one face of the double bond. Subsequent hydrolysis of the resulting osmate ester liberates the chiral diol and the reduced osmium species, which is then re-oxidized to complete the catalytic cycle.[5] The choice between AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) determines the enantioselectivity of the dihydroxylation.[6]

Diagram 2: Sharpless Asymmetric Dihydroxylation Workflow

sharpless_dihydroxylation start This compound reaction Asymmetric Dihydroxylation start->reaction reagents AD-mix-α or AD-mix-β (OsO₄, Chiral Ligand, K₃[Fe(CN)₆], K₂CO₃) t-BuOH/H₂O, 0 °C reagents->reaction workup Workup (Na₂SO₃) reaction->workup product Chiral 1,3-Diphenylpropane-1,2,3-triol workup->product

Caption: Workflow for the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Asymmetric Dihydroxylation of this compound

Materials:

  • This compound

  • AD-mix-α or AD-mix-β

  • tert-Butanol (t-BuOH)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol and water (1:1, 100 mL).

  • Add AD-mix-α or AD-mix-β (14 g) to the solvent mixture and stir vigorously at room temperature until two clear phases are formed (the lower aqueous phase should be orange).

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (2.10 g, 10 mmol) to the cold, stirred mixture.

  • Stir the reaction vigorously at 0 °C for 24 hours. The color of the reaction will gradually change from orange to a brownish-orange.

  • After 24 hours, quench the reaction by adding solid sodium sulfite (15 g) and allowing the mixture to warm to room temperature.

  • Stir for an additional hour. The color should lighten to a pale yellow or off-white.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral triol.

Data Presentation:

SubstrateReagentYield (%)Enantiomeric Excess (ee, %)
trans-Cinnamyl alcoholAD-mix-β7171[7]
trans-Cinnamyl acetateAD-mix-β-91[7]

Note: Protecting the allylic alcohol as an acetate can lead to higher enantioselectivity.[7]

Asymmetric Aminohydroxylation: Direct Synthesis of Chiral Amino Alcohols

The Sharpless asymmetric aminohydroxylation (AA) allows for the direct, enantioselective conversion of an alkene to a protected β-amino alcohol.[8] This transformation is of immense importance in the synthesis of pharmaceuticals and chiral ligands, as the amino alcohol motif is a common feature in biologically active molecules. For derivatives of this compound, such as cinnamates, this reaction provides a powerful route to chiral phenylserine derivatives.

Mechanistic Rationale

Similar to the AD reaction, the AA reaction is catalyzed by an osmium species in the presence of a chiral cinchona alkaloid ligand.[8] A key difference is the use of a nitrogen source, typically a salt of an N-halosulfonamide, -amide, or -carbamate, which delivers the nitrogen atom to the double bond. The reaction proceeds through a similar catalytic cycle involving a [3+2] cycloaddition of an osmium-imido species to the alkene, followed by hydrolysis to release the amino alcohol product. A fascinating aspect of the AA reaction is that the regioselectivity can be controlled by the choice of the chiral ligand. For instance, with cinnamate esters, using a phthalazine (PHAL) based ligand typically yields the isoserine regioisomer, while employing an anthraquinone (AQN) based ligand reverses the selectivity to favor the serine derivative.[8]

Experimental Protocol: Asymmetric Aminohydroxylation of a Cinnamate Ester (Illustrative)

Materials:

  • Ethyl cinnamate

  • AD-mix-β

  • tert-Butyl carbamate (t-BocNH₂)

  • Sodium hypochlorite (NaOCl) solution

  • Sodium hydroxide (NaOH)

  • n-Propanol

  • Ethyl acetate (EtOAc)

  • Sodium sulfite (Na₂SO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve tert-butyl carbamate (1.41 g, 12 mmol) in n-propanol (20 mL).

  • Add a 1 M aqueous solution of sodium hydroxide (11 mL).

  • Cool the solution to 0 °C and add a 10-13% aqueous solution of sodium hypochlorite (5.5 mL) dropwise. Stir for 20 minutes at 0 °C to form the N-chloro-N-sodio-tert-butylcarbamate.

  • In a separate, larger flask, prepare a solution of AD-mix-β (7.0 g) in n-propanol (50 mL) and water (50 mL). Cool to 0 °C.

  • To the AD-mix solution, add ethyl cinnamate (1.76 g, 10 mmol).

  • Add the freshly prepared carbamate solution to the reaction mixture.

  • Stir vigorously at 0 °C for 12-18 hours.

  • Quench the reaction by adding sodium sulfite (10 g) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography to obtain the chiral amino alcohol derivative.

Data Presentation:

SubstrateChiral Ligand CoreRegioisomerEnantiomeric Excess (ee, %)
Cinnamate EsterPHALIsoserine>90[8]
Cinnamate EsterAQNSerine>90[8]

Conclusion

This compound and its derivatives are exceptionally valuable platforms for asymmetric synthesis. The allylic hydroxyl group serves as a powerful directing group, enabling a range of highly enantioselective transformations. The Sharpless asymmetric epoxidation, dihydroxylation, and aminohydroxylation reactions, as detailed in this application note, provide reliable and predictable methods for the synthesis of key chiral building blocks. The protocols provided herein are robust and have been validated in numerous synthetic campaigns. By understanding the mechanistic principles and carefully executing these procedures, researchers can effectively leverage the synthetic potential of this compound to advance their programs in drug discovery and materials science.

References

  • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(18), 2507-2510. [Link]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]

  • Li, J., & Shi, Y. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. RSC Advances, 11(24), 14575-14578. [Link]

  • Sharpless, K. B. (1980). A new catalyst for the asymmetric epoxidation of allylic alcohols. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]

  • Scribd. (n.d.). Sharpless Asymmetric Epoxidation Guide. Retrieved from [Link]

  • Antilla, J. C., & Wulff, W. D. (2001). Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VAPOL and VANOL Ligands: Scope and Mechanistic Studies. Journal of the American Chemical Society, 123(21), 5099-5100. [Link]

  • Myers, A. G. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

Sources

Application Notes and Protocols: Trans-1,3-Diphenyl-2-propen-1-ol as a Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-diphenylpropenone (chalcone) scaffold is a well-established pharmacophore, forming the structural basis of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antifungal, and anticancer effects.[1][2] Consequently, its synthetic precursors are of significant interest to the pharmaceutical research and development community. This document provides detailed application notes and protocols on the use of trans-1,3-diphenyl-2-propen-1-ol, an allylic alcohol, as a pivotal and versatile intermediate in the synthesis of these valuable pharmaceutical agents. We will explore the synthesis of this precursor and its subsequent transformation into diverse, biologically active molecules through reactions such as oxidation and allylic substitution. The protocols herein are designed to provide researchers with a robust foundation for leveraging this precursor in drug discovery and development programs.

Introduction: The Strategic Importance of the Diphenylpropenol Scaffold

The core structure of this compound, featuring two phenyl rings connected by a three-carbon propenol bridge, offers a unique combination of chemical reactivity and structural similarity to the highly valued chalcone framework. While chalcones (1,3-diphenyl-2-propen-1-ones) are themselves potent bioactive agents, the corresponding alcohol, this compound, serves as a more versatile precursor for certain synthetic strategies.[3]

The presence of the allylic alcohol functional group opens synthetic pathways that are not directly accessible from the corresponding ketone. These include:

  • Oxidation: A straightforward and high-yielding route to access the vast library of bioactive chalcones.[3]

  • Allylic Substitution: The hydroxyl group can be activated to serve as a leaving group, enabling the introduction of various nucleophiles (e.g., amines, thiols) at the C1 position, leading to compounds with distinct pharmacological profiles.[4]

  • Etherification and Esterification: The hydroxyl group can be derivatized to form ethers or esters, which can act as prodrugs or introduce new pharmacophoric elements to modulate activity, solubility, or metabolic stability.[5]

This guide will provide detailed, validated protocols for the synthesis of the precursor itself and its application in generating key pharmaceutical scaffolds.

Synthesis of the Precursor: this compound

The most common and efficient method for preparing this compound is through the selective reduction of the corresponding α,β-unsaturated ketone, 1,3-diphenyl-2-propen-1-one (chalcone). Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it selectively reduces the carbonyl group while leaving the carbon-carbon double bond intact under controlled conditions.

Workflow for Precursor Synthesis

G cluster_0 Stage 1: Chalcone Synthesis cluster_1 Stage 2: Selective Reduction A Acetophenone + Benzaldehyde B Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) A->B C Crude Chalcone (1,3-Diphenyl-2-propen-1-one) B->C D Recrystallization (Ethanol) C->D E Purified Chalcone D->E F Purified Chalcone in Methanol E->F Proceed to Reduction G Addition of Sodium Borohydride (NaBH4) in portions at 0°C F->G H Reaction Quench & Extraction G->H I Purified this compound H->I

Caption: Workflow for the two-stage synthesis of the target precursor.

Protocol 2.1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

This protocol is based on the classic Claisen-Schmidt condensation reaction.[4]

Materials:

  • Acetophenone

  • Benzaldehyde

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

Procedure:

  • In a 100 mL flask, dissolve acetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 30 mL of ethanol.

  • Cool the mixture in an ice bath and slowly add 1 mL of 10% aqueous NaOH solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours. A solid precipitate will form.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Filter the reaction mixture to collect the crude solid product.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to yield pure, pale-yellow crystals of 1,3-diphenyl-2-propen-1-one.[6]

Protocol 2.2: Reduction to this compound

This protocol details the selective reduction of the chalcone carbonyl group.[7]

Materials:

  • 1,3-Diphenyl-2-propen-1-one (from Protocol 2.1)

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend the purified chalcone (e.g., 0.20 g) in 14 mL of methanol in an Erlenmeyer flask.

  • Cool the mixture in an ice bath.

  • Carefully add sodium borohydride (e.g., 0.19 g) in small portions to the stirred mixture. Bubbling (hydrogen gas evolution) will be observed.[7]

  • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature, stirring for approximately 30 minutes or until the solid has completely dissolved, indicating reaction completion.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product into diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the oily or solid product, this compound.

Compound Molecular Weight ( g/mol ) Melting Point (°C) Appearance
1,3-Diphenyl-2-propen-1-one208.2655-57Pale-yellow solid
This compound210.2755-57White to light-yellow solid
Table 1: Physical properties of the key compounds in the precursor synthesis.[4][8]

Applications in Pharmaceutical Synthesis

This compound is a versatile building block. Its utility is demonstrated in the synthesis of various classes of bioactive compounds.

Application 1: Synthesis of Bioactive Chalcones via Oxidation

The most direct application of the precursor alcohol is its oxidation to the corresponding chalcone. Many chalcone derivatives exhibit potent anti-inflammatory, antioxidant, and anticancer properties.[9] This transformation allows for the late-stage introduction of the α,β-unsaturated ketone, which is crucial for the biological activity of many chalcones.[10]

G A This compound C 1,3-Diphenyl-2-propen-1-one (Bioactive Chalcone) A->C Oxidation B Oxidizing Agent (e.g., PCC, MnO2) B->C

Caption: Oxidation of the precursor to a bioactive chalcone.

Protocol 3.1: Oxidation to 1,3-Diphenyl-2-propen-1-one

This protocol uses Pyridinium Chlorochromate (PCC), a mild oxidizing agent suitable for converting allylic alcohols to α,β-unsaturated ketones.

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Silica gel

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in anhydrous DCM (20 mL).

  • Add PCC (1.5 mmol) to the solution in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether (20 mL) and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica plug with additional diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the chalcone product.

Application 2: Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives, synthesized from chalcones, are a significant class of five-membered nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[11] By first synthesizing the chalcone from this compound (as in Application 1), one can then access this important class of compounds.

Protocol 3.2: Cyclocondensation to a Pyrazoline Derivative

This protocol describes the reaction of a chalcone with a hydrazine to form a pyrazoline.[12]

Materials:

  • 1,3-Diphenyl-2-propen-1-one (from Protocol 3.1)

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol or 1,4-Dioxane

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the chalcone (1 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude pyrazoline by recrystallization from ethanol.

Application 3: Direct Synthesis of Bioactive Amines via Allylic Amination

The hydroxyl group of this compound can be directly displaced by amine nucleophiles, often catalyzed by a transition metal like palladium. This reaction is highly valuable as it provides a direct route to allylic amines, a structural motif present in many pharmaceuticals, including the antihistamine Cinnarizine and the antifungal Naftifine .[4] This method avoids the need for pre-activating the alcohol into a halide or other leaving group, making it a more atom-economical approach.

G A This compound D Bioactive Allylic Amine A->D B Amine Nucleophile (R2NH) B->D C Catalyst System (e.g., Pd(0)) C->D

Caption: Direct allylic amination of the precursor alcohol.

Protocol 3.3: Palladium-Catalyzed Allylic Amination (General Procedure)

This protocol provides a general framework for the direct amination of the allylic alcohol precursor.[4]

Materials:

  • This compound

  • Amine nucleophile (e.g., piperazine for Cinnarizine synthesis)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Base (if required, e.g., K₂CO₃)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (1-5 mol%).

  • Add this compound (1 mmol), the amine nucleophile (1.2-1.5 mmol), and any necessary base.

  • Add anhydrous solvent via syringe and heat the reaction mixture to the required temperature (typically 60-100°C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an appropriate solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile precursor in modern pharmaceutical synthesis. Its utility extends beyond being a simple intermediate for chalcone formation. The strategic presence of the allylic alcohol functionality allows for direct and efficient entry into diverse molecular scaffolds, including the pharmacologically significant chalcones, pyrazolines, and allylic amines. The protocols detailed in this guide offer reliable and reproducible methods for synthesizing the precursor and leveraging its reactivity. Future work will focus on expanding the scope of its applications, particularly in the stereoselective synthesis of chiral derivatives and the development of novel prodrug strategies through targeted etherification and esterification reactions.

References

  • Der Pharma Chemica. (2016). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica, 8(3), 38-45. [Link]

  • UNC Asheville. (n.d.). Synthesis of Combretastatin A-4 Analog Bearing Indole-Chalcone Moiety. The UNC Asheville Journal of Undergraduate Scholarship. [Link]

  • PMC (PubMed Central). (n.d.). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. [Link]

  • PubMed. (n.d.). Synthesis and anti-inflammatory activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ester derivatives. [Link]

  • Medical Sains: Jurnal Ilmiah Kefarmasian. (2024). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. [Link]

  • ResearchGate. (2022). The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. [Link]

  • PubMed Central. (n.d.). A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent. [Link]

  • PubMed. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry, 15(12), 4098-4105. [Link]

  • ResearchGate. (2014). NaBH4-mediated non-chemoselective reduction of α,β-unsaturated ketones of chalcones in the synthesis of flavans. [Link]

  • YouTube. (2020). Experiment Reduction of Chalcone using Sodium Borohydride. [Link]

  • YouTube. (2020). Chalcone Part III Reduction of Chalcone using Sodium Borohydride NaBH4. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • PubMed. (n.d.). Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives. [Link]

  • ResearchGate. (2021). Synthesis And Biological Evaluation Of 1, 3-Diphenyl -2-Propenone Derivatives. [Link]

  • Chemistry Online. (2023). Synthesis of 1,3-diphenyl-2-propen-1-one (chalcone). [Link]

  • PubMed. (2008). Efficient synthesis and neuroprotective effect of substituted 1,3-diphenyl-2-propen-1-ones. Journal of Medicinal Chemistry, 51(13), 4054-8. [Link]

  • ResearchGate. (2025). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. [Link]

  • Atlantis Press. (n.d.). Synthesis of chalcone derivatives. [Link]

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. [Link]

  • PubMed. (2006). Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 7044-50. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. [Link]

  • Royal Society of Chemistry. (n.d.). Direct use of allylic alcohols and allylic amines in palladium-catalyzed allylic amination. [Link]

  • MDPI. (2024). Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. [Link]

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Application Note: Methodologies for the Selective Reduction of Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chalcone Reduction

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a pivotal class of open-chain flavonoids that serve as biosynthetic precursors to a vast array of flavonoids and isoflavonoids.[1] The core structure, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry, conferring a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

The reduction of the chalcone scaffold is a critical synthetic transformation that yields dihydrochalcones (saturated ketones) or 1,3-diarylpropan-1-ols (saturated alcohols). These reduced derivatives often exhibit distinct or enhanced biological activities compared to their unsaturated precursors, making their efficient and selective synthesis a key objective for researchers in drug discovery and development.[2][4] This guide provides a detailed exploration of two primary, field-proven methodologies for chalcone reduction: Catalytic Transfer Hydrogenation (CTH) for selective C=C bond reduction and Sodium Borohydride reduction, which can be tuned for C=O or full reduction.

Principles of Chemoselective Reduction in α,β-Unsaturated Systems

The chalcone framework presents two primary electrophilic sites susceptible to reduction: the carbon-carbon double bond (C=C) of the enone system and the carbon-oxygen double bond (C=O) of the carbonyl group. The central challenge and opportunity in chalcone chemistry lie in controlling the chemoselectivity of the reduction.

  • 1,4-Conjugate Reduction: This pathway targets the C=C double bond. Nucleophilic attack by a hydride at the β-carbon, followed by protonation, leads to the formation of a saturated ketone, the dihydrochalcone. This is often achieved using catalytic hydrogenation methods where hydrogen is delivered selectively to the alkene.[5]

  • 1,2-Direct Reduction: This pathway involves the direct attack of a hydride on the electrophilic carbonyl carbon, resulting in an alcohol. Milder hydride reagents like sodium borohydride (NaBH₄) are known to favor this route for simple ketones and aldehydes.[6]

In the context of chalcones, the choice of reducing agent and reaction conditions dictates the final product. Catalytic methods often favor the thermodynamically stable saturated ketone, while strong hydride reagents can lead to the reduction of both functional groups.[7][8]

G Chalcone Chalcone (α,β-Unsaturated Ketone) DHC Dihydrochalcone (Saturated Ketone) Chalcone->DHC 1,4-Reduction (Selective C=C Hydrogenation) e.g., Pd/C, H₂ Source SA Saturated Alcohol Chalcone->SA 1,2- and 1,4-Reduction (Full Reduction) e.g., NaBH₄ (Forced Conditions) DHC->SA 1,2-Reduction (Carbonyl Reduction) e.g., NaBH₄

Figure 1: Reduction pathways for the chalcone scaffold.

Comparative Overview of Reduction Methodologies

The selection of a reduction protocol is a critical decision based on the desired product, substrate tolerance, and laboratory capabilities. The two methods detailed below represent common, reliable, and scalable approaches.

Parameter Method 1: Catalytic Transfer Hydrogenation (CTH) Method 2: Sodium Borohydride (NaBH₄) Reduction
Primary Product Dihydrochalcone (Saturated Ketone)[8]Saturated Alcohol or Dihydrochalcone[7][9]
Selectivity High for C=C double bond reduction[8][10]Variable; can reduce C=O, or both C=C and C=O[7][11]
Key Reagents Pd/C catalyst, Ammonium Formate (H-donor)[12][13]Sodium Borohydride (NaBH₄)[6]
Advantages Excellent selectivity, green (avoids H₂ gas), mild conditions[12][14]Inexpensive, readily available, simple setup, rapid reaction[15]
Considerations Catalyst cost, potential for catalyst poisoning, filtration required.Potential for over-reduction, requires careful temperature control.[9]

Detailed Application Protocols

Protocol 1: Selective Reduction to Dihydrochalcone via Catalytic Transfer Hydrogenation (CTH)

Principle: This protocol employs palladium on carbon (Pd/C) as a heterogeneous catalyst. Ammonium formate serves as a hydrogen donor, decomposing in situ to produce hydrogen, which is then transferred to the C=C bond of the chalcone, yielding the dihydrochalcone with high selectivity.[8][13] This method avoids the need for high-pressure hydrogenation equipment.

Materials:

  • Chalcone derivative (1.0 eq.)

  • 10% Palladium on Carbon (Pd/C) (approx. 10-20% by weight of chalcone)

  • Ammonium formate (HCOONH₄) (approx. 5-10 eq.)

  • Methanol (or Ethanol), reagent grade

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Celite™ or filter paper for filtration

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the chalcone (1.0 eq.) and methanol (sufficient to dissolve/suspend the chalcone, typically 15-25 mL per gram).

  • Addition of Reagents: To this stirred suspension, add ammonium formate (5-10 eq.). Stir for 5 minutes to ensure good mixing.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (10-20% w/w). Caution: Pd/C can be pyrophoric; handle with care and avoid ignition sources.[10]

  • Reaction Execution: Equip the flask with a reflux condenser and stir the mixture at room temperature or gently heat to 40-60 °C. For less reactive substrates, refluxing in methanol may be necessary.[5]

  • Monitoring Progress: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate).[16] A sample is taken from the reaction, filtered through a small plug of silica/celite to remove the catalyst, and spotted on a TLC plate against the starting material. The disappearance of the chalcone spot and the appearance of a new, typically lower Rf spot, indicates product formation.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite™ to remove the Pd/C catalyst, washing the pad with a small amount of methanol.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil is typically purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure dihydrochalcone.[17]

Protocol 2: Reduction of Chalcone using Sodium Borohydride (NaBH₄)

Principle: Sodium borohydride is a mild reducing agent primarily used for the reduction of aldehydes and ketones to alcohols.[15] In the case of α,β-unsaturated ketones like chalcones, it can reduce the carbonyl group (1,2-reduction) or, under certain conditions, both the carbonyl and the alkene (1,2- and 1,4-reduction) to produce the saturated alcohol.[6][7][11] The procedure requires careful control of temperature to manage selectivity.

Materials:

  • Chalcone derivative (1.0 eq.)

  • Sodium Borohydride (NaBH₄) (1.5-2.0 eq.)

  • Methanol, reagent grade

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Initial Setup: Transfer the weighed chalcone (1.0 eq.) into an Erlenmeyer flask and add methanol (approx. 15 mL). Swirl to suspend the solid.[9]

  • Cooling: Cool the mixture in an ice bath for 10-15 minutes. This is crucial to control the initial exothermic reaction.

  • Addition of Reducing Agent: While stirring in the ice bath, add the sodium borohydride (1.5-2.0 eq.) to the chalcone suspension in small portions over 5-10 minutes. Effervescence (hydrogen gas evolution) will be observed.[6][9]

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 30-60 minutes. The reaction is often complete when the solid chalcone has dissolved and the solution becomes clear.[9]

  • Monitoring Progress: Monitor the reaction by TLC as described in Protocol 1 to confirm the consumption of the starting material.

  • Quenching and Extraction: Once complete, cool the flask in an ice bath again and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until bubbling ceases. Add deionized water and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter.

  • Isolation and Purification: Remove the solvent using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure alcohol product.[17]

Product Characterization: A Guide to Spectroscopic Analysis

Confirming the identity of the reduction product is essential. NMR spectroscopy is the most powerful tool for distinguishing between the starting chalcone, the dihydrochalcone, and the saturated alcohol.

Compound Type ¹H NMR: Key Signals (CDCl₃) ¹³C NMR: Key Signals (CDCl₃) FTIR: Key Absorptions (cm⁻¹)
Chalcone (Start) Two doublets for vinylic protons (Hα, Hβ) at δ 7.1-8.2 ppm with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration.[18][19]C=O signal at δ ~190 ppm. Alkene carbons (Cα, Cβ) at δ ~120-145 ppm.[18]Strong C=O stretch (~1650-1670), C=C stretch (~1600).
Dihydrochalcone Disappearance of the vinylic proton signals. Appearance of two new aliphatic signals (multiplets, often triplets) for the -CH₂-CH₂- protons at δ ~2.8-3.3 ppm.[12]C=O signal shifts slightly to δ ~198 ppm. Disappearance of alkene carbon signals, appearance of aliphatic carbons at δ ~30-45 ppm.[12]Strong C=O stretch (~1680-1690). Absence of alkene C=C stretch.
Saturated Alcohol Disappearance of vinylic protons. Appearance of a multiplet for the -CH(OH)- proton at δ ~4.7 ppm. Aliphatic -CH₂- signals are also present.[12]Disappearance of the C=O signal. Appearance of a C-OH signal at δ ~73 ppm.[12]Broad O-H stretch (~3200-3500). Absence of C=O stretch.

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// Nodes Chalcone [label="Start: Chalcone", pos="0,2!"]; CTH [label="Protocol 1: CTH", shape=ellipse, fillcolor="#34A853", pos="2,3!"]; NaBH4 [label="Protocol 2: NaBH₄", shape=ellipse, fillcolor="#EA4335", pos="2,1!"]; DHC [label="Product: Dihydrochalcone", pos="4,3!"]; Alcohol [label="Product: Saturated Alcohol", pos="4,1!"]; Workup [label="Work-up & Purification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", pos="6,2!"]; Analysis [label="Characterization\n(NMR, IR, MS)", pos="8,2!"];

// Edges Chalcone -- CTH; Chalcone -- NaBH4; CTH -- DHC; NaBH4 -- Alcohol; DHC -- Workup; Alcohol -- Workup; Workup -- Analysis; }

Figure 2: General experimental workflow for chalcone reduction.

References

Guide to the Purification of trans-1,3-Diphenyl-2-propen-1-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

trans-1,3-Diphenyl-2-propen-1-ol is a key allylic alcohol, often synthesized via the reduction of chalcone (1,3-diphenyl-2-propen-1-one), a scaffold of significant interest in medicinal chemistry.[1][2][3] The purity of this alcohol is paramount for subsequent synthetic applications and biological assays. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate a desired substance from its impurities.[4][5][6] This document provides a comprehensive guide, including a detailed protocol, for the purification of this compound using the recrystallization method. It explains the fundamental principles, solvent selection strategy, and troubleshooting to enable researchers to obtain a high-purity product consistently.

The Foundational Principle of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[7][8] The process involves dissolving an impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution.[8] Ideally, the impurities remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand via hot filtration.[4][9] The slow, ordered formation of the crystal lattice is a highly selective process, excluding foreign molecules (impurities) and resulting in a significantly purer solid.[10][11]

The success of this technique hinges critically on the choice of solvent. An ideal recrystallization solvent should:

  • Dissolve the target compound completely at its boiling point.[12][13]

  • Dissolve the target compound sparingly or not at all at low temperatures (e.g., room temperature or in an ice bath).[7][12]

  • Either dissolve impurities completely at all temperatures or not at all, allowing for their removal by filtration.[12][13]

  • Be chemically inert, not reacting with the compound to be purified.[8][14]

  • Be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[13][14]

Solvent System Selection

For this compound, which is a derivative of chalcone, alcohols such as ethanol or 2-propanol are excellent starting points for solvent screening.[15][16] Chalcones and their derivatives are often recrystallized from ethanol.[15] A mixed-solvent system, such as ethanol-water, can also be highly effective. In this system, the compound is dissolved in the "good" solvent (ethanol) in which it is highly soluble, and the "poor" or "anti-solvent" (water), in which it is insoluble, is added to induce precipitation.[12][14]

Protocol for Solvent Screening (Small-Scale)
  • Place approximately 50-100 mg of the crude this compound into a small test tube.

  • Add the candidate solvent (e.g., 95% ethanol) dropwise at room temperature and swirl. Note the solubility. The ideal solvent will not dissolve the compound well at this stage.[7][13]

  • Heat the test tube in a water bath, continuing to add the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Observe the formation of crystals. A copious amount of crystalline solid indicates a suitable solvent.

Detailed Recrystallization Protocol

This protocol outlines the single-solvent recrystallization of this compound using 95% ethanol. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed. Organic solvents are flammable and should not be heated over an open flame.[9][17]

Materials and Equipment
  • Crude this compound

  • 95% Ethanol (reagent grade)

  • Erlenmeyer flasks (2-3)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass

  • Büchner funnel and filter flask

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

  • Vacuum desiccator or vacuum oven

Step-by-Step Methodology
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol and begin heating the mixture on a hot plate with gentle stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing the yield, as any excess solvent will retain more of the product in the solution upon cooling.[9][18][19]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel resting on a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel. Causality: This step removes impurities that do not dissolve in the hot solvent. The apparatus is pre-heated to ensure the desired compound remains in solution during the transfer.[17]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.[6][7] Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[4][17]

  • Isolation of Crystals: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold 95% ethanol. Turn on the vacuum and pour the crystalline mixture (the "slurry") into the funnel. Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor.[19]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold 95% ethanol. Use just enough to rinse the crystals. Causality: The wash step removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using ice-cold solvent is crucial to minimize the redissolving of the purified product.[5][10]

  • Drying: Allow the crystals to air-dry on the filter paper for several minutes by drawing air through them with the vacuum. Transfer the purified solid to a watch glass and dry to a constant weight, preferably in a vacuum desiccator or a low-temperature vacuum oven.

Recrystallization Workflow Diagram

G start Start: Crude this compound dissolve 1. Dissolve in Minimum Hot 95% Ethanol start->dissolve check_insoluble Insoluble Impurities? dissolve->check_insoluble hot_filter 2. Perform Hot Gravity Filtration check_insoluble->hot_filter Yes cool 3. Cool Solution Slowly to Room Temperature check_insoluble->cool No hot_filter->cool ice_bath 4. Cool in Ice Bath to Maximize Yield cool->ice_bath check_crystals Crystals Formed? ice_bath->check_crystals induce Induce Crystallization (Scratch/Seed) check_crystals->induce No isolate 5. Isolate Crystals via Vacuum Filtration check_crystals->isolate Yes induce->isolate wash 6. Wash with Ice-Cold 95% Ethanol isolate->wash dry 7. Dry Crystals Under Vacuum wash->dry end_node End: Pure Crystalline Product dry->end_node

Caption: Workflow for the purification of this compound.

Data Summary and Characterization

The purity of the final product should be assessed to validate the success of the recrystallization.

ParameterSpecificationRationale
Compound Name This compound
Molecular Formula C₁₅H₁₄O[20][21]
Molecular Weight 210.27 g/mol [20][21]
Appearance White to off-white powder/crystals[22]
Expected Melting Point 55-57 °C[21][22]
Purity Assessment A sharp melting point range (≤ 1-2 °C) indicates high purity. Crude product will exhibit a depressed and broad melting range.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too rapidly.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.
No Crystals Form Too much solvent was used. The solution is not saturated enough.Boil off some of the solvent to concentrate the solution and allow it to cool again. Try inducing crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[11]
Low Recovery/Yield Too much solvent was used. Premature crystallization during hot filtration. Crystals were washed with solvent that was not cold enough.Use the minimum amount of solvent. Ensure the filtration apparatus is hot. Always use ice-cold solvent for washing. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.[9]
Colored Crystals Colored impurities are present and soluble.Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[17]

Conclusion

Recrystallization is a fundamental yet highly effective technique for the purification of this compound. By carefully selecting a suitable solvent system and adhering to a systematic protocol that emphasizes slow cooling and minimal solvent use, researchers can reliably obtain a high-purity product. The validation of this purity through melting point analysis is a critical final step, ensuring the material is suitable for the demanding applications in research and drug development.

References

  • Solvent Choice. Chemistry Teaching Labs - University of York. [Link]

  • Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center. [Link]

  • SOP: CRYSTALLIZATION. Rajagiri School of Engineering & Technology. [Link]

  • Crystallization: Definition, Principle, Demonstration & Application. Aakash Chemistry. [Link]

  • 3: Crystallization. Chemistry LibreTexts. [Link]

  • Crystallization Techniques. Solubility of Things. [Link]

  • 1,3-DIPHENYL-2-PROPEN-1-ONE. ChemBK. [Link]

  • Recrystallization - Single Solvent. University of South Alabama. [Link]

  • This compound. PubChem. [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]

  • Chalcone: A Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • How to reduce the >C=O group of chalcone to >CH2 selectively so that the double bond remains intact? ResearchGate. [Link]

  • Reducing chalcone carbonyl group to secondary alcohol using NaBH4 - would it also disrupt the alkene C=C bond? Reddit. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • Refinement of the crystal structure of (E)-1,3-diphenyl-2-propen-1-one, C15H12O. ResearchGate. [Link]

  • Recrystallization. YouTube. [Link]

  • Recrystallization. MIT Digital Lab Techniques Manual - YouTube. [Link]

Sources

Application Notes and Protocols for trans-1,3-Diphenyl-2-propen-1-ol in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Allylic Alcohol

trans-1,3-Diphenyl-2-propen-1-ol, an allylic alcohol derived from the reduction of chalcone (1,3-diphenyl-2-propen-1-one), presents a compelling molecular architecture for applications in materials science. Its structure, featuring a reactive hydroxyl group, a polymerizable double bond, and two phenyl rings, offers a unique combination of functionalities. This dual reactivity allows it to act as a versatile building block for the synthesis of novel polymers and functional materials. The phenyl groups contribute to thermal stability and specific optical properties, making it a candidate for advanced coatings, resins, and potentially in the realm of organic electronics and nonlinear optical materials. This document provides a comprehensive guide to the synthesis and potential applications of this compound, offering detailed protocols for its preparation and subsequent use in polymer synthesis, drawing upon established principles of allyl alcohol chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
Appearance White to off-white powder
Melting Point 55-57 °C
Solubility Soluble in chloroform, ether, benzene; slightly soluble in ethanol; insoluble in water.[1]
CAS Number 62668-02-4

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, starting with the synthesis of its precursor, 1,3-diphenyl-2-propen-1-one (chalcone), followed by its selective reduction to the desired allylic alcohol.

Part 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone) via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, involving the base-catalyzed reaction of an aromatic aldehyde with an aromatic ketone.[2]

Protocol 1: Synthesis of 1,3-Diphenyl-2-propen-1-one

Materials:

  • Benzaldehyde

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask

  • Büchner funnel and filter paper

Procedure:

  • Prepare the Base Solution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of NaOH in 50 mL of deionized water, then add 40 mL of ethanol. Cool the solution to room temperature.

  • Reactant Mixture: In a separate 100 mL beaker, mix 5.3 g (0.05 mol) of benzaldehyde and 6.0 g (0.05 mol) of acetophenone.

  • Condensation Reaction: While stirring the NaOH solution vigorously, slowly add the benzaldehyde-acetophenone mixture. Continue stirring at room temperature for 2-3 hours. A yellow precipitate of chalcone will form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crude product with cold water until the washings are neutral to litmus paper.

    • Further wash the product with a small amount of cold ethanol to remove unreacted starting materials.

    • Recrystallize the crude chalcone from ethanol to obtain pure, pale-yellow crystals.

  • Drying and Characterization: Dry the purified crystals in a desiccator. Characterize the product by determining its melting point (expected: 55-57 °C) and using spectroscopic techniques such as FT-IR and ¹H NMR.

Diagram 1: Synthesis of 1,3-Diphenyl-2-propen-1-one

G Benzaldehyde Benzaldehyde Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) Benzaldehyde->Chalcone Acetophenone Acetophenone Acetophenone->Chalcone NaOH NaOH, Ethanol/Water NaOH->Chalcone

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Part 2: Selective Reduction to this compound

The selective reduction of the carbonyl group of chalcone to a hydroxyl group, without affecting the carbon-carbon double bond, is crucial. This can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Protocol 2: Reduction of 1,3-Diphenyl-2-propen-1-one

Materials:

  • 1,3-Diphenyl-2-propen-1-one (synthesized in Part 1)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4.16 g (0.02 mol) of 1,3-diphenyl-2-propen-1-one in 100 mL of methanol. Cool the solution in an ice bath.

  • Reduction: While stirring, slowly add 0.76 g (0.02 mol) of NaBH₄ in small portions. The addition should be controlled to maintain a low temperature. After the addition is complete, continue stirring in the ice bath for 1 hour, then at room temperature for an additional 2 hours.

  • Quenching: Carefully add deionized water to the reaction mixture to decompose the excess NaBH₄.

  • Extraction:

    • Remove the methanol using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic layers in a separatory funnel and wash with deionized water (2 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification and Characterization: Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). Characterize the final product by melting point determination and spectroscopic analysis (FT-IR, ¹H NMR, and ¹³C NMR) to confirm the structure and purity.

Diagram 2: Reduction of Chalcone

G Chalcone 1,3-Diphenyl-2-propen-1-one NaBH4 1. NaBH4, Methanol 2. H2O Chalcone->NaBH4 Product This compound NaBH4->Product

Caption: Selective reduction of chalcone to the allylic alcohol.

Application in Materials Science: Polymer Synthesis

This compound can be utilized as a monomer in polymerization reactions, particularly in the synthesis of copolymers. Its allylic nature suggests that it can undergo free-radical polymerization, although the reactivity of the double bond may be lower than that of vinyl monomers.[3]

Copolymerization with Styrene: A Protocol for Styrene-co-(1,3-diphenyl-2-propen-1-ol)

Drawing parallels with the well-established synthesis of styrene-allyl alcohol (SAA) copolymers, a similar approach can be adapted for this compound.[3] Due to the potentially lower reactivity of the substituted allyl alcohol, specific conditions are required.

Protocol 3: Free-Radical Copolymerization

Materials:

  • This compound (synthesized in Part 2)

  • Styrene (freshly distilled to remove inhibitors)

  • Di-tert-butyl peroxide (DTBP) or another suitable high-temperature initiator

  • Toluene or xylene (anhydrous)

  • High-pressure reactor equipped with a stirrer, thermocouple, and inlet/outlet ports

  • Nitrogen or Argon source

Procedure:

  • Reactor Setup: Assemble a clean, dry high-pressure reactor. Purge the reactor with an inert gas (nitrogen or argon) to remove oxygen.

  • Charging the Reactor: Charge the reactor with a mixture of this compound and the solvent. The monomer concentration should be carefully chosen (e.g., 20-40% by weight).

  • Initiator and Comonomer Feed: Prepare a solution of the initiator (e.g., DTBP, 1-5 mol% based on total monomers) in styrene. This mixture will be fed into the reactor over a period of time.

  • Polymerization:

    • Heat the reactor contents to the desired reaction temperature (typically 130-180 °C for DTBP).[3]

    • Once the temperature is stable, begin the gradual addition of the styrene/initiator mixture over several hours. A programmed feed, where the addition rate is decreased over time, can help maintain a more uniform copolymer composition.[3]

    • Monitor the reaction temperature and pressure throughout the polymerization.

  • Reaction Completion and Work-up:

    • After the addition is complete, maintain the reaction temperature for an additional 1-2 hours to ensure maximum monomer conversion.

    • Cool the reactor to room temperature.

    • Precipitate the copolymer by pouring the reaction mixture into a non-solvent such as methanol or hexane.

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterization: Characterize the resulting copolymer for its molecular weight (e.g., by gel permeation chromatography), composition (e.g., by ¹H NMR), and thermal properties (e.g., by differential scanning calorimetry and thermogravimetric analysis).

Diagram 3: Copolymerization Workflow

G cluster_prep Monomer & Initiator Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization Monomer This compound Reactor High-Pressure Reactor (130-180°C) Monomer->Reactor Styrene Styrene Feed Gradual Feed of Styrene/Initiator Styrene->Feed Initiator Di-tert-butyl peroxide Initiator->Feed Precipitation Precipitation in Non-Solvent Reactor->Precipitation Feed->Reactor Drying Vacuum Drying Precipitation->Drying Characterization GPC, NMR, DSC, TGA Drying->Characterization

Caption: Workflow for the copolymerization of this compound with styrene.

Potential Applications and Future Directions

The incorporation of this compound into polymer backbones opens up possibilities for creating materials with tailored properties:

  • High-Performance Coatings and Resins: The hydroxyl groups introduced by the monomer can serve as cross-linking sites, leading to the formation of durable thermosetting resins with enhanced thermal stability and chemical resistance due to the presence of the phenyl groups.

  • Nonlinear Optical (NLO) Materials: Chalcone derivatives are known to exhibit significant NLO properties. It is conceivable that polymers incorporating the this compound moiety could also display interesting NLO behavior, making them candidates for applications in optical devices.

  • Functional Polymer Additives: Copolymers containing this monomer could be used as additives to modify the properties of other polymers, such as improving adhesion, altering refractive index, or enhancing UV resistance.

  • Corrosion Inhibition: Chalcones and their derivatives have shown promise as corrosion inhibitors.[4] Polymers functionalized with this compound could be explored for the development of protective coatings with inherent corrosion-inhibiting properties.

Further research is warranted to fully explore the polymerization behavior of this compound with a wider range of comonomers and to characterize the properties of the resulting materials in detail. The protocols provided herein offer a solid foundation for initiating such investigations.

References

  • Jang, S., Jung, J. C., & Oh, S. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry, 15(12), 4098-4105. [Link]

  • Gantrade Corporation. (n.d.). Polymer Applications of Allyl Alcohol. Retrieved from [Link]

  • Shakor, S. R., & et al. (2025). Synthetic and applied study of 1, 3-diphenyl-2-propen-1-one derivatives via pyrazole intermediates. ResearchGate. [Link]

  • ChemSrc. (2025). 1,3-Diphenyl-2-propen-1-one. Retrieved from [Link]

  • Verma, C., Ebenso, E. E., & Quraishi, M. A. (2021). Green corrosion inhibitors derived through one-step multicomponent reactions: recent developments. Journal of Materials Chemistry B, 9(1), 43-70. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Shakor, S. R., et al. (2025). Synthesis and Characterization of Some New Heterocyclic Compounds From Chalcone Derivatives. Journal of Kufa for Chemical Science. [Link]

  • ChemBK. (n.d.). 1,3-DIPHENYL-2-PROPEN-1-ONE. Retrieved from [Link]

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of trans-1,3-Diphenyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide with integrated protocols for the analytical characterization of trans-1,3-Diphenyl-2-propen-1-ol (also known as trans-chalcone alcohol), a key organic intermediate and biologically active molecule.[1][2] Ensuring the identity, purity, and structural integrity of such compounds is paramount in research and pharmaceutical development. We will detail a multi-technique workflow, leveraging chromatography for purity assessment and various spectroscopic methods for unequivocal structural elucidation. The causality behind experimental choices is explained to provide a framework for adapting these methods to similar allylic alcohols.

Introduction and Physicochemical Profile

This compound is an allylic alcohol featuring a conjugated system composed of two phenyl rings and a carbon-carbon double bond.[1] This structure is responsible for its chemical properties and biological activities, including reported anti-inflammatory effects.[2] Accurate characterization is the foundation of reliable downstream applications, from its use as a synthetic building block to its evaluation in biological assays.[1]

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O[3][4]
Molecular Weight 210.27 g/mol [1][5]
CAS Number 62668-02-4[4][5]
Appearance White to light yellow solid/crystal[1][4]
Melting Point 55-57 °C[1][6]
Purity (Typical) ≥98.0% (HPLC)[1][5][7]
Storage Temperature 2-8°C[1][4]

Integrated Analytical Workflow

The comprehensive characterization of a chemical entity like this compound is not a linear process but an integrated system where each technique provides complementary information. The results from one method (e.g., HPLC for purity) validate the sample's suitability for others (e.g., NMR for structural confirmation).

cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Structural Elucidation cluster_2 Final Confirmation HPLC HPLC (Purity Assessment) MS Mass Spectrometry (MS) (Molecular Weight) HPLC->MS Confirms sample is suitable for MS NMR NMR Spectroscopy ('H & ¹³C) (Connectivity) HPLC->NMR Final Structurally Confirmed & Pure Compound MS->NMR Confirms mass for structural assignment IR IR Spectroscopy (Functional Groups) NMR->IR Cross-verification UV UV-Vis Spectroscopy (Conjugated System) IR->UV Cross-verification

Caption: Integrated workflow for compound characterization.

Chromatographic Analysis: Purity Determination by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[5][8] For this compound, a reversed-phase method is ideal. The two phenyl groups impart significant hydrophobicity, allowing for strong retention and separation from more polar or non-polar impurities on a C18 or Phenyl stationary phase. UV detection is highly effective due to the extensive chromophore system.

Protocol: HPLC Purity Analysis
  • Instrumentation and Columns:

    • HPLC system with a UV-Vis detector.

    • Reversed-Phase Column: Ascentis® Phenyl (15 cm x 4.6 mm, 5 µm) or equivalent C18 column.[9] The phenyl column can offer enhanced selectivity for aromatic compounds through π-π interactions.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid or Ammonium Acetate.[9]

    • Solvent B: HPLC-grade Acetonitrile or Methanol.[9]

    • Filter and degas all solvents prior to use.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water is a good starting point. Gradient elution (e.g., 50% to 90% B over 15 minutes) may be required to resolve all impurities.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 35 °C.[9]

    • Detection Wavelength: 220 nm or 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity.

    • Injection Volume: 10 µL.[9]

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase (or a compatible solvent like methanol).

    • Dilute to a working concentration of approximately 50 µg/mL.[9]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The primary peak should correspond to >98% of the total integrated area for a high-purity sample.[1]

Spectroscopic Analysis: Structural Elucidation

Mass Spectrometry (MS)

Principle: MS provides the molecular weight of the compound, which is a critical piece of identity information. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), or Electrospray Ionization (ESI) can be used.[3] The fragmentation pattern offers clues to the compound's structure.

Protocol: GC-MS Analysis
  • Instrumentation: Standard GC-MS system.

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • GC Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Expected Data:

FeatureExpected m/zInterpretation
Molecular Ion [M]⁺• 210.1Corresponds to the molecular formula C₁₅H₁₄O.[3]
[M-H₂O]⁺• 192.1Loss of water from the alcohol.
[M-C₆H₅]⁺ 133.1Loss of a phenyl group.
[C₆H₅CO]⁺ 105.1Benzoyl cation fragment.
[C₆H₅]⁺ 77.1Phenyl cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR provides the same for carbon atoms.

Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

Expected Spectral Data (in CDCl₃):

¹H NMRExpected δ (ppm)MultiplicityIntegrationAssignment
Phenyl Protons7.20 - 7.50Multiplet10HProtons on both aromatic rings.
Vinylic Proton (CH =CH)6.40 - 6.70Doublet of doublets1HProton on C3, coupled to C2-H and C1-H.
Vinylic Proton (CH=CH )6.20 - 6.50Doublet1HProton on C2, coupled to C3-H.
Carbinol Proton (CH -OH)5.30 - 5.50Doublet1HProton on C1, coupled to C2-H.
Hydroxyl Proton (-OH )1.80 - 2.50Broad singlet1HExchangeable proton.
¹³C NMRExpected δ (ppm)Assignment
Phenyl Carbons140-143, 126-129Quaternary and CH carbons of the phenyl rings.
Vinylic Carbons130 - 134C2 and C3 of the propenyl chain.
Carbinol Carbon75 - 78C1 carbon bearing the hydroxyl group.
Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Protocol: FT-IR Analysis
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk.

    • Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3600 (broad)O-H stretchAlcohol
3000 - 3100C-H stretch (sp²)Aromatic & Vinylic
1640 - 1680C=C stretchAlkene
1580, 1490, 1450C=C stretchAromatic Ring
~970 (strong)C-H bend (out-of-plane)trans-Alkene
1000 - 1250C-O stretchAlcohol
UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended conjugation in this compound, involving two phenyl rings and a double bond, results in strong absorption in the UV region due to π → π* transitions. The analogous compound trans-chalcone, which has a C=O instead of a C-OH, shows a strong absorption maximum (λ_max) around 310 nm.[10] A similar λ_max is expected for the target alcohol.

Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) in a UV-transparent solvent like ethanol or methanol.

  • Data Acquisition: Scan the absorbance from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, using the solvent as a blank.

Expected Data: A strong absorption maximum (λ_max) is expected in the range of 290-320 nm, characteristic of the conjugated diarylpropenol system.

Safety and Handling

This compound is classified as a hazardous substance.[3]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

cluster_methods cluster_results Compound trans-1,3-Diphenyl- 2-propen-1-ol Sample HPLC HPLC Compound->HPLC MS MS Compound->MS NMR NMR Compound->NMR IR IR Compound->IR Purity Purity >98% HPLC->Purity MW MW = 210.1 MS->MW Structure Connectivity (¹H, ¹³C shifts) NMR->Structure FuncGroups Functional Groups (O-H, C=C, Ar) IR->FuncGroups

Caption: From sample to data: a summary of techniques.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Electronic supplementary information. The Royal Society of Chemistry, 2019. [Link]

  • Fisher Scientific. This compound 97.0+%. TCI America™. [Link]

  • ChemBK. 1,3-DIPHENYL-2-PROPEN-1-ONE. ChemBK. [Link]

  • PubChem. 1,3-Diphenyl-2-propen-1-one oxime. National Center for Biotechnology Information. [Link]

  • NIST. 2-Propen-1-one, 1,3-diphenyl-, (E)-. NIST WebBook. [Link]

  • MDPI. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. MDPI. [Link]

  • NIST. UV/Visible spectrum for 2-Propen-1-one, 1,3-diphenyl-, (E)-. NIST WebBook. [Link]

  • NIST. IR Spectrum for 2-Propen-1-ol, 3-phenyl-. NIST WebBook. [Link]

  • ResearchGate. IR spectra of (E)-1,3-diphénylprop-2-éne-1-one (3a). ResearchGate. [Link]

  • NIST. IR Spectrum for 2-Propanone, 1,3-diphenyl-. NIST WebBook. [Link]

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Oxidation of trans-1,3-Diphenyl-2-propen-1-ol to Chalcone: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides detailed protocols for the oxidation of the secondary allylic alcohol, trans-1,3-diphenyl-2-propen-1-ol, to its corresponding α,β-unsaturated ketone, chalcone. Chalcone and its derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and useful chemical properties.[1][2][3] This document outlines three robust and widely applicable oxidation methods: Manganese Dioxide (MnO₂), Pyridinium Chlorochromate (PCC), and Swern Oxidation. Each protocol is presented with an in-depth explanation of the underlying chemical principles, key experimental considerations, and expected outcomes, empowering researchers to select and execute the most suitable method for their specific needs.

Introduction

The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis. For allylic alcohols, such as this compound, the challenge lies in achieving selective oxidation of the hydroxyl group without affecting the adjacent carbon-carbon double bond. The product of this specific oxidation, 1,3-diphenyl-2-propen-1-one, commonly known as chalcone, serves as a crucial intermediate in the synthesis of flavonoids and other biologically active heterocyclic compounds.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of reliable oxidation protocols.

Chemical Structures

Compound Name Structure Molecular Formula Molecular Weight CAS Number
This compoundthis compoundC₁₅H₁₄O210.27 g/mol 4663-33-6[4]
1,3-Diphenyl-2-propen-1-one (Chalcone)ChalconeC₁₅H₁₂O208.26 g/mol 94-41-7

Protocol 1: Selective Oxidation using Activated Manganese Dioxide (MnO₂)

Principle and Mechanistic Insight: The oxidation of allylic and benzylic alcohols using activated manganese dioxide (MnO₂) is a highly selective heterogeneous reaction.[5][6][7] The reaction occurs on the surface of the MnO₂ particles. The selectivity arises from the initial formation of an ester intermediate between the alcohol's hydroxyl group and the MnO₂ surface. This is followed by a radical mechanism involving the transfer of a hydrogen atom from the allylic carbon to an oxygen on the manganese, leading to the formation of a resonance-stabilized allylic radical.[5][8] This process is particularly advantageous as it typically does not affect non-allylic or non-benzylic alcohols.[5]

Manganese_Dioxide_Oxidation cluster_workflow MnO₂ Oxidation Workflow Start Dissolve Alcohol in Dichloromethane Add_MnO2 Add Activated MnO₂ (Excess) Start->Add_MnO2 Stir Stir at Room Temp. (Monitor by TLC) Add_MnO2->Stir Filter Filter through Celite® to remove solids Stir->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End Isolate Pure Chalcone Purify->End

Caption: Workflow for the oxidation of this compound using MnO₂.

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 4.76 mmol) in 50 mL of dichloromethane (DCM) or chloroform (CHCl₃).[9]

  • Reagent Addition: To the stirred solution, add activated manganese dioxide (5.0 g, 57.5 mmol, ~12 equivalents). The use of a significant excess of MnO₂ is crucial for driving the reaction to completion due to its heterogeneous nature.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts. Wash the filter cake thoroughly with additional DCM.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure chalcone.

Data Summary:

Parameter Value Rationale/Notes
Solvent Dichloromethane or ChloroformInert solvents that solubilize the starting material.[9]
Temperature Room TemperatureMild conditions are sufficient for this oxidation.
Reaction Time 4-24 hoursVaries depending on the activity of the MnO₂.
Expected Yield >85%Generally high yields are achieved with this method.[7]

Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC)

Principle and Mechanistic Insight: Pyridinium chlorochromate (PCC) is a milder oxidizing agent compared to other chromium(VI) reagents and is particularly effective for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[10] For allylic alcohols, PCC provides a reliable method for obtaining α,β-unsaturated carbonyl compounds with minimal side reactions.[11][12] The reaction mechanism involves the formation of a chromate ester intermediate, followed by a[13][13]-sigmatropic rearrangement and subsequent oxidation to yield the final product.[13] The use of an anhydrous solvent like dichloromethane is critical to prevent over-oxidation.[12]

PCC_Oxidation cluster_mechanism PCC Oxidation Mechanism Alcohol Allylic Alcohol Chromate_Ester Chromate Ester Intermediate Alcohol->Chromate_Ester + PCC PCC PCC Sigmatropic_Shift [3,3]-Sigmatropic Rearrangement Chromate_Ester->Sigmatropic_Shift Isomeric_Ester Isomeric Chromate Ester Sigmatropic_Shift->Isomeric_Ester Oxidation Oxidation Isomeric_Ester->Oxidation Product α,β-Unsaturated Ketone Oxidation->Product

Caption: Simplified mechanism of PCC oxidation of an allylic alcohol.

Experimental Protocol:

  • Preparation: In a dry, two-necked round-bottom flask under a nitrogen atmosphere, suspend PCC (1.5 g, 7.0 mmol, 1.5 equivalents) in 30 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Dissolve this compound (1.0 g, 4.76 mmol) in 10 mL of anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel or Florisil® to remove the chromium salts.

  • Isolation: Wash the filter cake with additional diethyl ether. Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude product can be further purified by column chromatography if necessary.

Data Summary:

Parameter Value Rationale/Notes
Solvent Anhydrous DichloromethanePrevents the formation of aldehyde hydrates and subsequent over-oxidation.[12]
Temperature Room TemperatureMild conditions are sufficient.
Reaction Time 2-4 hoursGenerally faster than MnO₂ oxidation.
Expected Yield 75-90%PCC is an efficient oxidant for this transformation.[13]

Protocol 3: Swern Oxidation

Principle and Mechanistic Insight: The Swern oxidation is a metal-free method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (Et₃N).[14][15] This reaction is known for its mild conditions and broad functional group tolerance.[14] The mechanism involves the formation of a chloro(dimethyl)sulfonium chloride intermediate, which then reacts with the alcohol to form an alkoxysulfonium salt. The addition of the base facilitates an intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[14][16]

Experimental Protocol:

  • Activation of DMSO: In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (0.5 mL, 5.7 mmol) in 20 mL of anhydrous DCM and cool the solution to -78 °C (a dry ice/acetone bath). To this, add a solution of DMSO (0.8 mL, 11.4 mmol) in 5 mL of anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir for 10 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 g, 4.76 mmol) in 10 mL of anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (3.3 mL, 23.8 mmol) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 30-45 minutes.

  • Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Summary:

Parameter Value Rationale/Notes
Solvent Anhydrous DichloromethaneStandard solvent for Swern oxidations.
Temperature -78 °C to Room TemperatureLow temperature is crucial to control the reaction and prevent side products.[15]
Reaction Time ~2 hoursA relatively rapid and efficient protocol.
Expected Yield >90%Typically provides very high yields.

Concluding Remarks

The choice of oxidation protocol for this compound depends on several factors, including the desired scale of the reaction, available reagents, and tolerance to specific reaction conditions.

  • Manganese Dioxide is an excellent choice for a selective, mild, and environmentally benign oxidation, although it may require longer reaction times and a large excess of the reagent.

  • PCC offers a faster and highly efficient alternative, but the toxicity and disposal of chromium-based reagents are significant drawbacks.

  • Swern Oxidation provides a metal-free, high-yielding protocol that is compatible with a wide range of functional groups, though it requires cryogenic temperatures and produces malodorous dimethyl sulfide as a byproduct.[14][17]

By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate method for the synthesis of chalcone and its derivatives, facilitating further exploration in medicinal chemistry and related fields.

References

  • Radical Oxidation of Allylic and Benzylic Alcohols. JoVE. [Link]

  • Can Allylic Alcohol Be Oxidized By Pcc. SLT. [Link]

  • Babler oxidation. Wikipedia. [Link]

  • An Apparent Stereochemical Effect in MnO2 Oxidation of Some Allylic Alcohols. Semantic Scholar. [Link]

  • Oxidation with Manganese Dioxide. TRUNNANO. [Link]

  • Manganese Dioxide. Common Organic Chemistry. [Link]

  • Method of allylic and benzylic oxidation. Chemistry Stack Exchange. [Link]

  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Iraqi National Journal of Chemistry. [Link]

  • Selective oxidation of allylic alcohols over highly ordered Pd/meso-Al2O3 catalysts. CORE. [Link]

  • Pyridinium Chlorochromate-Mediated Allylic and Benzylic Oxidation. Taylor & Francis Online. [Link]

  • Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. YouTube. [Link]

  • Chalcone: A Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]

  • Epoxidation of allylic alcohols. Wikipedia. [Link]

  • Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Royal Society of Chemistry. [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]

  • Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. Der Pharma Chemica. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

  • Synthesis and Characterization of Some Novel Chalcone Derivatives and its Antimicrobial Activity. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. World Journal of Pharmaceutical Research. [Link]

  • Catalytic oxidation of cinnamyl alcohol using Au–Ag nanotubes investigated by surface-enhanced Raman spectroscopy. Royal Society of Chemistry. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin. MDPI. [Link]

  • Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. PubMed. [Link]

  • Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. PubMed. [Link]

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  • The Reaction of 1,3-Diphenyl-l-propanone with Ethanol. ResearchGate. [Link]

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Application Note: Selective Synthesis of trans-1,3-Diphenyl-2-propen-1-ol via 1,2-Reduction of Chalcone Using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

trans-1,3-Diphenyl-2-propen-1-ol is a valuable allylic alcohol that serves as a versatile building block in organic synthesis, particularly for the preparation of pharmaceuticals and complex natural products. Its synthesis is most commonly achieved through the selective reduction of the corresponding α,β-unsaturated ketone, trans-1,3-diphenyl-2-propen-1-one, widely known as chalcone.

The choice of reducing agent is critical to the success of this transformation. α,β-Unsaturated carbonyl compounds present two primary sites for nucleophilic attack: the carbonyl carbon (leading to 1,2-addition) and the β-carbon of the alkene (leading to 1,4-conjugate addition). This application note details a robust and reliable protocol for the selective 1,2-reduction of chalcone using sodium borohydride (NaBH₄), a mild and highly effective hydride donor.[1]

Sodium borohydride is favored for its operational simplicity, safety, and high chemoselectivity for aldehydes and ketones over other functional groups like esters or amides.[1][2] Unlike more powerful and hazardous reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents like methanol or ethanol, making it an ideal choice for both research and educational laboratory settings.[3] This guide provides a deep dive into the reaction mechanism, a step-by-step experimental protocol, characterization methods, and essential safety considerations.

The Causality of Chemoselectivity: Reaction Mechanism

The selective reduction of the carbonyl group in chalcone hinges on the nucleophilic nature of the hydride ion (H⁻) delivered by sodium borohydride. The reaction proceeds via a two-step mechanism: nucleophilic addition followed by protonation.[4][5]

  • Nucleophilic Hydride Attack: The carbonyl group (C=O) is highly polarized, rendering the carbonyl carbon electrophilic. The hydride ion, originating from the [BH₄]⁻ complex, acts as a nucleophile and attacks this electrophilic carbon.[5] This attack is the rate-determining step and leads to the formation of a tetrahedral alkoxide intermediate. The π-bond of the carbonyl is broken, with the electrons moving to the electronegative oxygen atom.[4]

  • Protonation: The resulting negatively charged alkoxide is then protonated. In a protic solvent like methanol, the solvent itself can act as the proton source.[5] Alternatively, protonation occurs during the aqueous acidic workup step, neutralizing the alkoxide to yield the final allylic alcohol product, this compound.[3]

While NaBH₄ strongly favors the 1,2-addition pathway, competing 1,4-reduction (conjugate addition to the double bond) can sometimes occur.[1] However, for chalcone, performing the reaction at low temperatures (0 °C) significantly enhances the kinetic preference for the 1,2-reduction, leading to the desired product in high yield and purity.[6]

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaMol. Weight ( g/mol )QuantityMoles (mmol)
trans-ChalconeC₁₅H₁₂O208.262.08 g10.0
Sodium BorohydrideNaBH₄37.830.45 g12.0
MethanolCH₃OH32.0440 mL-
Diethyl Ether(C₂H₅)₂O74.12100 mL-
Hydrochloric Acid (1 M)HCl36.46~20 mL-
Anhydrous MgSO₄MgSO₄120.37~5 g-
Equipment
  • 125 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • 250 mL Separatory funnel

  • Beakers and graduated cylinders

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Buchner funnel and filter paper

Step-by-Step Methodology
  • Reaction Setup: Place 2.08 g of trans-chalcone into a 125 mL Erlenmeyer flask. Add 40 mL of methanol and a magnetic stir bar. Stir the mixture until the chalcone is fully dissolved.[7]

  • Cooling: Cool the flask in an ice/water bath for 10-15 minutes with continuous stirring. The temperature should be maintained around 0-5 °C.[3]

  • Addition of Reducing Agent: While the solution is cooling, weigh 0.45 g of sodium borohydride. Add the NaBH₄ to the chalcone solution in small portions over a period of 5-10 minutes.[7] Caution: Hydrogen gas is evolved as NaBH₄ reacts with methanol; ensure adequate ventilation in a fume hood.[7]

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 30 minutes.[7] The initial yellow color of the chalcone solution should fade to colorless, indicating the consumption of the starting material.

  • Reaction Monitoring (TLC): Monitor the reaction's progress using TLC (eluent: 4:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The product will have a lower Rf value than the starting chalcone. Visualize spots under UV light. The reaction is complete when the chalcone spot has disappeared.[8]

  • Workup - Quenching and Extraction:

    • Carefully quench the reaction by slowly adding ~20 mL of 1 M HCl to neutralize excess NaBH₄ and decompose the borate esters. Continue adding acid until the bubbling stops.

    • Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer with another 50 mL of water.

    • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Decant or filter the solution to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator to yield the crude product as a white or off-white solid.[7]

  • Purification (Recrystallization):

    • Recrystallize the crude solid from a suitable solvent system, such as a mixture of ethanol and water or hexanes, to obtain pure this compound. The yield after recrystallization is typically 60-70%.[8]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Chalcone Dissolve Chalcone in Methanol Cooling Cool to 0°C in Ice Bath Chalcone->Cooling Add_NaBH4 Add NaBH₄ in Portions Cooling->Add_NaBH4 Stir Stir at RT for 30 min Add_NaBH4->Stir TLC Monitor by TLC Stir->TLC Quench Quench with 1 M HCl TLC->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Water Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize Characterize Characterize Product (MP, IR, NMR) Recrystallize->Characterize

Caption: Workflow for the synthesis of this compound.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyExpected Value
Appearance White to off-white powder
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol [9]
Melting Point 55-57 °C[10]
Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The most telling evidence of a successful reduction is the change in the IR spectrum.

    • Disappearance: The strong, sharp absorbance of the conjugated C=O bond in chalcone (approx. 1660 cm⁻¹) will be absent in the product spectrum.

    • Appearance: A broad, strong absorbance will appear in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation.[11][12]

    • Aromatic Protons: Multiplets between 7.2-7.5 ppm (10H).

    • Alkene Protons: Doublets around 6.3-6.7 ppm (2H, CH =CH ).

    • Carbinol Proton: A doublet around 5.3 ppm (1H, CH -OH). This is a key new signal.

    • Hydroxyl Proton: A broad singlet (1H, OH ). The chemical shift of this proton is variable and depends on concentration and solvent.

  • ¹³C NMR Spectroscopy:

    • The carbonyl carbon signal from chalcone (around 190 ppm) will be replaced by a signal for the alcohol-bearing carbon (C-OH) in the product, typically appearing around 75 ppm.[13]

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis.

  • Sodium Borohydride (NaBH₄):

    • Reactivity: NaBH₄ is a water-reactive solid.[14][15] Contact with water, acids, or alcohols releases flammable hydrogen gas.[14] Store in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere.[14][16]

    • Handling: Always handle NaBH₄ in a well-ventilated chemical fume hood.[16] Avoid creating dust.[15]

    • PPE: Wear a fire-resistant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[16]

    • Spills: In case of a spill, cover with a dry, non-combustible material like sand or dry lime. DO NOT use water.[17]

  • Solvents: Methanol and diethyl ether are flammable and volatile. Handle them away from open flames or other ignition sources.

  • Waste Disposal: Quench any unreacted NaBH₄ carefully with a dilute acid in a fume hood before disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.[15][17]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction (Chalcone remains by TLC)1. Insufficient NaBH₄.2. Reagent degraded by moisture.3. Insufficient reaction time.1. Add another small portion of NaBH₄.2. Use fresh, properly stored NaBH₄.3. Extend the reaction time by another 15-30 minutes.
Low Yield 1. Mechanical loss during workup.2. Incomplete reaction.3. Product loss during recrystallization.1. Ensure careful transfers and complete extraction.2. See "Incomplete Reaction".3. Use a minimal amount of hot solvent for recrystallization and cool slowly.
Presence of Side Product (e.g., 1,3-diphenylpropan-1-ol)1. Over-reduction (1,4-addition followed by 1,2-addition).2. Reaction temperature was too high.1. Use stoichiometric amounts of NaBH₄.2. Ensure the reaction is maintained at 0-5 °C during NaBH₄ addition.

References

  • Highly Enantioselective and Regioselective Carbonyl Reduction of Cyclic α,β-Unsaturated Ketones Using TarB-NO2 and Sodium Borohydride. ACS Publications. [Link]

  • Sodium borohydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • Sodium Borohydride Safety Data Sheet. ESPI Metals. [Link]

  • Chalcone Part III Reduction of Chalcone using Sodium Borohydride NaBH4. YouTube. [Link]

  • SODIUM BOROHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Sodium Borohydride SOP. University of Washington. [Link]

  • NaBH4-mediated non-chemoselective reduction of α,β-unsaturated ketones of chalcones in the synthesis of flavans. ResearchGate. [Link]

  • Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Experiment Reduction of Chalcone using Sodium Borohydride. YouTube. [Link]

  • Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions. ResearchGate. [Link]

  • 1,3-Diphenyl-2-propanol. PubChem. [Link]

  • Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]

  • Speedy and Regioselective 1,2Reduction of Conjugated α,β-Unsaturated Aldehydes and Ketones Using NaBH4/I2. ResearchGate. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • NaBH4-Mediated Complete Reduction of the α,β-Unsaturated Ketone Units of Chalcones in the Synthesis of Flavans. ResearchGate. [Link]

  • Electronic supplementary information. The Royal Society of Chemistry. [Link]

  • (E)-1,3-Diphenyl-2-propen-1-ol - [1H NMR] - Spectrum. SpectraBase. [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. PubMed. [Link]

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Application Notes and Protocols: Derivatization of trans-1,3-Diphenyl-2-propen-1-ol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the derivatization of trans-1,3-Diphenyl-2-propen-1-ol prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of this analyte is hampered by its polarity due to the hydroxyl group and potential for thermal degradation in the high-temperature environment of the GC inlet and column.[1][2] This guide details two robust derivatization methodologies—silylation and acylation—designed to enhance the analyte's volatility and thermal stability, thereby ensuring accurate and reproducible quantification and identification. Detailed, step-by-step protocols, mechanistic insights, and expected mass spectral data are provided for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction: The Rationale for Derivatization

This compound, a substituted allylic alcohol, possesses a molecular weight of 210.27 g/mol and a melting point of 55-57 °C.[3] Its structure, featuring a polar hydroxyl group and a conjugated system, presents significant challenges for direct GC-MS analysis. The primary obstacles include:

  • Poor Volatility: The hydroxyl group's ability to form hydrogen bonds significantly lowers the compound's vapor pressure, making it difficult to transition into the gas phase without excessively high temperatures.

  • Thermal Lability: Allylic alcohols can be susceptible to dehydration and rearrangement at the elevated temperatures commonly used in GC inlets, leading to analyte degradation and inaccurate results.[2]

  • Peak Tailing: The polar -OH group can interact with active sites (e.g., free silanols) on the GC column and liner, resulting in asymmetric, tailing peaks that compromise resolution and quantification.

To overcome these issues, chemical derivatization is an essential sample preparation step.[2] This process chemically modifies the polar functional group, in this case, the hydroxyl group, to create a new compound with properties more amenable to GC analysis.[4] Specifically, derivatization aims to:

  • Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar protecting group, intermolecular hydrogen bonding is eliminated.

  • Enhance Thermal Stability: The resulting derivative is often more stable at high temperatures, preventing on-column degradation.

  • Improve Chromatographic Behavior: The less polar derivative exhibits reduced interaction with the stationary phase, leading to sharper, more symmetrical peaks.

This application note will focus on two of the most effective and widely used derivatization techniques for alcohols: Silylation and Acylation .

Derivatization Methodologies and Protocols

All handling of derivatizing reagents should be conducted in a fume hood, as they are often toxic, corrosive, and moisture-sensitive. Ensure all glassware and solvents are anhydrous to prevent hydrolysis of the reagents and derivatives.

Silylation: Formation of Trimethylsilyl (TMS) Ethers

Silylation is a robust and common derivatization technique where the active hydrogen of a hydroxyl group is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[1] This reaction significantly improves the chromatographic behavior of the alcohol. We will compare two powerful silylating agents: BSTFA and MSTFA.

Mechanism: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent. For reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), this results in the formation of a stable TMS ether and volatile, non-interfering byproducts.[5]

Protocol 2.1.1: Silylation using BSTFA + 1% TMCS

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a strong silylating agent. Its reactivity can be further enhanced with a catalyst like trimethylchlorosilane (TMCS), which is particularly useful for sterically hindered alcohols.

Materials:

  • This compound sample

  • BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile (reaction solvent)

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess of the reagent.

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. Note that TMS derivatives are susceptible to hydrolysis and should be analyzed promptly.

Protocol 2.1.2: Silylation using MSTFA

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is considered one of the most powerful silylating reagents, often providing cleaner chromatograms due to its highly volatile byproducts.

Materials:

  • This compound sample

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Anhydrous Pyridine (optional, as a catalyst and solvent)

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dried sample of this compound (approx. 1 mg) in a GC vial as described in Protocol 2.1.1.

  • Reagent Addition: Add 200 µL of MSTFA directly to the vial. MSTFA can often act as its own solvent. Alternatively, dissolve the sample in 100 µL of anhydrous pyridine before adding 100 µL of MSTFA.

  • Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.

  • Analysis: Cool the vial to room temperature. The derivatized sample can be injected directly into the GC-MS.

Acylation: Formation of Acetyl Esters

Acylation involves the introduction of an acyl group (e.g., acetyl) to the hydroxyl moiety, forming an ester. This derivatization also increases volatility and thermal stability. Acylated derivatives are generally more stable to hydrolysis than their silylated counterparts.[4]

Mechanism: The reaction is a nucleophilic acyl substitution where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). A base like pyridine is used to catalyze the reaction and neutralize the acidic byproduct (acetic acid), driving the reaction to completion.

Protocol 2.2.1: Acylation using Acetic Anhydride and Pyridine

Materials:

  • This compound sample

  • Acetic Anhydride (≥99% purity)

  • Anhydrous Pyridine (catalyst and solvent)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • GC vials, test tubes, and pipettes

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5 mg of the this compound sample in 500 µL of anhydrous pyridine in a small test tube or vial.

  • Reagent Addition: Add 250 µL of acetic anhydride to the solution.

  • Reaction: Cap the vial, vortex, and let it stand at room temperature for 1 hour. For slower reactions, heating at 50-60°C for 30 minutes may be beneficial.

  • Workup: a. After cooling, add 1 mL of deionized water to quench the excess acetic anhydride. b. Extract the derivatized product by adding 1 mL of dichloromethane (or ethyl acetate) and vortexing thoroughly. c. Allow the layers to separate. Carefully transfer the lower organic layer to a clean vial. d. Wash the organic layer by adding 1 mL of saturated NaHCO₃ solution to neutralize any remaining acid. Vortex and discard the aqueous (upper) layer. e. Dry the organic layer by adding a small amount of anhydrous sodium sulfate.

  • Analysis: The dried organic solution containing the acetylated derivative is ready for GC-MS analysis. It can be diluted as needed.

Workflow and Data Analysis

The overall analytical workflow involves sample preparation, derivatization, GC-MS analysis, and data interpretation.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Interpretation Sample 1. This compound Sample Dry 2. Dry Sample (N₂ Stream) Sample->Dry Reagent 3. Add Solvent & Reagent (e.g., BSTFA or Acetic Anhydride) Dry->Reagent React 4. Heat to Complete Reaction (e.g., 70°C, 30 min) Reagent->React Inject 5. Inject into GC-MS React->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectral Detection (EI) Separate->Detect Identify 8. Identify by Retention Time & Mass Spectrum Detect->Identify Quantify 9. Quantify using Peak Area Identify->Quantify

Caption: General workflow for derivatization and GC-MS analysis.

Expected Mass Spectral Data

Derivatization alters the molecular weight and fragmentation patterns of the analyte. The following table summarizes the expected key ions for the derivatives of this compound based on electron ionization (EI) fragmentation principles for similar structures.[6]

Derivative TypeDerivative NameMolecular Weight ( g/mol )Expected Key Fragment Ions (m/z)Rationale for Fragmentation
Silylated (TMS) (E)-1,3-Diphenyl-1-(trimethylsilyloxy)prop-2-ene282.48282 [M] (low abundance), 267 [M-15] (loss of •CH₃), 191 [M-91] (loss of •C₇H₇, tropylium), 177 [M-105] (loss of •C₆H₅CO), 105 [C₆H₅CO]⁺ , 73 [Si(CH₃)₃]⁺ The molecular ion [M] may be visible. The most characteristic fragment is often [M-15] due to the loss of a methyl group from the stable TMS moiety. Cleavage of the C-C bond alpha to the oxygen can lead to the loss of a phenyl or benzoyl radical. The ion at m/z 73 is characteristic of TMS derivatives.[6][7]
Acetylated (E)-1,3-Diphenylprop-2-en-1-yl acetate252.31252 [M] (low to no abundance), 192 [M-60] (loss of acetic acid), 117 , 115 , 105 [C₆H₅CO]⁺ , 91 [C₇H₇]⁺ , 43 [CH₃CO]⁺ The molecular ion is often weak or absent. A characteristic fragmentation is the neutral loss of acetic acid (60 Da) via McLafferty rearrangement. The base peak is often m/z 117 or 115, resulting from the styryl cation and subsequent hydrogen loss. The ion at m/z 105 (benzoyl cation) is prominent, and the ion at m/z 43 (acetyl cation) is diagnostic for acetate esters.[4]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or low derivative peak 1. Incomplete reaction. 2. Presence of moisture in sample or reagents. 3. Degradation of derivatizing reagent.1. Increase reaction time/temperature or use a catalyst (e.g., TMCS for silylation). 2. Ensure sample is completely dry. Use fresh, anhydrous solvents and reagents. 3. Use a fresh vial of derivatizing reagent. Store reagents properly under inert gas.
Multiple derivative peaks for a single analyte Formation of isomers (less likely for this analyte) or incomplete derivatization.Optimize reaction conditions (time, temperature, reagent excess) to drive the reaction to completion.
Broad or tailing peaks 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. 3. Hydrolysis of the derivative on-column.1. Re-optimize the derivatization protocol. 2. Use a deactivated liner. Perform column conditioning or trim the first few cm of the column. 3. Ensure the entire system is free from moisture. Analyze samples promptly after derivatization.
Interfering peaks from reagent byproducts Byproducts of the derivatization reaction co-elute with the analyte of interest.1. For silylation, switch from BSTFA to MSTFA, as its byproducts are more volatile. 2. For acylation, ensure the workup step (e.g., NaHCO₃ wash) is performed effectively to remove excess reagents and byproducts.

Conclusion

The derivatization of this compound via silylation or acylation is a critical and effective strategy to enable robust and reliable GC-MS analysis. By converting the polar hydroxyl group into a less polar, more thermally stable TMS ether or acetyl ester, chromatographic performance is significantly improved, leading to sharp, symmetrical peaks and predictable mass spectral fragmentation. The choice between silylation and acylation will depend on laboratory preference, sample matrix, and stability requirements, with TMS derivatives offering rapid, single-step preparation and acetylated derivatives providing enhanced hydrolytic stability. The protocols and data presented herein provide a validated framework for the successful analysis of this and structurally related compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ChemBK. 1,3-DIPHENYL-2-PROPEN-1-ONE Properties. [Link]

  • Chemsrc. This compound. [Link]

  • Belt, S. T., et al. (2014). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. Rapid Communications in Mass Spectrometry, 28(17), 1849-1860. [Link]

  • MassBank. Cinnamyl alcohol Mass Spectrum. [Link]

  • SpectraBase. Cinnamyl alcohol <4-hydroxy->, di-TMS. Wiley. [Link]

  • Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(5-6), 439-493. [Link]

  • Kalinowski, S., et al. (2013). Gas Chromatographic and Mass Spectrometric Characterization of Trimethylsilyl Derivatives of Some Terpene Alcohol Phenylpropenoids. Analytical Sciences, 29(6), 643-650. [Link]

  • The Royal Society of Chemistry. (2014). A route to sustainable propylene: photocatalytic transfer hydrogenolysis of allyl alcohol with methanol. Electronic Supplementary Information. [Link]

  • Gell, C., et al. (2024). Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites. Frontiers in Toxicology, 6, 1366551. [Link]

  • Mondal, D., et al. (2023). Pyrolysis Study of Cinnamaldehyde Model Compound with Analytical Py-gc×gc-fid/tof-ms. Conference Paper. [Link]

  • ResearchGate. Evaporation of the fragrance component, cinnamyl alcohol, using simultaneous TG–DTA. [Link]

  • Klee, M. (2023). Activity and Decomposition. Separation Science. [Link]

  • Liu, X., et al. (2022). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Molecules, 27(19), 6599. [Link]

  • NIST. Acetic acid, cinnamyl ester. NIST Chemistry WebBook. [Link]

  • ResearchGate. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. [Link]

  • The Merck Index Online. Cinnamyl Alcohol. Royal Society of Chemistry. [Link]

  • PubChem. Cinnamyl Alcohol. National Center for Biotechnology Information. [Link]

  • Liu, Y., et al. (2022). Comprehensive Analysis of Endogenous Volatile Compounds, Transcriptome, and Enzyme Activity Reveals PmCAD1 Involved in Cinnamyl Alcohol Synthesis in Prunus mume. Frontiers in Plant Science, 13, 818619. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-1,3-Diphenyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of trans-1,3-Diphenyl-2-propen-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The primary focus of this guide is the selective 1,2-reduction of trans-chalcone, a robust and widely used method.

Introduction: The Luche Reduction

The synthesis of this compound, an important allylic alcohol, is most reliably achieved through the reduction of trans-1,3-Diphenyl-2-propen-1-one (commonly known as chalcone). A simple reduction with sodium borohydride (NaBH₄) alone often leads to a mixture of products, including the desired allylic alcohol (1,2-reduction product) and the saturated ketone or fully saturated alcohol (1,4-reduction or conjugate addition products).[1]

To achieve high selectivity for the desired 1,2-reduction, the Luche reduction is the method of choice.[2][3] This reaction employs a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in an alcohol solvent like methanol.[4]

The Core Principle: HSAB Theory in Action

The remarkable selectivity of the Luche reduction can be explained by Hard and Soft Acids and Bases (HSAB) theory.[4][5]

  • The carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the enone system is a "soft" electrophilic center.

  • The hydride (H⁻) from NaBH₄ is a relatively "soft" nucleophile and can attack the soft β-carbon, leading to undesired 1,4-addition.

  • Cerium(III) chloride, a Lewis acid, coordinates to the methanol solvent, forming methoxyborohydride species in situ. These cerium-activated reagents are "harder" nucleophiles.[3][5]

  • This "hard" nucleophile preferentially attacks the "hard" carbonyl carbon, resulting in a highly selective 1,2-reduction to form the target allylic alcohol.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is very low. What are the likely causes?

Answer: Low yield is a common frustration. Let's break down the potential culprits:

  • Cause A: Incomplete Reaction.

    • Diagnosis: A TLC analysis of your crude reaction mixture shows a significant amount of the starting chalcone spot.

    • Solution 1 (Reagent Quality): Sodium borohydride is moisture-sensitive and can decompose over time. Use freshly opened or properly stored NaBH₄. Cerium(III) chloride heptahydrate can also vary in quality; ensure you are using a reliable source.

    • Solution 2 (Reaction Time/Temperature): While the reaction is often rapid (10-30 minutes), ensure you are stirring for a sufficient duration. Monitor the reaction by TLC until the chalcone spot has completely disappeared. Running the reaction at 0 °C initially and then allowing it to warm to room temperature is standard practice.

  • Cause B: Formation of Side Products.

    • Diagnosis: Your NMR spectrum is complex, showing peaks that correspond to neither the starting material nor the desired product. You may see a loss of the alkene protons and/or the appearance of new aliphatic protons. This points to the formation of 1,3-diphenylpropan-1-ol (from 1,4-addition followed by carbonyl reduction).

    • Solution 1 (Insufficient Cerium): The molar ratio of CeCl₃ to NaBH₄ is critical. A 1:1 molar ratio is typically recommended. An insufficient amount of cerium(III) chloride will not effectively generate the "hard" borohydride species, allowing the "soft" NaBH₄ to perform the undesired 1,4-reduction.

    • Solution 2 (Solvent Choice): Methanol is the preferred solvent as it actively participates in forming the selective reducing agent with CeCl₃.[5] Using other solvents like ethanol may alter the reaction's selectivity and efficiency.

  • Cause C: Product Loss During Work-up and Purification.

    • Diagnosis: The reaction appears clean by TLC, but the isolated yield after extraction and purification is poor.

    • Solution 1 (Work-up pH): The reaction is typically quenched with dilute acid (e.g., 1M HCl) to neutralize excess borohydride and break up cerium salts. Ensure the pH is adjusted carefully. Overly aggressive acidic or basic conditions during work-up can potentially lead to degradation or side reactions.

    • Solution 2 (Purification Method): The product can be an oil or a low-melting solid, making recrystallization challenging. If recrystallization fails or results in significant loss, silica gel column chromatography is a more effective alternative for isolating the pure product.

Question 2: My final product contains the saturated alcohol (1,3-diphenylpropan-1-ol). How can I prevent this?

Answer: This is the classic problem of competing 1,4-conjugate addition. The formation of the saturated alcohol indicates that the double bond was reduced.

  • Primary Cause: The reduction conditions were not selective enough for 1,2-reduction. This almost always points to an issue with the Luche conditions.

  • Definitive Solution: The most effective way to prevent this is to strictly adhere to the Luche protocol.

    • Pre-mix Chalcone and CeCl₃: Ensure the chalcone and cerium(III) chloride heptahydrate are dissolved/suspended in methanol before adding the sodium borohydride. This allows the cerium to coordinate with the solvent and be ready to activate the borohydride as it's added.

    • Control the Addition: Add the sodium borohydride portion-wise (in small amounts over time) to the cooled (0 °C) solution of chalcone and CeCl₃. A rapid, single addition can create localized areas of high NaBH₄ concentration, where 1,4-reduction can occur before the cerium-mediated selectivity can take effect.

Question 3: How do I confirm the structure and purity of my this compound?

Answer: A combination of analytical techniques is essential for unambiguous characterization.

  • ¹H NMR Spectroscopy: This is the most powerful tool. Look for these key signals:

    • A doublet for the proton on the carbon bearing the -OH group (C1), typically around 5.3-5.4 ppm.

    • A doublet of doublets for the adjacent vinyl proton (C2), around 6.4-6.5 ppm.

    • A doublet for the terminal vinyl proton (C3), around 6.7-6.8 ppm.

    • The large coupling constant (J-value, typically ~16 Hz) between the two vinyl protons is characteristic of the trans configuration.

    • A broad singlet for the alcohol proton (-OH).

    • Multiplets for the two phenyl groups.

  • TLC (Thin-Layer Chromatography): Use a non-polar eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The product alcohol should have a slightly lower Rf value (be more polar) than the starting chalcone. A single spot indicates high purity.

  • Melting Point: The pure trans isomer has a reported melting point. Compare your experimental value to the literature value. A broad or depressed melting point suggests impurities.

Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of this compound.

Reagent & Equipment Table
Reagent/EquipmentQuantity (for 5 mmol scale)Molar Eq.Purpose
trans-Chalcone1.04 g (5.0 mmol)1.0Starting Material
Cerium(III) Chloride Heptahydrate1.86 g (5.0 mmol)1.0Selectivity Catalyst
Sodium Borohydride0.19 g (5.0 mmol)1.0Reducing Agent
Methanol (MeOH)25 mL-Solvent
1M Hydrochloric Acid (HCl)~10 mL-Quenching Agent
Dichloromethane (DCM) or Ethyl Acetate~60 mL-Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)~5 g-Drying Agent
250 mL Round-bottom flask1-Reaction Vessel
Magnetic stirrer and stir bar1-Agitation
Ice bath1-Temperature Control
Separatory Funnel1-Extraction
Step-by-Step Methodology
  • Setup: Add trans-chalcone (1.04 g) and cerium(III) chloride heptahydrate (1.86 g) to a 250 mL round-bottom flask containing a magnetic stir bar.

  • Dissolution: Add 25 mL of methanol to the flask. Stir the mixture at room temperature until the solids are mostly dissolved. The solution may appear cloudy.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches approximately 0 °C.

  • Reduction: While stirring vigorously in the ice bath, add the sodium borohydride (0.19 g) in 3-4 small portions over 5 minutes. Effervescence (hydrogen gas evolution) will be observed.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes. Monitor the reaction's progress by TLC until the starting chalcone is consumed.

  • Quenching: Slowly add ~10 mL of 1M HCl to the flask to quench the reaction and neutralize any unreacted NaBH₄. Stir for 5 minutes.

  • Solvent Removal: Remove the methanol using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add ~20 mL of dichloromethane (DCM) and shake well. Separate the layers and collect the organic (bottom) layer. Repeat the extraction of the aqueous layer two more times with 20 mL portions of DCM.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which can be further purified by column chromatography or recrystallization.

Workflow Diagram

The following diagram illustrates the complete synthesis workflow from reactants to the final, purified product.

G cluster_start 1. Reactant Preparation cluster_reaction 2. Luche Reduction cluster_workup 3. Work-up & Isolation cluster_end 4. Final Product Chalcone trans-Chalcone Mix Dissolve Chalcone & CeCl₃ in Methanol Chalcone->Mix CeCl3 CeCl₃·7H₂O CeCl3->Mix Solvent Methanol Solvent->Mix Cool Cool to 0 °C Mix->Cool Add_NaBH4 Portion-wise addition of NaBH₄ Cool->Add_NaBH4 React Stir at 0 °C for 30 min (Monitor by TLC) Add_NaBH4->React Quench Quench with 1M HCl React->Quench Evap Evaporate Methanol Quench->Evap Extract Extract with DCM Evap->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Purify via Column Chromatography Dry->Purify Product trans-1,3-Diphenyl- 2-propen-1-ol Purify->Product

Caption: Workflow for the Luche Reduction of Chalcone.

Frequently Asked Questions (FAQs)

  • Q: Can I use anhydrous CeCl₃ instead of the heptahydrate?

    • A: Yes, but you must adjust the mass accordingly to maintain the same molar quantity. The heptahydrate is often preferred as it is less hygroscopic and easier to handle, and the water of hydration does not negatively impact the reaction.

  • Q: Why is the reaction cooled to 0 °C?

    • A: Cooling helps to control the reaction rate and improve selectivity. The reaction between NaBH₄ and methanol can be vigorous, and lower temperatures help to moderate the evolution of hydrogen gas and prevent potential side reactions.

  • Q: Is it possible to obtain the cis-isomer of the product?

    • A: Starting from trans-chalcone under these conditions, the product will be exclusively the trans-allylic alcohol. The geometry of the double bond is retained during the 1,2-reduction.

  • Q: What safety precautions should be taken?

    • A: Sodium borohydride reacts with acidic and protic solutions to produce flammable hydrogen gas; perform the reaction in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

References

  • Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved from [Link]

  • Proprep. (n.d.). Explain the Luche reduction and its selectivity in organic synthesis. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Luche reduction. Retrieved from [Link]

  • Wikipedia. (2023). Luche reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Quora. (2017). What is the result when an alpha, beta-unstaturated ketone is treated with NaBH4 and CH3OH?. Retrieved from [Link]

  • YouTube. (2020). Chalcone Part III Reduction of Chalcone using Sodium Borohydride NaBH4. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for trans-1,3-Diphenyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-1,3-Diphenyl-2-propen-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis and purification of this versatile allylic alcohol. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The most common and reliable laboratory-scale synthesis of this compound involves the selective reduction of trans-chalcone (1,3-Diphenyl-2-propen-1-one). This guide will focus on this transformation, particularly using sodium borohydride (NaBH₄), a mild and selective reducing agent.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Low yield is a frequent issue stemming from several factors. A systematic approach to identifying the root cause is crucial.

Possible Causes & Recommended Solutions:

  • Purity of Starting Material (trans-Chalcone): Impurities in the starting chalcone can interfere with the reaction.

    • Solution: Confirm the purity of your trans-chalcone using techniques like NMR or melting point analysis. If necessary, recrystallize the chalcone from a suitable solvent like ethanol before proceeding.

  • Degradation of Sodium Borohydride (NaBH₄): NaBH₄ is sensitive to moisture and can decompose over time, losing its reducing power.

    • Solution: Use freshly opened NaBH₄ or a batch that has been stored in a desiccator. It is advisable to purchase NaBH₄ from a reliable supplier and handle it quickly in a dry environment.

  • Incorrect Stoichiometry: While NaBH₄ can theoretically deliver four hydride equivalents, an excess is often required to ensure complete reaction.[1]

    • Solution: Re-evaluate your molar calculations. A common practice is to use 1.5 to 2.0 molar equivalents of NaBH₄ relative to the chalcone to drive the reaction to completion.

  • Sub-optimal Reaction Temperature: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and improve selectivity, then allowed to warm to room temperature.[2]

    • Solution: Begin the addition of NaBH₄ in an ice bath. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for the recommended time to ensure it goes to completion.[2]

  • Insufficient Reaction Time: The reduction may not be complete if the reaction is stopped prematurely.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the chalcone spot (which is typically more UV-active and has a lower Rf than the alcohol product) indicates completion.

Q2: My final product is contaminated with a significant side product. What is it and how can I minimize its formation?

The most common side product in this reaction is 1,3-diphenyl-1-propanol, resulting from the over-reduction of both the carbonyl group and the carbon-carbon double bond.

Understanding the Selectivity:

Sodium borohydride is generally a chemoselective reagent, meaning it preferentially reduces aldehydes and ketones over less reactive functional groups like alkenes. However, under certain conditions, particularly with prolonged reaction times or higher temperatures, the α,β-unsaturated double bond can also be reduced. This is known as a 1,4-conjugate addition of hydride, followed by reduction of the resulting ketone.[3][4]

Minimizing Over-reduction:

  • Temperature Control: Maintain a low temperature (0 °C) during the addition of NaBH₄. This disfavors the less facile reduction of the C=C double bond.

  • Solvent Choice: Protic solvents like methanol or ethanol are standard for this reaction.[2] They help to moderate the reactivity of the borohydride.

  • Reaction Monitoring: Use TLC to stop the reaction as soon as the starting chalcone is consumed. This prevents the product from being exposed to the reducing agent for an extended period, which could lead to further reduction.

Q3: The purification of my crude product by recrystallization is inefficient, resulting in an oily product or poor recovery.

Purification challenges often arise from residual impurities or improper recrystallization technique.

Troubleshooting Purification:

  • Issue: Oily Product Instead of Crystals

    • Possible Cause: The presence of impurities is disrupting the crystal lattice formation. The product itself may also have a relatively low melting point, making it prone to oiling out.

    • Solution:

      • Wash the Crude Product: Before recrystallization, wash the crude solid with a small amount of a cold solvent in which the desired product is sparingly soluble but impurities are more soluble (e.g., cold hexane).

      • Optimize Recrystallization Solvent: A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often works well. Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

      • Seeding: If oiling persists, add a small seed crystal of pure this compound to the supersaturated solution to initiate crystallization.

  • Issue: Low Yield After Recrystallization

    • Possible Cause: The product is too soluble in the chosen solvent, even at low temperatures.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath for a sufficient time before filtering. Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated upon cooling.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of this compound.

Q1: What is the detailed mechanism for the sodium borohydride reduction of chalcone?

The reaction proceeds via a nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the chalcone. The resulting alkoxide is then protonated during the workup step (e.g., by the addition of water or acid) to yield the final alcohol product.

Q2: How does the choice of solvent impact the reaction?

The solvent plays a critical role in this reduction. Protic solvents like methanol and ethanol are commonly used for several reasons:

  • Solubility: They effectively dissolve both the chalcone and the sodium borohydride.

  • Reactivity Modulation: The solvent can react with NaBH₄ to form alkoxyborohydrides, which are milder reducing agents, enhancing the selectivity for the carbonyl group.

  • Proton Source: The solvent can act as a proton source for the intermediate alkoxide, although a final aqueous workup is still necessary.

Q3: What are the key characterization techniques to confirm the successful synthesis of this compound?
  • ¹H NMR Spectroscopy: This is the most definitive method. Key signals to look for are:

    • The disappearance of the characteristic α and β vinyl protons of the chalcone.

    • The appearance of new signals for the vinyl protons in the product, typically as multiplets.

    • A new signal for the proton on the carbon bearing the hydroxyl group (the carbinol proton).

    • A broad singlet for the hydroxyl proton (which can be exchanged with D₂O).

  • IR Spectroscopy: Look for the appearance of a broad O-H stretch around 3200-3600 cm⁻¹ and the disappearance of the strong C=O stretch of the chalcone (typically around 1650-1670 cm⁻¹).

  • Melting Point: The pure product has a distinct melting point. Comparing the experimental value to the literature value is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate (visualized under UV light) suggests a pure compound. The product alcohol will have a different Rf value than the starting chalcone.

Experimental Protocols & Data

Standard Protocol for the Synthesis of this compound
  • Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add trans-chalcone (e.g., 2.08 g, 10 mmol).

  • Dissolution: Add methanol (e.g., 40 mL) and stir until the chalcone is suspended.[2]

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Reduction: While stirring, add sodium borohydride (e.g., 0.57 g, 15 mmol) portion-wise over 10-15 minutes.[2] Be cautious as hydrogen gas is evolved.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction by TLC until the chalcone is consumed.

  • Workup:

    • Slowly add cold water (e.g., 50 mL) to quench the excess NaBH₄.

    • Add dilute hydrochloric acid (e.g., 1 M HCl) dropwise until the solution is neutral or slightly acidic to decompose the borate esters.

    • A white precipitate of the product should form.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

    • Dry the purified crystals in a vacuum oven or desiccator.

Table 1: Influence of Reaction Conditions on Yield and Selectivity
EntryReducing Agent (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Selectivity (Alcohol:Saturated Alcohol)
1NaBH₄ (1.5)MeOH0 → RT1~85-95>95:5
2NaBH₄ (1.5)EtOH0 → RT1~80-90>95:5
3NaBH₄ (3.0)MeOHRT4~70-80~80:20
4LiAlH₄ (1.0)THF0 → RT1>90~10:90 (Non-selective)

Note: Data is illustrative and based on typical outcomes. Actual results may vary.

Visual Workflow and Decision Making

Troubleshooting Low Yield

The following flowchart provides a decision-making process for troubleshooting low-yield reactions.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials (Chalcone, NaBH₄) Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Purify Action: Recrystallize Chalcone / Use Fresh NaBH₄ Purity_OK->Purify No Check_Stoichiometry Verify Stoichiometry (1.5-2.0 eq. NaBH₄) Purity_OK->Check_Stoichiometry Yes Rerun Re-run Experiment Purify->Rerun Stoichiometry_OK Stoichiometry Correct? Check_Stoichiometry->Stoichiometry_OK Adjust_Stoichiometry Action: Recalculate and Increase NaBH₄ Amount Stoichiometry_OK->Adjust_Stoichiometry No Check_Conditions Review Reaction Conditions (Temp: 0°C -> RT, Time) Stoichiometry_OK->Check_Conditions Yes Adjust_Stoichiometry->Rerun Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Adjust_Conditions Action: Ensure Proper Cooling & Monitor with TLC Conditions_OK->Adjust_Conditions No Conditions_OK->Rerun Yes Adjust_Conditions->Rerun

Caption: A flowchart for diagnosing and resolving low reaction yields.

References

  • Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosph
  • Activating Methanol for Chemoselective Transfer Hydrogenation of Chalcones Using an SNS-Ruthenium Complex.Synlett.
  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E.
  • Experiment Reduction of Chalcone using Sodium Borohydride.YouTube.
  • Chalcone Part III Reduction of Chalcone using Sodium Borohydride NaBH4.YouTube.
  • 1,4-Reduction of α,β-unsatur
  • NaBH4-mediated non-chemoselective reduction of α,β-unsaturated ketones of chalcones in the synthesis of flavans.
  • Reduction of Organic Compounds (Experiment).Chemistry LibreTexts.
  • This compound.Sigma-Aldrich.

Sources

Technical Support Center: Stability and Handling of trans-1,3-Diphenyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-1,3-Diphenyl-2-propen-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile allylic alcohol in their experimental workflows. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting advice to prevent its degradation and ensure the integrity of your results.

This compound is a valuable building block in organic synthesis.[1] However, its identity as an allylic alcohol renders it susceptible to various degradation pathways, which can compromise the purity of the compound and the outcomes of subsequent reactions. This guide will delve into the common stability issues encountered with this compound and provide clear, actionable solutions.

Understanding the Instability of this compound

The primary points of vulnerability in the this compound molecule are the allylic hydroxyl group and the carbon-carbon double bond. This structure is prone to oxidation, acid-catalyzed reactions, and potentially polymerization, especially under suboptimal storage and handling conditions.

Below is a diagram illustrating the key degradation pathways that can affect the stability of this compound.

G A This compound B Oxidation A->B C Acid-Catalyzed Degradation A->C D Polymerization A->D E trans-1,3-Diphenyl-2-propen-1-one (Chalcone) B->E F Epoxide Derivatives B->F G Benzoic Acid & Benzaldehyde B->G H Ether Dimers/Oligomers C->H I Rearrangement Products C->I J Polymeric Resin D->J

Caption: Potential degradation pathways of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: I suspect my sample of this compound has degraded. What are the initial signs I should look for?

Answer:

Visual inspection and a review of your storage conditions are the first steps. Key indicators of degradation include:

  • Change in Physical Appearance: Pure this compound is a solid with a melting point of 55-57°C. If your sample appears as a yellow oil or a thick, viscous syrup, this suggests the presence of impurities or degradation products. The formation of a syrup-like consistency can be indicative of polymerization, a known issue with allyl alcohols upon prolonged storage.

  • Discoloration: A noticeable change from a white or off-white solid to a yellow or brownish hue can indicate the formation of oxidized species, such as the corresponding α,β-unsaturated ketone, chalcone.

  • Inconsistent Analytical Data: If you observe unexpected peaks in your HPLC chromatogram, or discrepancies in your NMR or mass spectrometry data compared to a reference standard, degradation is a likely cause. For instance, the appearance of a new carbonyl peak in the IR or 13C NMR spectrum could point to oxidation.

Question 2: My reaction yield is consistently low when using this compound. Could degradation be the culprit?

Answer:

Absolutely. The purity of your starting material is critical for achieving high reaction yields. If your this compound has degraded, the actual concentration of the active starting material is lower than anticipated. Furthermore, the degradation products can interfere with your reaction in several ways:

  • Side Reactions: Degradation products can react with your reagents, leading to the formation of unwanted byproducts and consuming your reactants.

  • Catalyst Inhibition: If you are using a catalyst, degradation products may bind to the active sites and inhibit its activity.

  • Altered Reaction Conditions: The presence of acidic degradation products, for example, can change the pH of your reaction mixture, leading to unintended reaction pathways.

To confirm if degradation is affecting your yield, it is advisable to re-purify a small amount of your this compound and repeat the reaction.

Question 3: I have observed a new, prominent peak in my HPLC analysis of a stored sample. What could this impurity be?

Answer:

Based on the known degradation pathways of similar allylic alcohols like cinnamyl alcohol, the most probable impurity is the oxidation product, trans-1,3-diphenyl-2-propen-1-one (also known as chalcone). This occurs through the oxidation of the allylic alcohol functionality.

Compound Potential Degradation Product Common Cause
This compoundtrans-1,3-Diphenyl-2-propen-1-oneExposure to air (oxygen)
Epoxide derivativesOxidation of the double bond
Benzoic acid and benzaldehydeFurther oxidative cleavage

The oxidation of allylic alcohols to their corresponding aldehydes or ketones is a common degradation route. Studies on cinnamyl alcohol have shown that upon exposure to air, it readily oxidizes to form cinnamaldehyde, epoxy cinnamyl alcohol, and cinnamic acid.

To identify the unknown peak, you can use techniques like LC-MS to determine its molecular weight or run a co-injection with a commercially available standard of trans-1,3-diphenyl-2-propen-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to minimize degradation?

A1: To ensure long-term stability, it is crucial to store this compound under conditions that protect it from air, light, and moisture.[2]

Parameter Recommendation Rationale
Temperature 2-8°C is recommended for general storage. For long-term stability (years), storage at -20°C is advisable.[2]Reduces the rate of chemical degradation and potential polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation by atmospheric oxygen.
Light Protect from light by using an amber vial or storing in a dark place.[2]Light can catalyze oxidative and other degradation reactions.
Moisture Store in a tightly sealed container in a dry environment.[2]Moisture can facilitate hydrolytic and other degradation pathways.

Q2: I need to handle the compound outside of a glovebox. What precautions should I take?

A2: While handling in an inert atmosphere is ideal, for short durations, you can minimize degradation by:

  • Working Quickly: Weigh out the required amount promptly and reseal the container immediately.

  • Inert Gas Purge: Before sealing, you can gently flush the headspace of the container with an inert gas like argon or nitrogen.

  • Avoid Heat Sources: Do not handle the compound near heat sources, as this can accelerate degradation.

Q3: How can I purify a partially degraded sample of this compound?

A3: If you suspect degradation, purification is recommended. The appropriate method will depend on the nature of the impurities.

  • Recrystallization: This is often effective for removing minor impurities from a solid compound. A suitable solvent system would need to be determined empirically, but a non-polar solvent with a more polar co-solvent (e.g., hexane/ethyl acetate) is a good starting point.

  • Column Chromatography: For more significant degradation or the presence of multiple impurities, silica gel column chromatography is a reliable method. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used to separate the less polar impurities from the more polar alcohol.

Experimental Protocol: Purification by Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude this compound in a minimal amount of a slightly more polar solvent like dichloromethane or a mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elute the Column: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar degradation products will elute first, followed by the desired this compound.

  • Monitor the Elution: Use thin-layer chromatography (TLC) to monitor the fractions as they elute from the column.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

G A Dissolve Crude Sample C Load Sample onto Column A->C B Prepare Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound via column chromatography.

Q4: What analytical techniques are best for assessing the purity and detecting degradation of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantifying the purity of your sample and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. A diode-array detector (DAD) can provide UV spectra of the peaks, aiding in their identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile degradation products. The mass spectra can provide the molecular weight and fragmentation patterns of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of your compound and identifying degradation products. For example, the appearance of an aldehydic proton signal in the 1H NMR spectrum (around 9-10 ppm) would be a strong indicator of oxidation to the corresponding aldehyde.

  • Forced Degradation Studies: To proactively understand potential degradation products, a forced degradation study can be performed.[3][4] This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agents, and intense light) and then analyzing the resulting mixtures by HPLC or LC-MS to develop a stability-indicating method.

By implementing these storage, handling, and analytical strategies, you can significantly mitigate the risk of degradation and ensure the reliability of your experimental work with this compound.

References

  • Nanjing Chemical Material Corp.
  • Chemodex. This compound - CAS-Number 62668-02-4.
  • SLT. How to Form Allylic Alcohol.
  • Benchchem. Best practices for handling and storing Allyl alcohol-1-13C.
  • PubChem. Allyl Alcohol | C3H6O | CID 7858.
  • Knight, T. J., et al. (1992). Purification and characterization of cinnamyl alcohol dehydrogenase from tobacco stems. Plant Physiology, 98(1), 12-16.
  • New Jersey Department of Health. Allyl Alcohol - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich. This compound.
  • PubChem. This compound.
  • ChemicalBook. This compound | 62668-02-4.

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Technical Support Center: Troubleshooting Impurities in Crude trans-1,3-Diphenyl-2-propen-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers working with trans-1,3-Diphenyl-2-propen-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during its synthesis and purification. As an allylic alcohol, this compound and its synthetic precursors present unique stability and reactivity challenges that can lead to a complex mixture of impurities in the crude product.[1] This guide is structured to help you identify the root cause of these impurities and implement effective purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a low and broad melting point, well below the expected 55-57 °C. What are the most likely impurities?

A low or broad melting point is a classic indicator of impurities. For this compound, the primary culprits are typically residual starting materials or byproducts from the reduction step.

  • Unreacted Chalcone (1,3-Diphenyl-2-propen-1-one): This is the most common impurity. The reduction of chalcone to the desired allylic alcohol may be incomplete. Chalcone itself is a pale yellow solid with a melting point of 55-57 °C, identical to the product, but even small amounts can cause significant melting point depression when mixed.[2][3] Its presence is often indicated by a distinct yellow hue in your off-white product.

  • Over-reduced Product (1,3-Diphenyl-2-propanol): Stronger reducing conditions or prolonged reaction times can lead to the saturation of the carbon-carbon double bond, yielding the saturated alcohol 1,3-Diphenyl-2-propanol.[4] This byproduct lacks the alkene protons and carbons, a key feature to look for in NMR analysis.

  • Residual Solvents: Inadequate drying of the crude product will leave residual solvents (e.g., ethanol, diethyl ether, or ethyl acetate), which will drastically lower and broaden the melting point.

Actionable Advice: First, ensure the product is thoroughly dried under a vacuum. If the melting point is still low, analyze the sample by ¹H NMR or TLC to confirm the presence of chalcone or the over-reduced alcohol.

Q2: I'm seeing a sharp singlet around δ 9.5-10.0 ppm and/or extra aromatic peaks in my ¹H NMR spectrum. What does this indicate?

This is a strong indication of unreacted benzaldehyde , one of the starting materials for the initial chalcone synthesis.[2]

Causality: The synthesis of the chalcone precursor is a Claisen-Schmidt condensation between benzaldehyde and acetophenone.[5][6] If the chalcone is not meticulously purified before the reduction step, residual benzaldehyde will be carried through the entire synthesis. While sodium borohydride can reduce benzaldehyde to benzyl alcohol, the reaction is often slower than the reduction of the conjugated ketone (chalcone), allowing some benzaldehyde to persist.

Troubleshooting Steps:

  • Confirm with IR: Look for a carbonyl stretch around 1700 cm⁻¹ characteristic of an aromatic aldehyde.

  • Purification: Benzaldehyde can typically be removed through careful recrystallization or column chromatography. A water wash of the organic layer during the initial workup can also help remove any water-soluble starting materials or byproducts.

Q3: My IR spectrum shows a persistent carbonyl (C=O) stretch around 1660 cm⁻¹. I thought I reduced the ketone completely.

The peak at ~1660 cm⁻¹ is characteristic of the α,β-unsaturated ketone of chalcone .[7] Its presence confirms that the reduction reaction did not go to completion.

Expert Insight: The reduction of chalcone with sodium borohydride (NaBH₄) is a classic example of 1,2-addition to an α,β-unsaturated carbonyl system. While NaBH₄ is generally selective for the carbonyl group, factors like low temperature, insufficient reagent, or short reaction times can lead to an incomplete reaction. The conjugated system in chalcone is highly stable, and forcing the reaction to completion without causing over-reduction can be a delicate balance.

Q4: My product appears to be oxidizing back to a yellow solid upon storage. How can I prevent this?

You are observing the oxidation of the allylic alcohol back to chalcone. Allylic alcohols are susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities.[8][9][10]

Prevention & Stability Protocol:

  • Storage Conditions: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C) and protected from light.[11][12]

  • Antioxidants: For long-term storage of solutions, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial, though this would be considered an additive for bulk material.

  • Purity is Key: Ensure the product is highly pure. Trace metal catalysts left over from any step can accelerate aerobic oxidation.

Summary of Potential Impurities

ImpurityChemical NameOriginKey Analytical Signatures
Chalcone 1,3-Diphenyl-2-propen-1-oneIncomplete reduction of starting material¹H NMR: Distinct olefinic doublets (α,β-protons) at δ ~7.5 and ~7.8 ppm. IR: Strong C=O stretch at ~1660 cm⁻¹. Appearance: Pale yellow color.[7][13]
Over-reduced Alcohol 1,3-Diphenyl-2-propanolOver-reduction of the alkene¹H NMR: Absence of olefinic protons (δ 6.3-6.7 ppm). Appearance of aliphatic protons in the δ 2.7-3.0 ppm range.[4]
Starting Aldehyde BenzaldehydeCarried over from impure chalcone¹H NMR: Aldehydic proton singlet at δ ~9.9 ppm. IR: C=O stretch at ~1700 cm⁻¹.[2]
Starting Ketone AcetophenoneCarried over from impure chalcone¹H NMR: Sharp methyl singlet at δ ~2.6 ppm. IR: C=O stretch at ~1685 cm⁻¹.[2]
cis-isomer cis-1,3-Diphenyl-2-propen-1-olIsomerization during synthesis or workup¹H NMR: Different coupling constant for the olefinic protons compared to the trans-isomer (typically smaller J-coupling).
Oxidation Product ChalconePost-purification degradationSame as Chalcone.[8][9]

Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for identifying impurities in a crude sample of this compound and determining the appropriate purification strategy.

G Impurity Troubleshooting Workflow start Crude Product Analysis mp Melting Point Analysis start->mp tlc TLC Analysis start->tlc nmr ¹H NMR Analysis start->nmr mp_low Low & Broad MP? mp->mp_low tlc_spots Multiple Spots? tlc->tlc_spots nmr_peaks Unexpected Peaks? nmr->nmr_peaks dry Action: Dry Under Vacuum mp_low->dry Yes end_product Pure Product mp_low->end_product No purify_recrystallize Action: Recrystallization tlc_spots->purify_recrystallize Yes (if separation is good) purify_column Action: Column Chromatography tlc_spots->purify_column Yes (if polarities are close) tlc_spots->end_product No impurity_chalcone Impurity: Chalcone (Yellow color, C=O at 1660 cm⁻¹) nmr_peaks->impurity_chalcone Yes (Olefinic shifts) impurity_overreduced Impurity: Over-reduced Alcohol (Aliphatic signals, no C=C) nmr_peaks->impurity_overreduced Yes (Aliphatic shifts) impurity_starting_mat Impurity: Benzaldehyde/Acetophenone (Aldehyde proton or Me singlet) nmr_peaks->impurity_starting_mat Yes (Aldehyde/Me peaks) nmr_peaks->end_product No impurity_chalcone->purify_recrystallize impurity_overreduced->purify_column impurity_starting_mat->purify_column purify_recrystallize->end_product purify_column->end_product dry->end_product

Caption: Troubleshooting workflow for impurity identification.

Experimental Protocol: Purification by Recrystallization

This protocol is a standard method for purifying crude this compound contaminated with small amounts of chalcone or other non-polar impurities. The principle is based on the differential solubility of the product and impurities in a chosen solvent system at different temperatures.

Materials:

  • Crude this compound

  • Hexane (or Heptane)

  • Ethyl Acetate (or Toluene)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent System Selection: The goal is to find a solvent system where the desired product is soluble when hot but sparingly soluble when cold, while the impurities are either very soluble or insoluble in both conditions. A hexane/ethyl acetate mixture is a common starting point.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of the more polar solvent (ethyl acetate) dropwise while gently warming and stirring until the solid just dissolves. The objective is to use the least amount of hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: Add the less polar solvent (hexane) dropwise to the hot, clear solution until it becomes slightly cloudy (the point of saturation). Add a drop or two of the polar solvent (ethyl acetate) to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rushing this step by placing it directly in an ice bath will cause the product to crash out, trapping impurities.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

  • Analysis: Confirm the purity of the recrystallized product by measuring its melting point and acquiring NMR or IR spectra. The melting point should be sharp and within the literature range (55-57 °C).[12]

References

  • Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 1,3-diphenyl-2-propen-1-one (chalcone). (2023). Chemistry Online. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • 1,3-Diphenyl-2-propanol. (n.d.). PubChem. [Link]

  • Separation and purification of cis and trans isomers. (1975).
  • Solvent-free NaOH-Al2O3 supported synthesis of 1,3-diaryl-2-propene-1-ones. (n.d.). International Journal of PharmTech Research. [Link]

  • Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. (2007). ResearchGate. [Link]

  • 1,3-DIPHENYL-2-PROPEN-1-ONE. (n.d.). ChemBK. [Link]

  • Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. (2007). PubMed. [Link]

  • Epoxidation of allylic alcohols. (n.d.). Wikipedia. [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. [Link]

  • Solved From synthesis of 1,3-diphenyl-2-propenone or. (2021). Chegg.com. [Link]

  • Allylic alcohol – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. (2014). Chemical Communications. [Link]

  • Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. (2014). Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Scaling Up Trans-1,3-Diphenyl-2-propen-1-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of trans-1,3-Diphenyl-2-propen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this valuable allylic alcohol. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments.

I. Synthesis and Scale-Up Challenges

The most common and scalable route to this compound is a two-step process: the Claisen-Schmidt condensation to form trans-1,3-Diphenyl-2-propen-1-one (chalcone), followed by the selective reduction of the carbonyl group.

Diagram of the Synthetic Workflow

Synthesis Workflow Benzaldehyde Benzaldehyde Claisen-Schmidt Condensation Claisen-Schmidt Condensation Benzaldehyde->Claisen-Schmidt Condensation Acetophenone Acetophenone Acetophenone->Claisen-Schmidt Condensation Chalcone Chalcone Claisen-Schmidt Condensation->Chalcone NaOH or KOH Selective Reduction Selective Reduction Chalcone->Selective Reduction NaBH4, MeOH This compound This compound Selective Reduction->this compound

Caption: Synthetic route to this compound.

Frequently Asked Questions: Synthesis

Q1: We are observing a significant decrease in yield for the Claisen-Schmidt condensation upon scaling up from a 10g to a 1kg scale. What are the likely causes and how can we mitigate this?

A1: A drop in yield during the scale-up of the Claisen-Schmidt condensation is a common issue, often stemming from challenges in maintaining optimal reaction conditions in larger vessels. The primary culprits are typically inefficient mixing and poor temperature control.

  • Expertise & Experience: In larger reactors, localized "hot spots" can develop due to the exothermic nature of the condensation, leading to an increase in side reactions.[1] Inadequate stirring can also result in incomplete reaction.

  • Troubleshooting & Optimization:

    • Improve Mixing: Ensure your reactor is equipped with an appropriately sized and shaped impeller to maintain a homogeneous mixture. For viscous reaction mixtures, consider a mechanical stirrer with high torque.

    • Enhance Heat Transfer: Utilize a reactor with a larger surface area-to-volume ratio or a more efficient cooling system. A jacketed reactor with a circulating coolant is highly recommended for kilogram-scale reactions.

    • Controlled Reagent Addition: Instead of adding the catalyst (e.g., NaOH or KOH solution) all at once, a slow, controlled addition can help manage the exothermicity of the reaction.[1]

Q2: During the reduction of chalcone with sodium borohydride (NaBH₄), we are detecting a significant amount of a byproduct that we suspect is the saturated alcohol (1,3-diphenyl-1-propanol). How can we improve the selectivity of the reduction?

A2: The formation of the saturated alcohol indicates that the carbon-carbon double bond is also being reduced, which can occur with NaBH₄ under certain conditions, especially at larger scales where reaction times may be longer or temperatures less controlled.

  • Expertise & Experience: While NaBH₄ is generally selective for the 1,2-reduction of the carbonyl group in α,β-unsaturated ketones, prolonged reaction times or elevated temperatures can lead to 1,4-conjugate addition, resulting in the reduction of the double bond. The use of certain additives can enhance the selectivity for the desired 1,2-reduction.

  • Troubleshooting & Optimization:

    • Luche Reduction Conditions: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can significantly enhance the selectivity for the 1,2-reduction of the carbonyl group. This method, known as the Luche reduction, works by coordinating to the carbonyl oxygen, making it more electrophilic and favoring the direct attack of the hydride.[2]

    • Temperature Control: Perform the reduction at a low temperature (e.g., 0 to -15 °C) to minimize the competing 1,4-reduction pathway.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

Q3: We are struggling with the workup of the NaBH₄ reduction at a larger scale. The formation of borate salts is making the extraction process difficult. What is a more efficient workup procedure?

A3: The formation of borate esters and inorganic borate salts is an inherent part of NaBH₄ reductions and can lead to emulsions and difficult phase separations during aqueous workup, especially at scale.[3]

  • Expertise & Experience: A common and effective method to break down the borate complexes is to perform a carefully controlled acidic quench.

  • Step-by-Step Protocol for Scaled-Up Workup:

    • After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath.

    • Slowly and carefully add a dilute acid solution (e.g., 1 M HCl) to quench the excess NaBH₄ and hydrolyze the borate esters. Be cautious as this will generate hydrogen gas.[4]

    • Once the gas evolution has ceased and the pH is acidic, proceed with the extraction using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

II. Purification and Analysis

Purification of this compound at scale requires a robust and reproducible method to ensure high purity and consistency between batches. Crystallization is a widely used and effective technique for the purification of active pharmaceutical ingredients (APIs).[1][5]

Frequently Asked Questions: Purification

Q4: We are having difficulty achieving high purity of this compound by recrystallization. What are the key parameters to optimize for a successful large-scale crystallization?

A4: Achieving high purity through crystallization depends on several factors, including solvent selection, cooling rate, and seeding.

  • Expertise & Experience: The ideal crystallization solvent should have a high solubility for the product at elevated temperatures and low solubility at lower temperatures. It should also have a low solubility for the impurities.

  • Troubleshooting & Optimization:

    • Solvent Screening: Conduct small-scale screening with a variety of solvents and solvent mixtures to identify the optimal system. Common solvents for recrystallizing alcohols include ethanol, methanol, isopropanol, and mixtures with water or hexanes.

    • Controlled Cooling: A slow, controlled cooling rate is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. Consider using a programmable cooling system for large-scale crystallizations.

    • Seeding: Introducing a small amount of pure product (seed crystals) at the point of supersaturation can promote controlled crystal growth and prevent the formation of fine particles that may be difficult to filter and can trap impurities.

Q5: What are the most common impurities we should be looking for in our final product, and what are the best analytical methods to detect them?

A5: The most likely impurities in your final product will be unreacted starting materials, byproducts from the synthesis, and degradation products.

  • Potential Impurities and Their Origin:

    • Chalcone (trans-1,3-Diphenyl-2-propen-1-one): Incomplete reduction.

    • 1,3-Diphenyl-1-propanol: Over-reduction of the double bond.

    • cis-1,3-Diphenyl-2-propen-1-ol: Isomerization of the trans isomer.

    • Cinnamaldehyde and Cinnamic Acid: Oxidation of the final product upon exposure to air.[6]

  • Recommended Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the final product and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of any major impurities.

    • Mass Spectrometry (MS): Useful for identifying the molecular weights of unknown impurities.

Diagram of the Purification and Analysis Workflow

Purification and Analysis Workflow cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Optimal Solvent Hot Filtration Hot Filtration Dissolution->Hot Filtration Remove Insolubles Controlled Cooling Controlled Cooling Hot Filtration->Controlled Cooling Seeding (optional) Isolation Isolation Controlled Cooling->Isolation Filtration Drying Drying Isolation->Drying Pure Product Pure Product Drying->Pure Product HPLC HPLC Pure Product->HPLC Purity Assay NMR NMR Pure Product->NMR Structural Confirmation MS MS Pure Product->MS Impurity ID

Caption: A typical workflow for the purification and analysis of this compound.

III. Stability and Storage

This compound, as an allylic alcohol, can be susceptible to degradation, particularly oxidation. Proper handling and storage are crucial to maintain its purity and integrity.

Frequently Asked Questions: Stability and Storage

Q6: We have noticed a decrease in the purity of our stored this compound over time, with the appearance of a new peak in the HPLC that corresponds to chalcone. What is causing this degradation, and how can we prevent it?

A6: The degradation of your product to chalcone is likely due to oxidation. Allylic alcohols can be oxidized back to their corresponding α,β-unsaturated ketones, especially when exposed to air and light.[6]

  • Expertise & Experience: The allylic position is activated and susceptible to oxidation. Similar compounds like cinnamyl alcohol are known to readily autoxidize upon air exposure.[6]

  • Recommended Storage Conditions:

    • Inert Atmosphere: Store the material under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Protection from Light: Use amber-colored vials or store the container in the dark to prevent light-induced degradation.

    • Low Temperature: Store the product at a low temperature, such as in a refrigerator or freezer, to slow down the rate of any potential degradation reactions.

Q7: Are there any other potential degradation pathways we should be aware of?

A7: Besides oxidation, allylic alcohols can undergo other transformations, such as isomerization and rearrangement, particularly under acidic or basic conditions or at elevated temperatures.

  • Potential Degradation Pathways:

    • cis-trans Isomerization: The trans double bond could potentially isomerize to the cis configuration, although this is generally less of a concern under neutral conditions.

    • Rearrangement: In the presence of strong acids, allylic alcohols can undergo rearrangement reactions.

  • Preventative Measures:

    • Maintain a neutral pH during storage.

    • Avoid exposure to high temperatures for extended periods.

By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers can effectively scale up the production of high-purity this compound.

References

  • U.S. Food and Drug Administration. (2004). PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. Retrieved from [Link]

  • Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acyl Chlorides by Sodium Borohydride. Journal of the American Chemical Society, 71(1), 122–125.
  • Luche, J.-L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227.
  • Johansen, J. D., et al. (2013). Cinnamyl alcohol oxidizes rapidly upon air exposure.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7858, Allyl alcohol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Allyl Alcohol. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Pollard, D., et al. (2006). Asymmetric reduction of alpha, beta-unsaturated ketone to (R) allylic alcohol by Candida chilensis. Biotechnology and Bioengineering, 93(4), 702-712.
  • Royal Society of Chemistry. (2018). Chemoselective reduction of α,β-unsaturated ketones to allylic alcohols under catalyst-free conditions. Organic Chemistry Frontiers.
  • Reddit. (2018). What are the byproducts of reduction with borohydride? Retrieved from [Link]

  • ACS Publications. (2012). Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization: From Thermodynamics to Scale-Up. Organic Process Research & Development.
  • Pharmaceutical Technology. (n.d.). API Purification. Retrieved from [Link]

  • INCHEM. (n.d.). Cinnamyl Alcohol and Related Substances. Retrieved from [Link]

Sources

alternative reducing agents for trans-1,3-Diphenyl-2-propen-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

print(google_search.search(queries=["chemoselective reduction of chalcone to allylic alcohol using sodium borohydride with additives", "Luche reduction of chalcones", "diisobutylaluminum hydride reduction of enones to allylic alcohols reaction conditions", "Meerwein-Ponndorf-Verley reduction of alpha,beta-unsaturated ketones mechanism", "troubleshooting guide for chalcone reduction low yield and side products", "purification techniques for trans-1,3-Diphenyl-2-propen-1-ol", "spectroscopic data (NMR, IR) of this compound", "safety precautions for handling DIBAL-H and other reducing agents"]))

Technical Support Center: Synthesis of this compound

A Guide to Alternative Reducing Agents and Troubleshooting for Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound, an important allylic alcohol intermediate.[1] This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the reduction of chalcone (1,3-diphenyl-2-propen-1-one) and troubleshoot common experimental challenges. Here, we will explore alternative reducing agents to achieve high chemoselectivity and yield, moving beyond standard protocols to provide field-proven insights.

The reduction of α,β-unsaturated ketones like chalcone can be challenging due to the presence of two reducible functional groups: the carbonyl group and the carbon-carbon double bond.[2] The desired product, an allylic alcohol, requires the selective 1,2-reduction of the carbonyl group without affecting the double bond. This guide will delve into various methodologies to achieve this selectivity and address issues that may arise during your synthesis.

Frequently Asked Questions (FAQs)

Q1: My sodium borohydride reduction of chalcone is giving me a significant amount of the fully saturated alcohol (1,3-diphenyl-1-propanol). How can I improve the selectivity for the desired allylic alcohol?

A1: This is a common issue. While sodium borohydride (NaBH₄) is a mild reducing agent, it can sometimes lead to a mixture of 1,2- and 1,4-reduction products, with the latter leading to the saturated alcohol upon workup.[2][3] To enhance 1,2-selectivity, consider the following:

  • Luche Reduction: This is a highly effective method that employs NaBH₄ in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃). The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring a direct hydride attack at the carbonyl carbon (1,2-addition). This significantly minimizes the competing 1,4-conjugate addition.

  • Lower Temperatures: Performing the reaction at lower temperatures (e.g., -78 °C to 0 °C) can also improve selectivity.[4] The 1,4-addition pathway often has a higher activation energy, so reducing the temperature can kinetically favor the 1,2-reduction.

  • Solvent Choice: The choice of solvent can influence the reaction's outcome. Protic solvents like methanol or ethanol are typically used with NaBH₄.[4]

Q2: I am observing the formation of a dark, viscous oil or tar instead of a solid product after my reduction reaction. What could be the cause?

A2: The formation of tars or oils can be attributed to several factors, including side reactions and polymerization.[5] Here are some potential causes and solutions:

  • Excessive Base: If your chalcone starting material was synthesized via a Claisen-Schmidt condensation and contains residual base (e.g., NaOH, KOH), this can promote side reactions during the reduction.[5] Ensure your starting chalcone is thoroughly purified before the reduction step.

  • Reaction Temperature: High reaction temperatures can lead to decomposition and the formation of complex mixtures.[5] It is crucial to maintain the recommended temperature for your chosen reducing agent.

  • Air Oxidation: Allylic alcohols can be susceptible to air oxidation, especially if the reaction mixture is heated during workup. It is advisable to perform the workup under an inert atmosphere (e.g., nitrogen or argon) if possible.

Q3: My purified this compound is an oil and will not crystallize. How can I effectively purify it?

A3: While some chalcone derivatives can be oily, this compound is typically a solid at room temperature.[6] If you are obtaining an oil, it is likely due to impurities. Here are some purification strategies:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A common eluent system is a mixture of hexane and ethyl acetate, with the ratio adjusted based on the polarity of your product and impurities.[7]

  • Recrystallization: If you can obtain a crude solid, recrystallization is an excellent purification technique. Ethanol is a commonly used solvent for recrystallizing chalcone derivatives.[7] The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature.

Troubleshooting Guide: Alternative Reducing Agents

This section provides a detailed look at alternative reducing agents for the chemoselective synthesis of this compound, along with troubleshooting for specific issues.

Diisobutylaluminum Hydride (DIBAL-H)

DIBAL-H is a powerful and versatile reducing agent that can be highly selective for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, especially at low temperatures.[8][9]

Q: I used DIBAL-H for my reduction, but I am getting a mixture of the desired allylic alcohol and the corresponding aldehyde. What went wrong?

A: This is often a result of reaction conditions. DIBAL-H can reduce esters and nitriles to aldehydes, and under certain conditions, it can also lead to the formation of aldehydes from ketones.[8][10] To favor the formation of the allylic alcohol:

  • Temperature Control: It is critical to maintain a low temperature, typically -78 °C, during the addition of DIBAL-H.[9][11] At higher temperatures, over-reduction to the alcohol is more likely.

  • Stoichiometry: Use a slight excess of DIBAL-H (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the ketone to the alcohol.

  • Quenching Procedure: The reaction should be carefully quenched at low temperature before warming to room temperature. A common method is to slowly add methanol to consume the excess DIBAL-H, followed by water or a dilute acid.[9]

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols using a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[12][13][14]

Q: My MPV reduction is very slow, and the conversion is low. How can I improve the reaction rate?

A: The MPV reduction is an equilibrium-driven process. To drive the reaction to completion, you need to shift the equilibrium towards the products.[15]

  • Removal of Acetone: The reaction generates acetone as a byproduct. Removing the acetone by distillation as it is formed will drive the equilibrium forward.[15]

  • Excess Isopropanol: Using isopropanol as both the solvent and the hydride donor ensures a large excess, which helps to push the reaction towards the product side.

  • Catalyst Activity: Ensure that your aluminum isopropoxide is fresh and has not been deactivated by moisture.

Comparative Summary of Reducing Agents

Reducing AgentSelectivityReaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) ModerateMild, protic solventsInexpensive, easy to handleCan lead to over-reduction
Luche Reduction (NaBH₄/CeCl₃) High 1,2-selectivityMild, protic solventsExcellent for α,β-unsaturated ketonesRequires a lanthanide salt
DIBAL-H High 1,2-selectivityLow temperature (-78 °C), aprotic solventsPowerful and versatilePyrophoric, requires careful handling
Meerwein-Ponndorf-Verley (MPV) High 1,2-selectivityElevated temperature, requires distillationHighly chemoselective, mildReversible, can be slow

Experimental Protocols

Protocol 1: Luche Reduction of Chalcone
  • Dissolve chalcone (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: DIBAL-H Reduction of Chalcone
  • Dissolve chalcone (1.0 eq) in anhydrous toluene in a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H in toluene (1.2 eq) dropwise via a syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add water.

  • Filter the resulting aluminum salts and wash with an organic solvent.

  • Extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product as needed.

Visualizing the Reaction Pathway

Chalcone_Reduction cluster_12_reduction 1,2-Reduction (Desired Pathway) cluster_14_reduction 1,4-Reduction (Side Reaction) Chalcone Chalcone (1,3-Diphenyl-2-propen-1-one) Product This compound (Allylic Alcohol) Chalcone->Product NaBH4/CeCl3 DIBAL-H MPV Side_Product 1,3-Diphenyl-1-propanol (Saturated Alcohol) Chalcone->Side_Product NaBH4 (competing)

Caption: Reaction pathways for the reduction of chalcone.

References

  • Chemoselective reduction of α,β-unsaturated ketones to allylic alcohols under catalyst-free conditions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Chemoselective Reduction of α,β-Unsaturated Ketones to Allylic Alcohols Under Catalyst-Free Conditions - ResearchGate. Available at: [Link]

  • Chemoselective reduction of α,β-unsaturated ketones to allylic alcohols under catalyst-free conditions - RSC Publishing. Available at: [Link]

  • Chemoselective Hydrogen Transfer Reduction of Unsaturated Ketones to Allylic Alcohols with Solid Zr and Hf Catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex | Organic Letters - ACS Publications. Available at: [Link]

  • Chalcone Part III Reduction of Chalcone using Sodium Borohydride NaBH4 - YouTube. Available at: [Link]

  • NaBH4-mediated non-chemoselective reduction of α,β-unsaturated ketones of chalcones in the synthesis of flavans - ResearchGate. Available at: [Link]

  • Diisobutylaluminium hydride - Wikipedia. Available at: [Link]

  • Synthesis of 1,3-diphenyl-2-propen-1-one (chalcone) | Chemistry Online. Available at: [Link]

  • Chemoselective reductions with sodium borohydride. Available at: [Link]

  • DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT | ADICHEMISTRY. Available at: [Link]

  • Meerwein–Ponndorf–Verley reduction - Grokipedia. Available at: [Link]

  • 07.07 DIBAL-H, Di(isobutyl)aluminum hydride - YouTube. Available at: [Link]

  • Meerwein Ponndorf Verley (MPV Reduction): Easy mechanism, examples, applications. Available at: [Link]

  • Meerwein-Ponndorf-Verley Reduction - Organic Chemistry Portal. Available at: [Link]

  • DIBAL Reducing Agent - Chemistry Steps. Available at: [Link]

  • DIBAL-H, Diisobutylaluminium hydride - Organic Chemistry Portal. Available at: [Link]

  • Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction) - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed. Available at: [Link]

  • 1,3-DIPHENYL-2-PROPEN-1-ONE - ChemBK. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Method for preparing 1,3-diphenyl propenone derivative - Google Patents.
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  • Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells - MDPI. Available at: [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - The Royal Society of Chemistry. Available at: [Link]

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  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC - NIH. Available at: [Link]

  • Synthesis, Reactions and application of chalcones: A systematic review - ResearchGate. Available at: [Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC - NIH. Available at: [Link]

  • Separation and purification of cis and trans isomers - Google Patents.

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Technical Support Center: Solvent Effects on the Synthesis of trans-1,3-Diphenyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of trans-1,3-Diphenyl-2-propen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction. The synthesis, primarily achieved through the selective reduction of 1,3-Diphenyl-2-propen-1-one (chalcone), is highly sensitive to solvent conditions. Understanding these effects is paramount to achieving high yield, purity, and the desired chemoselectivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from the perspective of solvent-reagent interaction, providing a clear path to resolution.

Question 1: My reaction shows low or no conversion of the starting chalcone. What are the likely solvent-related causes?

Answer:

Failure to achieve significant conversion is often rooted in solubility issues or solvent-reagent incompatibility. The reduction of chalcone, typically using a hydride reagent like sodium borohydride (NaBH₄), requires a solvent that can effectively dissolve both the substrate and the reducing agent to facilitate the reaction.

Potential Causes & Solutions:

  • Poor Solubility: Chalcone is largely nonpolar, while NaBH₄ is an ionic salt. A solvent must be chosen that can adequately solvate both.

    • Insight: Protic polar solvents like methanol (MeOH) and ethanol (EtOH) are generally the preferred choice for NaBH₄ reductions.[1] They effectively dissolve NaBH₄ and are good solvents for chalcone. While NaBH₄ does react slowly with these protic solvents to produce hydrogen gas, this reaction is typically slow enough at controlled temperatures (0 °C to room temperature) to allow for the complete reduction of the ketone.[2]

    • Troubleshooting Step: If using a less polar solvent like THF or diethyl ether where NaBH₄ has poor solubility, consider switching to methanol or ethanol. Alternatively, a phase-transfer catalyst could be employed in a biphasic system, though this complicates the procedure.

  • Incorrect Solvent for the Reducing Agent: The choice of reducing agent dictates the appropriate solvent class.

    • Insight: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are incompatible with protic solvents (e.g., water, alcohols) as they react violently to release hydrogen gas.[3] For these reagents, anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are mandatory.

    • Troubleshooting Step: If you are using LiAlH₄, ensure your solvent is aprotic and rigorously dried. If you are using NaBH₄ and observing no reaction in an aprotic solvent, the issue is likely the poor solubility and lower reactivity of the reagent in that medium.

Question 2: My main product is 1,3-Diphenylpropan-1-ol, not the desired allylic alcohol. Why is the double bond being reduced?

Answer:

This is a classic chemoselectivity problem. The reduction of an α,β-unsaturated ketone like chalcone can proceed via two main pathways: a 1,2-addition across the carbonyl group to yield the desired allylic alcohol, or a 1,4-conjugate addition (Michael addition) that reduces the carbon-carbon double bond, leading to a saturated ketone which is subsequently reduced to the saturated alcohol.[4][5]

Causality & Solution: The Luche Reduction

  • Insight: Standard NaBH₄ reduction can sometimes lead to a mixture of 1,2- and 1,4-reduction products. The outcome is influenced by the hardness/softness of the nucleophile and electrophile (HSAB theory). The carbonyl carbon is a "harder" electrophilic center than the β-carbon of the double bond. To selectively target the carbonyl, a "harder" hydride reagent is needed.

  • The Authoritative Solution: The Luche reduction is the premier method for selectively achieving 1,2-reduction of enones.[6] This reaction employs a combination of NaBH₄ and a lanthanide salt, typically cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in methanol .

    • Mechanism of Selectivity: The hard Lewis acid Ce³⁺ coordinates to the hard carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, effectively "activating" it for nucleophilic attack. This directs the hydride from borohydride to attack the carbonyl carbon (1,2-addition) almost exclusively, suppressing the competing 1,4-addition.[6]

    • Role of Methanol: Methanol is not just a solvent here; it is a crucial co-reagent. It is believed to react with the borohydride and cerium chloride to form a more selective, bulky reducing species, possibly a cerium borohydride.[6]

G start Problem: Significant 1,4-Reduction Product (Saturated Alcohol) cause1 Cause: Standard NaBH4 lacks sufficient 1,2-selectivity. start->cause1 solution1 Solution: Implement Luche Reduction (NaBH4 + CeCl3 in Methanol) cause1->solution1 step1 Dissolve Chalcone and CeCl3·7H2O in Methanol at 0 °C. solution1->step1 step2 Add NaBH4 portion-wise while monitoring H2 evolution. step1->step2 step3 Confirm 1,2-selectivity via TLC and/or NMR. step2->step3

Caption: Competing reduction pathways for chalcone and the effect of Luche conditions.

References

  • Pathan, N. B., Rahatgaonkar, A. M., & Chorghade, M. S. (n.d.). Stereoselective bioreduction of chalcone and β diketone by Saccharomyces cerevisiae in biphasic solvent system: A mechanistic study. ResearchGate. [Link]

  • Masesane, I. B., & Mazimba, O. (n.d.). NaBH4-mediated non-chemoselective reduction of α,β-unsaturated ketones of chalcones in the synthesis of flavans. ResearchGate. [Link]

  • Pina, F., Melo, M. J., Laia, C. A., Parola, A. J., & Lima, J. C. (2007). Substitution and solvent effects in the chalcones isomerization barrier of flavylium photochromic systems. Photochemical & Photobiological Sciences, 6(4), 381–385. [Link]

  • Various Authors. (2012). Selective reduction of carbonyl in chalcone. ResearchGate. [Link]

  • Barreiro, E. J., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7588. [Link]

  • Wikipedia contributors. (2023, April 29). Luche reduction. In Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts. (2020). 19.3: Reductions using NaBH₄, LiAlH₄. Chemistry LibreTexts. [Link]

  • Masesane, I. B., & Mazimba, O. (n.d.). NaBH4-Mediated Complete Reduction of the α,β-Unsaturated Ketone Units of Chalcones in the Synthesis of Flavans. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH₄) Reduction. [Link]

  • Rudzińska-Szostak, E., et al. (2023). Bioreduction of 4′-Hydroxychalcone in Deep Eutectic Solvents: Optimization and Efficacy with Various Yeast Strains. International Journal of Molecular Sciences, 24(23), 16757. [Link]

  • Salehi, B., et al. (2018). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH₄) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Pina, F., et al. (n.d.). Substitution and solvent effects in the chalcones isomerization barrier of flavylium photochromic systems. ResearchGate. [Link]

  • Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. [Link]

  • Dhar, D. N. (n.d.). Colour Reactions of Chalcones and Their Mechanism (A Review). [Link]

  • La Regina, G., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10, 1046757. [Link]

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safe handling and storage procedures for trans-1,3-Diphenyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: trans-1,3-Diphenyl-2-propen-1-ol

Audience: Researchers, scientists, and drug development professionals. From the desk of the Senior Application Scientist: This guide is designed to provide you with practical, field-tested advice for the safe handling and storage of this compound. Moving beyond mere procedural lists, we will delve into the causality behind these recommendations to ensure your experiments are not only safe but also yield reliable, reproducible results. Consider this your direct line to technical support for navigating the specific challenges this compound may present.

Section 1: Hazard Identification & Classification FAQs

This initial section addresses the most critical safety information and clarifies potential discrepancies you may encounter in documentation.

Q: What are the primary hazards I should be aware of when working with this compound?

A: Based on aggregated GHS (Globally Harmonized System) data, this compound is classified as a hazardous substance that warrants careful handling. The primary hazards are irritation to the skin, eyes, and respiratory system[1][2]. You should operate under the assumption that contact will cause irritation.

Data Presentation: GHS Hazard Summary

Hazard Class GHS Code Signal Word Hazard Statement
Skin Corrosion/Irritation H315 Warning Causes skin irritation[1][2].
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation[1][2].

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation[1][2]. |

Q: I've noticed that some Safety Data Sheets (SDS) classify this compound as hazardous, while at least one supplier lists it as "Not a hazardous substance or mixture." Why does this discrepancy exist, and which SDS should I trust?

A: This is an excellent and critical observation. Such discrepancies can arise for several reasons:

  • Data Aggregation: Comprehensive databases like PubChem aggregate GHS information from multiple notifiers to the European Chemicals Agency (ECHA)[1]. This often results in a more conservative and broader hazard profile.

  • Purity and Formulation: The specific purity of the batch or the presence of trace impurities can influence the classification provided by an individual supplier.

  • Proprietary Data: A supplier may have conducted their own toxicological studies that yielded results different from aggregated data.

Our Expert Recommendation (Trustworthiness Pillar): In research and development, always adhere to the principle of precaution. You should handle the compound according to the most stringent hazard classification available. Therefore, you must assume it causes skin, eye, and respiratory irritation and take all necessary precautions as outlined in this guide. Relying on a less stringent SDS could lead to inadequate protection.

Section 2: Handling & Personal Protective Equipment (PPE) Troubleshooting Guide

This section provides answers to common questions about day-to-day handling and exposure control.

Q: What is the absolute minimum required PPE when handling this compound in its solid, powdered form?

A: For handling the solid compound, the minimum required PPE includes:

  • Eye Protection: Safety glasses with side-shields or, preferably, chemical safety goggles[3][4].

  • Hand Protection: Chemically resistant gloves[2][4].

  • Body Protection: A standard lab coat. Long-sleeved clothing is also recommended[3][5].

Q: I need to weigh the powder for an experiment. What specific precautions should I take to prevent respiratory irritation?

A: Weighing fine powders is a primary route for inadvertent inhalation. The key is to prevent the material from becoming airborne.

  • Primary Control: Always handle and weigh the powder inside a certified chemical fume hood or in a glove box[6]. If this is not possible, use a local exhaust ventilation system[3][7].

  • Secondary Control: If engineering controls are insufficient or as a supplementary precaution, wear respiratory protection. An N95-rated dust mask is a suitable option for preventing inhalation of fine particulates[3].

  • Technique: Handle the material gently. Avoid dropping scoops of powder from a height, which can create dust clouds. Use a weigh boat and carefully transfer the material.

Q: My protocol requires dissolving the compound in a solvent. How does this alter the handling procedures?

A: Dissolving the compound introduces the hazards of the solvent. The primary hazard shifts from dust inhalation to vapor inhalation and potentially increased skin absorption.

  • Consult the Solvent's SDS: The safety protocols must now incorporate the hazards of the solvent (e.g., flammability, toxicity).

  • Maintain Engineering Controls: All work must be performed in a chemical fume hood to control solvent vapors[6].

  • Glove Compatibility: Ensure your gloves are rated for the specific solvent you are using. A glove that is resistant to the solid compound may be quickly permeated by a solvent like chloroform or DMSO.

Mandatory Visualization: PPE Selection Workflow

PPE_Workflow start Start: Task Assessment task What is the physical form? (Solid or Solution) start->task solid Handling Solid Powder task->solid Solid solution Working with Solution task->solution Solution weighing Weighing or Transferring? solid->weighing ventilation Use Chemical Fume Hood or Local Exhaust solution->ventilation ppe_solid Required PPE: - Safety Goggles - Lab Coat - Chemical Gloves weighing->ppe_solid No weighing->ventilation Yes end Proceed with Experiment ppe_solid->end ppe_solution Required PPE: - Safety Goggles - Lab Coat - Solvent-Rated Gloves ppe_solution->end ventilation->ppe_solution respirator Add N95 Respirator ventilation->respirator respirator->ppe_solid

Caption: PPE selection workflow for this compound.

Section 3: Storage & Stability FAQs

Proper storage is crucial for maintaining the chemical integrity and ensuring the safety of your research materials.

Q: What is the optimal storage temperature for this compound? I see conflicting recommendations for refrigeration (2-8°C) and freezing (-20°C).

A: The optimal temperature depends on the intended duration of storage.

  • Short-Term Storage (days to weeks): Refrigeration at 2-8°C is sufficient and is often recommended by suppliers for routine use[8].

  • Long-Term Storage (months to years): For maximum stability and to preserve purity over an extended period, storing at -20°C is the best practice. One source indicates the compound is stable for at least two years when stored at this temperature[9].

Causality Explanation: Lowering the temperature slows down potential degradation pathways. While the compound is relatively stable, long-term storage at colder temperatures minimizes the risk of slow oxidation or other reactions, ensuring the material you use in a year is identical to the material you received.

Q: How should I prepare the compound for storage to ensure its long-term stability?

A: Beyond temperature, other environmental factors are critical.

  • Container: Always store it in a tightly closed container to prevent contamination and exposure to air[2][7].

  • Atmosphere: Protect the compound from moisture and light[9]. It is good practice to store it in an amber vial or in a dark location.

  • Incompatibilities: Store it away from strong oxidizing agents[6].

Data Presentation: Recommended Storage Conditions

Condition Recommendation Rationale
Temperature Short-Term: 2-8°C[8]Long-Term: -20°C[9] Minimizes degradation over time.
Container Tightly sealed, original container. Prevents contamination and moisture ingress[2][7].
Environment Dry, well-ventilated, dark location. Protects from moisture and light[2][9].

| Segregation | Store away from strong oxidizing agents. | Prevents hazardous chemical reactions[6]. |

Q: The compound is described as a white to off-white powder. What might a significant change in color (e.g., turning yellow or brown) indicate?

A: A noticeable change in color or appearance, such as significant darkening, could indicate degradation or contamination. If you observe this, it is advisable to verify the purity of the material (e.g., via HPLC or melting point analysis) before using it in a critical experiment, as the presence of impurities could affect your results[7][9].

Section 4: Emergency Procedures & Spill Management

This section provides clear, actionable steps for responding to accidental exposure or release.

Q: What are the immediate first-aid steps for accidental skin or eye contact?

A: Swift and correct action is vital to mitigate irritation.

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes[2][6]. If skin irritation occurs or persists, seek medical attention[2].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. If present and easy to do, remove contact lenses and continue rinsing[2]. Seek immediate medical attention[7].

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing[2][7]. If they feel unwell, seek medical attention[2].

Experimental Protocol: Small-Scale Solid Spill Cleanup

This protocol is for a small spill (e.g., <1 gram) on a lab bench or floor.

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat. If the spill is large enough to create significant dust, an N95 respirator is necessary.

  • Containment: Do not use water to clean up the dry powder, as this can spread the material.

  • Cleanup:

    • Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent it from becoming airborne.

    • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal[7][10]. Avoid creating dust clouds. Using a small vacuum designed for chemical dust is also an option[10].

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.

  • Disposal: Seal the waste container and dispose of it according to your institution's hazardous waste guidelines[11].

  • Hygiene: Wash your hands thoroughly with soap and water after the cleanup is complete.

Mandatory Visualization: Spill Response Decision Tree

Spill_Response spill Spill of trans-1,3-Diphenyl- 2-propen-1-ol Detected size Assess Spill Size & Location spill->size small_spill Small Spill (<1g, Contained) size->small_spill Small large_spill Large Spill or Poor Ventilation size->large_spill Large ppe Ensure Full PPE is Worn (Gloves, Goggles, Lab Coat) small_spill->ppe evacuate Evacuate Immediate Area. Alert Safety Officer. large_spill->evacuate cleanup Follow Small-Scale Spill Cleanup Protocol ppe->cleanup dispose Collect Waste in a Labeled, Sealed Container cleanup->dispose decontaminate Decontaminate Area & Wash Hands dispose->decontaminate end Spill Managed decontaminate->end

Caption: Decision-making workflow for a chemical spill incident.

Section 5: Disposal Guidelines

Q: How do I properly dispose of waste this compound and its empty containers?

A: Chemical waste disposal is strictly regulated.

  • Chemical Waste: Unused or contaminated this compound must be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container that is compatible with the waste[2][11]. Do not mix it with other waste streams unless instructed by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, absorbent pads from a spill) should also be placed in the solid hazardous waste container.

  • Empty Containers: Before disposing of the original container, ensure it is completely empty. It should then be managed in accordance with local and national regulations for chemical containers[7].

  • Consult EHS: Always follow the specific chemical waste disposal procedures established by your institution's EHS department. They will provide the final guidance on proper collection, labeling, and pickup[11].

References

  • This compound - PubChem. National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - Cinnamyl alcohol, 98%. Cole-Parmer. [Link]

  • 1,3-DIPHENYL-2-PROPEN-1-ONE. ChemBK. [Link]

  • Safety data sheet - Cinnamyl alcohol. CPAChem. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

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Validation & Comparative

A Comparative Analysis of trans- and cis-1,3-Diphenyl-2-propen-1-ol: Synthesis, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of isomeric purity and properties is paramount. The geometric isomers of 1,3-Diphenyl-2-propen-1-ol, a key structural motif in various pharmacologically active compounds, present a compelling case study in the impact of stereochemistry on molecular behavior. This guide provides an in-depth comparison of the trans-(E) and cis-(Z) isomers, grounded in experimental data and established chemical principles.

Introduction: The Significance of Geometric Isomerism in Allylic Alcohols

Allylic alcohols, such as 1,3-diphenyl-2-propen-1-ol, are versatile intermediates in organic synthesis. The geometric arrangement of substituents around the carbon-carbon double bond gives rise to cis and trans isomers, which can exhibit distinct physical, chemical, and biological properties. The trans-isomer is generally the thermodynamically more stable and, therefore, more common form due to reduced steric hindrance. However, the cis-isomer can be selectively synthesized and may possess unique reactivity or biological activity, making its study and isolation a topic of significant interest.

Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison

The distinct spatial arrangement of the phenyl groups in trans- and cis-1,3-diphenyl-2-propen-1-ol leads to notable differences in their physical and spectroscopic properties.

Propertytrans-1,3-Diphenyl-2-propen-1-olcis-1,3-Diphenyl-2-propen-1-ol (Predicted)
Molecular Formula C₁₅H₁₄O[1]C₁₅H₁₄O
Molecular Weight 210.27 g/mol [1]210.27 g/mol
Melting Point 55-57 °C[2]Expected to be lower than the trans-isomer
Appearance White to off-white powder[3]Likely a liquid or low-melting solid at room temperature
Solubility Soluble in chloroform[3]Expected to have similar solubility in organic solvents
¹H NMR (Olefinic Protons) Vicinal coupling constant (³JHH) of 12-18 Hz[4][5]Vicinal coupling constant (³JHH) of 6-12 Hz[4][5]
Thermodynamic Stability More stable[6][7]Less stable[6][7]

Synthesis Strategies: Achieving Stereoselectivity

The synthesis of 1,3-diphenyl-2-propen-1-ol isomers hinges on the stereochemical control of the reduction of the corresponding α,β-unsaturated ketone (chalcone) or the partial reduction of the corresponding alkynol.

Synthesis of the Precursor: 1,3-Diphenyl-2-propen-1-one (Chalcone)

The common precursor for both isomers is 1,3-diphenyl-2-propen-1-one, often referred to as chalcone. It is typically synthesized via a Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone.[8] This reaction almost exclusively yields the more stable trans-isomer.

Experimental Protocol: Synthesis of trans-1,3-Diphenyl-2-propen-1-one

Objective: To synthesize the precursor, trans-1,3-diphenyl-2-propen-1-one, for subsequent reduction to the allylic alcohol isomers.

Materials:

  • Benzaldehyde

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in a mixture of water and ethanol.

  • To the stirred solution, add acetophenone followed by benzaldehyde.

  • Stir the reaction mixture at room temperature for 2-3 hours. The formation of a yellow precipitate indicates product formation.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure trans-1,3-diphenyl-2-propen-1-one.

Synthesis of this compound

The trans-isomer is readily synthesized by the reduction of trans-1,3-diphenyl-2-propen-1-one. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reduction of the corresponding chalcone.

Materials:

  • trans-1,3-Diphenyl-2-propen-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve trans-1,3-diphenyl-2-propen-1-one in methanol in a round-bottom flask.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 25 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Synthesis of cis-1,3-Diphenyl-2-propen-1-ol

The synthesis of the cis-isomer requires a stereoselective approach, as it is the thermodynamically less favored product. A reliable method is the partial hydrogenation of the corresponding alkyne, 1,3-diphenyl-2-propyn-1-ol, using a poisoned catalyst such as Lindlar's catalyst or P-2 nickel boride.[9][10][11][12][13]

Experimental Protocol: Synthesis of cis-1,3-Diphenyl-2-propen-1-ol

Objective: To synthesize cis-1,3-diphenyl-2-propen-1-ol via the stereoselective reduction of 1,3-diphenyl-2-propyn-1-ol.

Materials:

  • 1,3-Diphenyl-2-propyn-1-ol

  • Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)[9][12][13] or P-2 Nickel Boride[11][14]

  • Hydrogen gas (H₂)

  • Ethyl acetate or ethanol

  • Quinoline (as a catalyst poison enhancer, optional)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Celite® or a similar filter aid

Procedure:

  • Dissolve 1,3-diphenyl-2-propyn-1-ol in a suitable solvent such as ethyl acetate or ethanol in a hydrogenation flask.

  • Add a catalytic amount of Lindlar's catalyst (typically 5-10% by weight of the alkyne). A small amount of quinoline can be added to further prevent over-reduction.

  • Flush the apparatus with hydrogen gas.

  • Conduct the hydrogenation under a hydrogen atmosphere (e.g., balloon pressure or in a Parr apparatus) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude cis-1,3-diphenyl-2-propen-1-ol.

  • Purify the product by column chromatography on silica gel.

Reactivity and Stability: A Tale of Two Isomers

The greater steric strain in the cis-isomer, arising from the proximity of the two bulky phenyl groups, renders it thermodynamically less stable than the trans-isomer.[6][7] This has implications for both their synthesis and reactivity.

  • Kinetic vs. Thermodynamic Control: The synthesis of the cis-isomer is an example of kinetic control, where the reaction conditions are tailored to favor the faster-formed, less stable product.[6][7] In contrast, reaction conditions that allow for equilibration will favor the formation of the more stable trans-isomer (thermodynamic control).[6][7]

  • Isomerization: The cis-isomer can be isomerized to the more stable trans-isomer, often under acidic or thermal conditions, or through photochemical means.

Separation and Characterization

The separation of a mixture of cis- and this compound can be achieved using standard chromatographic techniques.

  • Column Chromatography: Due to the difference in polarity and shape, the two isomers can typically be separated by column chromatography on silica gel. The more polar isomer will generally have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale separations, HPLC is a powerful tool. Both normal-phase and reversed-phase columns can be employed, with the choice of stationary and mobile phases optimized for the best resolution.[15][16][17][18][19][20]

Characterization of the isomers relies heavily on ¹H NMR spectroscopy. The key distinguishing feature is the coupling constant (³JHH) between the vinylic protons. For the trans-isomer, this value is typically in the range of 12-18 Hz, while for the cis-isomer, it is significantly smaller, usually between 6-12 Hz.[4][5][21]

Visualizing the Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_trans trans-Isomer Synthesis cluster_cis cis-Isomer Synthesis cluster_analysis Separation & Characterization benzaldehyde Benzaldehyde chalcone trans-1,3-Diphenyl-2-propen-1-one (Chalcone) benzaldehyde->chalcone Claisen-Schmidt Condensation acetophenone Acetophenone acetophenone->chalcone trans_ol This compound chalcone->trans_ol Reduction (e.g., NaBH4) mixture Mixture of Isomers chalcone->mixture trans_ol->mixture nmr ¹H NMR Spectroscopy trans_ol->nmr ³JHH = 12-18 Hz alkynol 1,3-Diphenyl-2-propyn-1-ol cis_ol cis-1,3-Diphenyl-2-propen-1-ol alkynol->cis_ol Partial Hydrogenation (e.g., Lindlar's Catalyst) cis_ol->mixture cis_ol->nmr ³JHH = 6-12 Hz separation Chromatography (HPLC, Column) mixture->separation separation->trans_ol Separated trans-Isomer separation->cis_ol Separated cis-Isomer

Caption: Synthetic pathways and analytical workflow for the isomers.

Conclusion

The trans- and cis-isomers of 1,3-diphenyl-2-propen-1-ol, while constitutionally identical, exhibit distinct properties and require different synthetic strategies. The thermodynamically favored trans-isomer is readily accessible through the reduction of the corresponding chalcone. In contrast, the synthesis of the less stable cis-isomer necessitates a stereoselective approach, most commonly the partial hydrogenation of an alkynol precursor. A thorough understanding of the principles of stereoselectivity, reaction control, and chromatographic separation is essential for any researcher working with these and related allylic alcohol systems. This guide provides a foundational framework for the synthesis, separation, and characterization of these important isomers, empowering scientists to harness their unique properties for further research and development.

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A Comparative Guide to the Definitive Structural Validation of trans-1,3-Diphenyl-2-propen-1-ol by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth analysis of the gold-standard method for structural elucidation—single-crystal X-ray crystallography—using trans-1,3-Diphenyl-2-propen-1-ol as a case study. We will explore the causality behind the experimental choices, compare its performance with alternative spectroscopic methods, and present the data that constitutes a self-validating, authoritative structural proof.

This compound is a derivative of chalcone, a class of compounds that serve as precursors in the biosynthesis of flavonoids.[1][2][3] Chalcones and their derivatives are of significant interest due to their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[3][4] Given this therapeutic potential, absolute certainty of its molecular architecture, particularly the trans stereochemistry of the alkene, is paramount for understanding structure-activity relationships (SAR).

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound. Its power lies in its ability to provide a direct, high-resolution, three-dimensional map of electron density within a molecule.[5] Unlike spectroscopic methods that provide indirect information about connectivity or chemical environments, crystallography yields precise measurements of bond lengths, bond angles, and torsional angles, effectively offering an atomic-level snapshot of the molecule frozen in the crystal lattice.[6]

The Crystallographic Workflow: From Solution to Structure

The journey from a purified powder to a refined crystal structure is a multi-step process, where each stage is critical for success. The process is fundamentally about coaxing molecules to self-assemble from a disordered state in solution into a highly ordered, repeating three-dimensional array (a crystal).

workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement synthesis Synthesis & Purification (>98% Purity) screening Solvent & Condition Screening synthesis->screening growth Slow Evaporation / Vapor Diffusion screening->growth Identify Leads harvest Crystal Selection & Mounting diffractometer Mount on Diffractometer harvest->diffractometer xray Expose to X-ray Beam & Collect Diffraction Data diffractometer->xray process Process Data (Indexing, Integration) solve Solve Phase Problem (Generate Electron Density Map) process->solve build Build Molecular Model solve->build refine Refine Model vs. Data (Minimize R-factor) build->refine validate Final Structure Validation refine->validate

Caption: The experimental workflow for single-crystal X-ray crystallography.

Authoritative Experimental Protocol for this compound

This protocol represents a self-validating system. Success at each step provides confidence for proceeding to the next, ensuring that the final data is of the highest quality.

1. Synthesis and High-Purity Recrystallization:

  • Rationale: The purity of the starting material is non-negotiable. Impurities can inhibit crystal growth or, worse, co-crystallize, leading to a disordered or incorrect structure.

  • Protocol:

    • Synthesize 1,3-Diphenyl-2-propen-1-one (chalcone) via a Claisen-Schmidt condensation of benzaldehyde and acetophenone.[7][8]

    • Reduce the resulting chalcone using a selective reducing agent like sodium borohydride (NaBH₄) in methanol to yield 1,3-Diphenyl-2-propen-1-ol.

    • Purify the crude product by column chromatography.

    • Perform multiple recrystallizations from a suitable solvent (e.g., ethanol/water mixture) until a purity of ≥98% is confirmed by HPLC and ¹H NMR.[9]

2. Crystal Growth: The Art and Science:

  • Rationale: This is often the most challenging step.[5][10] The goal is to create a supersaturated solution from which molecules can slowly deposit onto a growing lattice, forming a single, defect-free crystal suitable for diffraction.

  • Protocol (Slow Evaporation):

    • Screen various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, and binary mixtures) for moderate solubility. The ideal solvent dissolves the compound when warm but not excessively at room temperature. Propan-2-ol is a documented solvent for a related chalcone structure.[11]

    • Prepare a nearly saturated solution of the purified compound in the chosen solvent system in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor over several days to weeks for the formation of clear, well-defined single crystals.

3. Data Collection:

  • Rationale: A high-quality crystal will diffract X-rays into a pattern of discrete, sharp spots. The geometry and intensity of this pattern contain the information needed to determine the unit cell and the arrangement of atoms within it.

  • Protocol:

    • Select a suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images while rotating the crystal through a range of angles.[6] Modern detectors can collect a full dataset in minutes to hours.

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction intensities are used to reconstruct the 3D electron density map of the molecule. A chemical model is then built into this map and computationally refined to best fit the experimental data.

  • Protocol:

    • The diffraction data are indexed and integrated using specialized software to determine the unit cell parameters and the intensity of each reflection.[5]

    • The structure is "solved" using direct methods or Patterson methods to overcome the phase problem and generate an initial electron density map.

    • An atomic model of this compound is fitted into the map.

    • The model is refined iteratively, adjusting atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by the R-factor (residual factor), which should typically be below 0.05 (5%) for a well-refined small molecule structure.

Part 2: A Comparative Framework for Structural Validation

While X-ray crystallography is the ultimate arbiter of structure, a comprehensive validation strategy employs a suite of analytical techniques. Spectroscopic methods provide complementary data, primarily on the bulk sample in solution, which corroborates the findings from the single crystal.[12][13]

logic cluster_definitive Definitive Proof (Single Crystal) MS Mass Spectrometry (Confirms Molecular Formula) XRAY X-ray Crystallography (Unambiguous 3D Structure, Bond Lengths/Angles) MS->XRAY Confirms Composition IR IR Spectroscopy (Identifies Functional Groups) IR->XRAY Supports Functional Groups NMR NMR Spectroscopy (Reveals Connectivity & Stereochemistry) NMR->XRAY Corroborates Structure

Caption: Logical workflow for comprehensive structural validation.

Data Comparison: Crystallography vs. Spectroscopy

The following table objectively compares the information derived from each technique for the validation of this compound.

Technique Information Provided Sample State Key Strengths Key Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Single CrystalUnambiguous, high-resolution spatial data; the "gold standard" for proof.Requires a suitable single crystal, which can be difficult to grow; provides a static structure.
NMR Spectroscopy(¹H, ¹³C, COSY) Atomic connectivity, chemical environment of nuclei, proton-proton coupling, confirmation of trans geometry.SolutionProvides structural information in a physiologically relevant state (solution); non-destructive.[13]Provides an averaged structure in solution; does not give precise bond lengths or angles.[6]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.Gas PhaseHigh sensitivity; confirms molecular formula C₁₅H₁₄O.[14][15][16]Provides no information on stereochemistry or atomic connectivity.
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., -OH, C=C, aromatic C-H).Solid or LiquidFast, simple confirmation of functional groups.[7][17]Provides limited information on the overall molecular skeleton.
Synergistic Analysis
  • Mass Spectrometry (MS): The first step is to confirm the mass. For C₁₅H₁₄O, the expected monoisotopic mass is approximately 210.104 Da.[15][16] High-resolution mass spectrometry (HRMS) would confirm this exact mass, validating the elemental composition.

  • Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic broad absorption band for the O-H stretch (approx. 3200-3600 cm⁻¹) and sharp peaks for the aromatic C-H and C=C bonds, confirming the presence of the key functional groups.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information short of crystallography.

    • ¹H NMR: Would confirm the presence of two distinct phenyl groups, and critically, the two vinyl protons on the C=C double bond. The large coupling constant (typically >14 Hz) between these protons is diagnostic of a trans configuration.

    • ¹³C NMR: Would show the expected number of carbon signals, confirming the overall carbon skeleton.

    • 2D NMR (e.g., COSY): Can be used to trace the connectivity from the hydroxyl-bearing CH proton through the vinyl protons to the other phenyl ring, confirming the entire bonding framework.

Conclusion

For the definitive validation of the this compound structure, a multi-faceted approach grounded in single-crystal X-ray crystallography is the only scientifically rigorous path. While spectroscopic techniques like NMR, MS, and IR are indispensable for initial characterization and for corroborating the structure of the bulk material in solution, they provide indirect evidence.[18][19]

X-ray crystallography transcends these methods by providing direct, unambiguous, and high-resolution three-dimensional data. It is the only technique that can definitively confirm the trans stereochemistry, the planarity of the phenyl rings, and the precise bond lengths and angles of the entire molecule. By integrating the crystallographic data with supporting evidence from a full suite of spectroscopic techniques, researchers can present a self-validating and unassailable structural proof, which is the bedrock of advanced chemical and pharmaceutical development.

References

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A Comparative Guide to the Biological Activity of Chalcones: Profiling trans-1,3-Diphenyl-2-propen-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of trans-1,3-diphenyl-2-propen-1-ol and other prominent chalcones for researchers, scientists, and professionals in drug development. We will delve into the structural nuances, mechanisms of action, and comparative efficacy across key therapeutic areas, supported by experimental data and detailed protocols.

Introduction: The Chalcone Scaffold - A Privileged Structure in Medicinal Chemistry

Chalcones are a major class of flavonoids, characterized by the 1,3-diaryl-2-propen-1-one backbone[1]. This open-chain flavonoid structure consists of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system[2][3][4]. As biogenetic precursors to all flavonoids, they are abundant in edible plants, vegetables, and teas[2]. The unique chemical architecture of chalcones, particularly the reactive keto-ethylenic group, confers a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities[5][6][7]. Their structural simplicity and ease of synthesis have made them highly attractive templates for developing novel therapeutic agents[2][7].

The biological activity of chalcones is profoundly influenced by the substitution patterns on their aromatic rings. The number, position, and nature of substituents like hydroxyl, methoxy, or halogen groups can modulate their potency and target specificity, a concept central to the structure-activity relationship (SAR) studies we will explore[8][9].

Profiling the Target Compound: this compound

The subject of this guide, this compound, is an allylic alcohol[10]. It is structurally distinct from the more commonly studied chalcones as it is a reduced form of the parent chalcone, 1,3-diphenyl-2-propen-1-one (also known as trans-chalcone). In this derivative, the ketone's carbonyl group (C=O) has been reduced to a hydroxyl group (CH-OH).

While the vast majority of research focuses on the ketone-containing chalcone scaffold, this compound has been reported to exhibit significant in vivo anti-inflammatory activity[10]. A recent 2024 study on its parent compound, trans-chalcone, demonstrated that its oral administration significantly ameliorated joint stiffness and paw edema in a rat model of arthritis by reducing pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-17[11]. This suggests that the core 1,3-diphenylpropene structure is a key contributor to its anti-inflammatory effects. The reduction of the carbonyl to a hydroxyl group can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability, which warrants further investigation into its specific biological profile.

Given the limited specific data on the alcohol derivative, this guide will compare the activities of the parent ketone structure, trans-1,3-diphenyl-2-propen-1-one, against other well-characterized chalcones. This approach allows us to establish a baseline of activity for the core scaffold from which the properties of the alcohol derivative can be inferred and further explored.

Comparative Biological Activity of Chalcones

The versatility of the chalcone scaffold is evident in its wide range of biological actions. We will now compare the performance of several key chalcones across different therapeutic areas.

Anticancer Activity

The anticancer properties of chalcones are among their most extensively studied attributes[2][12]. They exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, regulation of autophagy, and inhibition of metastasis[2][13][14].

Key Mechanisms & Structure-Activity Relationship (SAR):

  • Apoptosis Induction: Many chalcones trigger the mitochondrial-mediated apoptotic pathway by increasing reactive oxygen species (ROS), modulating Bcl-2 family proteins, and activating caspases[14].

  • Tubulin Polymerization Inhibition: Certain chalcone derivatives can bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis[13].

  • NF-κB Inhibition: The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of cancer cell proliferation and survival. Chalcones have been shown to suppress NF-κB activation, contributing to their anticancer effects[8][9].

  • SAR Insights: The presence of hydroxyl and methoxy groups often enhances cytotoxic activity[15]. Furthermore, incorporating heterocyclic rings (e.g., azoles) or creating hybrid molecules can significantly boost potency and overcome drug resistance[12][13].

Comparative Cytotoxicity Data:

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
Panduratin A (PA) MCF-7 (Breast)11.5 (at 48h)[2]
Licochalcone A U87 (Glioma)Apoptosis induction noted[2]
Xanthohumol (XN) A549 (Lung)Strong cytotoxic effect noted[16]
Isobavachalcone (IBC) VariousAntitumor activity noted[13]
Isoliquiritigenin (ISL) VariousInhibits viability with low toxicity to normal cells[16]
Chalcone-coumarin hybrid (40) K562 (Leukemia)0.65 - 2.02[13]
Chalcone-1,2,3-triazole derivative (54) HepG2 (Liver)0.9[13]
Anti-inflammatory Activity

Inflammation is a key pathological process in many chronic diseases. Chalcones have demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators[17].

Key Mechanisms & SAR:

  • Inhibition of Pro-inflammatory Mediators: Chalcones effectively suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[11][17][18].

  • Modulation of Signaling Pathways: The primary mechanism often involves the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response[17][18]. They also inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX)[19][20].

  • SAR Insights: A study of trans-chalcone showed it effectively reduces inflammatory markers in arthritic rats[11]. Derivatives with hydroxyl groups, such as Licochalcone A, are known for their strong anti-inflammatory potential[21].

Comparative Anti-inflammatory Data:

CompoundAssayCell LineIC50 (µM)Reference
Licochalcone A NO ProductionRAW 264.73.35[21]
2',4',6'-Trihydroxychalcone NO ProductionRAW 264.712.5[21]
4-Hydroxy-3',4',5'-trimethoxychalcone TNF-α ReleaseRAW 264.78.2[21]
trans-1,3-diphenyl-2-propen-1-one (21) NO ProductionMicrogliaPotent suppression at 10-20 µM[22][23]
trans-1,3-diphenyl-2-propen-1-one (26) NO ProductionMicrogliaPotent suppression at 10-20 µM[22][23]
Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and disease. Chalcones can act as potent antioxidants through various mechanisms[24].

Key Mechanisms & SAR:

  • Radical Scavenging: Chalcones can directly scavenge free radicals, a property often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay[25][26].

  • Enzyme Modulation: They enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) and can activate the Nrf2-ARE pathway, which upregulates antioxidant genes[17][24].

  • SAR Insights: The antioxidant capacity is strongly linked to the presence and position of hydroxyl groups on the aromatic rings, which can donate a hydrogen atom to stabilize free radicals[25]. Chalcones with multiple hydroxyl substituents generally exhibit the highest activity[25].

Comparative Antioxidant Data (DPPH Scavenging):

CompoundIC50 (µg/mL)Reference
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 3.39[3]
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 6.89[3]
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one 8.22[3]
Ascorbic Acid (Standard) 2.17[3]
Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is a critical need for new antimicrobial agents. Chalcones have shown broad-spectrum activity against bacteria and fungi[4][27].

Key Mechanisms & SAR:

  • Mechanism of Action: While not fully elucidated for all derivatives, proposed mechanisms include disruption of microbial membranes, inhibition of key enzymes like DNA gyrase, and interference with efflux pumps[5].

  • SAR Insights: The presence of hydroxyl groups, particularly on the B-ring, is often correlated with higher antibacterial activity[27]. Halogenation (e.g., adding a chlorine atom) can also significantly enhance antimicrobial efficacy against strains like E. coli and S. aureus[28][29].

Comparative Antimicrobial Data:

CompoundOrganismActivityReference
Chlorinated Chalcones E. coli, S. aureusActivity comparable to sulfanilamide[28]
Hydroxylated Chalcone (O-OH) Methicillin-resistant S. aureus (MRSA)MIC values from 25-200 µg/ml[27]
Chalcone 3q (amino & methoxy substituted) P. aeruginosa34 mm zone of inhibition (1000 µg/ml)[30]
Chalcone 3i (methoxy substituted) C. albicans29 mm zone of inhibition (500 µg/ml)[30]

Key Experimental Protocols

Reproducibility and methodological rigor are paramount in scientific research. Here, we provide detailed, self-validating protocols for the synthesis and biological evaluation of chalcones.

Synthesis of Chalcones via Claisen-Schmidt Condensation

This is the most common method for synthesizing the 1,3-diphenyl-2-propen-1-one scaffold[7][31]. It involves the base-catalyzed aldol condensation of an aromatic ketone with an aromatic aldehyde[31].

Protocol:

  • Preparation of Catalyst Solution: Dissolve sodium hydroxide (NaOH, 1.97 mmol) in ethanol (5 mL).

  • Reactant Mixture: In a separate flask, dissolve the substituted acetophenone (1.31 mmol) and the substituted benzaldehyde (1.31 mmol) in ethanol (5 mL).

  • Reaction Initiation: Add the NaOH solution to the reactant mixture.

  • Incubation: Stir the mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Neutralization and Precipitation: Once the reaction is complete, pour the mixture into ice-cold water and neutralize with dilute HCl until a precipitate forms.

  • Purification: Filter the crude chalcone product, wash it with cold water, and dry it. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure chalcone[32].

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ketone Substituted Acetophenone mix Mix Reactants & Catalyst ketone->mix aldehyde Substituted Benzaldehyde aldehyde->mix base NaOH in Ethanol (Catalyst) base->mix stir Stir at Room Temp (Monitor by TLC) mix->stir neutralize Neutralize with HCl (Precipitation) stir->neutralize filter Filter & Wash Crude Product neutralize->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure Chalcone recrystallize->product

Caption: Step-by-step workflow of the MTT assay for cell viability.

Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of the test chalcone for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the supernatant using the Griess reagent.

  • Griess Reaction: Mix 50 µL of cell supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: After 10 minutes, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.[21]

DPPH Radical Scavenging Assay

This is a common and rapid method to evaluate the antioxidant activity of compounds.

Protocol:

  • Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test chalcone in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm. Ascorbic acid or Trolox is typically used as a positive control.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution alone. Determine the IC50 value (the concentration that scavenges 50% of DPPH radicals).[25]

Key Mechanistic Pathways: Inhibition of NF-κB Signaling

A unifying mechanism for the anticancer and anti-inflammatory activities of many chalcones is the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli (like LPS or TNF-α) lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus. There, it promotes the transcription of genes involved in inflammation, cell survival, and proliferation. Chalcones can intervene at multiple points in this pathway, preventing NF-κB activation and subsequent gene expression.

Chalcone Inhibition of the NF-κB Pathway

stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Activation receptor->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_active NF-κB (Active) NFkB_complex NF-κB/IκBα (Inactive) NFkB_complex->IkBa_p releases NFkB_complex->NFkB_active releases translocation Nuclear Translocation NFkB_active->translocation nucleus Nucleus translocation->nucleus transcription Gene Transcription nucleus->transcription response Pro-inflammatory & Pro-survival Genes (COX-2, iNOS, TNF-α, Bcl-xL) transcription->response chalcone Chalcones chalcone->IKK Inhibit chalcone->translocation Inhibit

Caption: Chalcones inhibit inflammation by blocking NF-κB activation.

Conclusion and Future Directions

Chalcones represent a class of naturally-inspired compounds with immense therapeutic potential. Their simple, modifiable scaffold allows for the fine-tuning of biological activity across a range of diseases, including cancer, inflammatory disorders, and infectious diseases. While the parent ketone structure, trans-1,3-diphenyl-2-propen-1-one, and its substituted analogs have been extensively researched, its reduced alcohol form, this compound, remains a comparatively underexplored entity.

The available evidence points to a promising anti-inflammatory profile for the core 1,3-diphenylpropene structure. Future research should focus on a direct, side-by-side comparison of the alcohol and ketone forms to elucidate how the reduction of the carbonyl group impacts potency, target specificity, and pharmacokinetic properties. Such studies will be crucial for unlocking the full potential of this versatile chemical family and developing next-generation therapeutics.

References

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  • Chalcone Derivatives: Role in Anticancer Therapy - PMC - PubMed Central. (URL: [Link])

  • Anticancer Activity of Natural and Synthetic Chalcones - PubMed. (URL: [Link])

  • Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed. (URL: [Link])

  • Structure−Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (URL: [Link])

  • A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes - MDPI. (URL: [Link])

  • Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - NIH. (URL: [Link])

  • Antioxidant activity of the synthesized chalcone derivatives (2b, 3a-c) - ResearchGate. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of a Series of Chlorinated Chalcone Derivatives. (URL: [Link])

  • A comprehensive review of structure activity relationships: exploration of chalcone derivatives as anticancer agents, target-based and cell line-specific insights - Matilda. (URL: [Link])

  • Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives - GSC Online Press. (URL: [Link])

  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation | ACS Omega - ACS Publications. (URL: [Link])

  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - MDPI. (URL: [Link])

  • Synthesis of Chalcone Derivatives and its Antimicrobial Activities - ResearchGate. (URL: [Link])

  • Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Publishing. (URL: [Link])

  • The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - MDPI. (URL: [Link])

  • Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC - NIH. (URL: [Link])

  • Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC - PubMed Central. (URL: [Link])

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PubMed Central. (URL: [Link])

  • Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review. (URL: [Link])

  • Synthesis and Anti-Inflammatory Activity of Chalcones and Related Mannich Bases | Request PDF - ResearchGate. (URL: [Link])

  • The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives | Request PDF - ResearchGate. (URL: [Link])

  • This compound - PubChem. (URL: [Link])

  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (URL: [Link])

  • In-vitro evaluation of selected chalcones for antioxidant activity - ResearchGate. (URL: [Link])

  • Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. (URL: [Link])

  • Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed. (URL: [Link])

  • Pharmacological potential of natural chalcones: a recent studies and future perspective - Frontiers. (URL: [Link])

  • Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities | Request PDF - ResearchGate. (URL: [Link])

  • Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (URL: [Link])

  • Synthesis of 1,3-diphenyl-2-propen-1-one (chalcone) | Chemistry Online. (URL: [Link])

  • Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed. (URL: [Link])

  • 1,3-DIPHENYL-2-PROPEN-1-ONE - ChemBK. (URL: [Link])

  • Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells - MDPI. (URL: [Link])

  • Trans-Chalcone (1–3-diphenyl-2-propen-1-one) as a Therapeutic Candidate in Joint Inflammation via Reduction of TNF-α, IL-1β, IL-6, and IL-17 in Rodents: An In Vivo Study by RT-PCR and ELISA analysis - PMC - NIH. (URL: [Link])

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A Comparative Guide to Catalysts for the Synthesis of trans-1,3-Diphenyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

The selective synthesis of trans-1,3-diphenyl-2-propen-1-ol, an important allylic alcohol, is a critical transformation in organic synthesis.[1] This compound serves as a valuable intermediate in the production of various fine chemicals and pharmaceuticals.[1] The primary route to this alcohol is the chemoselective reduction of the carbonyl group in trans-chalcone (1,3-diphenyl-2-propen-1-one), while preserving the carbon-carbon double bond. Achieving this selectivity is a significant challenge, and the choice of catalyst is paramount. This guide provides a comparative analysis of various catalytic systems for this transformation, offering insights into their performance based on experimental data.

The Challenge: Chemoselective Carbonyl Reduction

The reduction of α,β-unsaturated ketones like chalcone can lead to several products, including the desired allylic alcohol, the saturated ketone, or the fully reduced saturated alcohol. The key to synthesizing this compound is to selectively reduce the C=O bond over the C=C bond. This requires a catalyst that can preferentially activate the carbonyl group.

Comparative Analysis of Catalytic Systems

A variety of catalysts, including homogeneous, heterogeneous, and biocatalytic systems, have been explored for the selective reduction of chalcones. Below is a comparative overview of their performance.

Homogeneous Catalysis

Homogeneous catalysts are in the same phase as the reactants, typically in a liquid solution.[2][3] This allows for high catalyst activity and selectivity due to well-defined active sites.[2]

Ruthenium-Based Catalysts:

Ruthenium complexes have shown significant promise in the transfer hydrogenation of chalcones. For instance, an SNS-ruthenium pincer complex has been utilized for the chemoselective reduction of chalcones using methanol as a hydrogen source.[4][5] This system demonstrates broad substrate tolerance.[5] Another study employed an oxo-tethered-Ru(II) precatalyst for the one-pot C=C/C=O reduction of chalcones in water using sodium formate as the hydrogen source, achieving good to excellent yields (up to 96%) and high enantioselectivities (up to 98:2).[6]

Iridium-Based Catalysts:

Iridium catalysts are also effective for the selective reduction of α,β-unsaturated carbonyl compounds.[7] A notable example is an iridium catalyst with a 2-(4,5-dihydroimidazol-2-yl)quinoline ligand, which demonstrates high activity for 1,4-reduction in water with formic acid as the hydride source.[7]

Manganese-Based Catalysts:

Manganese complexes with β-amino phosphine ligands have been used for the transfer hydrogenation of chalcones.[8] Interestingly, these catalysts can selectively produce the saturated ketone at shorter reaction times, while prolonged reactions lead to the fully reduced alcohol.[8]

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase.[3] They offer advantages in terms of easy separation and recyclability.[2]

Palladium on Carbon (Pd/C):

A green and efficient one-step reduction of chalcones has been achieved using ammonium formate and Pd/C under microwave irradiation.[9] This method allows for the complete reduction of the α,β-unsaturated system.[9]

Copper-Based Catalysts:

A novel copper-catalyzed chemoselective reduction of the carbon-carbon double bond in α,β-unsaturated ketones has been developed.[10] This method, however, favors the formation of the saturated ketone.

Layered Double Hydroxide/Graphene Nanocatalysts:

LDH/graphene nanocomposites have been shown to be efficient base catalysts for the Claisen-Schmidt condensation to synthesize chalcones.[11] While not directly for reduction, this highlights the use of advanced materials in chalcone-related synthesis.

Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze reactions. This approach avoids the use of potentially toxic and expensive metals.

BINOL-derived Boro-phosphates:

A chiral phosphoric acid catalyst has been used for the asymmetric transfer hydrogenation of trans-chalcones, yielding chiral dihydrochalcone derivatives with high enantioselectivities.[12][13] This method selectively reduces the C=C bond.[12]

Photocatalysis

Visible-light-driven photocatalysis offers a sustainable approach to organic synthesis.

Heterogeneous Carbon Nitride:

A metal-free photocatalytic reduction of chalcones has been demonstrated using a heterogeneous carbon nitride photocatalyst and triethanolamine as an electron donor.[14] This process proceeds via a single-electron reduction to the respective radical anions.[14]

Performance Data Summary

Catalyst SystemTypeSelectivityYieldConditionsReference
SNS-Ruthenium Pincer ComplexHomogeneousC=O reductionModerate to HighMethanol, Toluene, 120°C, 12h[4][5]
Oxo-tethered-Ru(II)HomogeneousC=C/C=O reductionUp to 96%Water, Sodium Formate, 60°C, 5h[6]
Iridium ComplexHomogeneousC=C reduction (1,4)SatisfactoryWater, Formic Acid[7]
β-Amino Phosphine Mn ComplexHomogeneousC=C reduction (short time), Full reduction (long time)-2-propanol[8]
Pd/CHeterogeneousFull reductionHighAmmonium Formate, Microwave[9]
BINOL-derived Boro-phosphateOrganocatalystC=C reductionHighPinacolborane[13]
Carbon NitridePhotocatalystReductive DimerizationGoodTriethanolamine, Visible Light[14]

Experimental Protocols

General Protocol for Ruthenium-Catalyzed Transfer Hydrogenation of Chalcones

This protocol is adapted from the work on SNS-Ruthenium pincer complexes.[4]

Materials:

  • trans-Chalcone (0.5 mmol)

  • SNS-Ru catalyst (2 mol%)

  • Potassium hydroxide (KOH) (0.5 mmol)

  • Methanol (0.2 mL)

  • Toluene (2 mL)

  • 30 mL oven-dried pressure tube with a magnetic stirrer bar

  • Celite

Procedure:

  • To the pressure tube, add the trans-chalcone, SNS-Ru catalyst, and KOH.

  • Add methanol and toluene to the tube.

  • Seal the tube under an argon atmosphere.

  • Place the tube in a preheated oil bath at 120°C for 12 hours.

  • After the reaction is complete, cool the tube to room temperature.

  • Filter the crude mixture through a small plug of Celite.

  • The solvent is then evaporated, and the product is purified by column chromatography.

Visualizing the Catalytic Process

CatalyticReduction cluster_reactants Reactants cluster_products Potential Products Chalcone trans-Chalcone (1,3-Diphenyl-2-propen-1-one) Catalyst Catalyst (e.g., Ru, Ir, Mn complex) Chalcone->Catalyst Coordination Allylic_Alcohol This compound (Desired Product) Catalyst->Allylic_Alcohol Selective C=O Reduction Saturated_Ketone 1,3-Diphenylpropan-1-one Catalyst->Saturated_Ketone C=C Reduction H_Source Hydrogen Source (e.g., Methanol, Formate) H_Source->Catalyst Activation Saturated_Alcohol 1,3-Diphenylpropan-1-ol Saturated_Ketone->Saturated_Alcohol Further Reduction

Caption: General reaction pathways in the catalytic reduction of trans-chalcone.

Conclusion

The synthesis of this compound via the selective reduction of trans-chalcone can be achieved using a variety of catalytic systems. Homogeneous ruthenium catalysts offer a promising route with high yields and selectivity for the desired allylic alcohol, particularly when using transfer hydrogenation conditions.[4][6] The choice of catalyst and reaction conditions is crucial and should be tailored to the desired outcome, whether it be the allylic alcohol, the saturated ketone, or the fully reduced alcohol. Future research will likely focus on developing more sustainable and cost-effective catalysts with even higher selectivity and activity.

References

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A Researcher's Guide to the Spectroscopic Analysis of trans-1,3-Diphenyl-2-propen-1-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of trans-1,3-Diphenyl-2-propen-1-ol, a key derivative of chalcone, and explores the predictable spectral variations introduced by common functional groups. The methodologies and interpretations presented herein are designed to furnish researchers, chemists, and drug development professionals with a robust framework for the characterization of this important class of allylic alcohols.

Introduction: The Chemical Context

This compound is the reduction product of chalcone (1,3-diphenyl-2-propen-1-one). This transformation of a carbonyl group into a secondary allylic alcohol fundamentally alters the molecule's electronic and structural properties, changes which are vividly captured by various spectroscopic techniques. Understanding the baseline spectroscopic signature of the parent compound is paramount for confirming successful synthesis and for characterizing novel derivatives. This guide will establish this baseline and then extrapolate from it, explaining why and how spectral data change with specific aromatic substitutions, grounding these interpretations in the fundamental principles of electronic substituent effects.

Synthesis and Characterization Workflow

The integrity of any spectroscopic analysis hinges on the purity of the sample. The most common synthetic route to this alcohol involves the selective reduction of the chalcone precursor. Therefore, a robust workflow must include synthesis, purification, and verification steps prior to spectroscopic characterization.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis Synthesis Chalcone Reduction (e.g., with NaBH4) Workup Aqueous Workup & Extraction Synthesis->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Verify Purity Verification (TLC, Melting Point) Purify->Verify NMR NMR ('H, '³C) Structure Elucidation Verify->NMR Pure Compound IR IR Functional Groups Verify->IR Pure Compound UV UV-Vis Conjugated System Verify->UV Pure Compound MS Mass Spec Mass & Fragmentation Verify->MS Pure Compound

Caption: General experimental workflow from synthesis to spectroscopic analysis.

Protocol 1: Synthesis via Chalcone Reduction

The causality behind this choice of synthesis is the high selectivity of sodium borohydride (NaBH₄). It is a mild reducing agent that readily reduces the carbonyl of the α,β-unsaturated ketone (chalcone) without affecting the conjugated double bond or the aromatic rings, ensuring the desired allylic alcohol is the major product.

  • Dissolution: Dissolve 1,3-diphenyl-2-propen-1-one (chalcone) in methanol or ethanol in an Erlenmeyer flask and cool the solution in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio should be approximately 1:1, though a slight excess of NaBH₄ is common.

  • Reaction: Allow the reaction to stir in the ice bath for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting chalcone spot has disappeared.

  • Quenching & Workup: Slowly add dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the solution. Add water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Verification: Confirm the purity of the white to off-white solid product by measuring its melting point, which should be sharp and consistent with the literature value of 55-57 °C.[1]

Spectroscopic Profile of this compound

The following data, compiled from authoritative databases, serves as the reference for the unsubstituted parent compound (C₁₅H₁₄O, Molar Mass: 210.27 g/mol ).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectrum provides information on the chemical environment of each proton and carbon, their connectivity, and the stereochemistry of the double bond.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Protons
~7.25-7.45 Multiplet - Aromatic (Ph-CH=, Ph-CHOH) 10H
~6.65 Doublet 15.9 Vinylic (Ph-CH=) 1H
~6.40 Doublet of Doublets 15.9, 6.2 Vinylic (-CH=CHOH) 1H
~5.40 Doublet 6.2 Carbinol (CHOH) 1H
~2.10 Singlet (broad) - Hydroxyl (OH) 1H

(Note: Data are typical and may vary slightly based on solvent and concentration. The hydroxyl proton signal can exchange and may not always be visible or may appear as a broad singlet).

Key Interpretive Insights:

  • Stereochemistry: The large coupling constant (~16 Hz) between the two vinylic protons is definitive proof of a trans configuration of the double bond.

  • Carbinol Proton: The proton attached to the same carbon as the hydroxyl group (the carbinol proton) appears as a doublet around 5.40 ppm, coupled to the adjacent vinylic proton.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~142.5 Aromatic Quaternary (C-ipso of Ph-CHOH)
~136.7 Aromatic Quaternary (C-ipso of Ph-CH=)
~131.5 Vinylic (Ph-CH=)
~129.8 Vinylic (-CH=CHOH)
~128.6 Aromatic CH
~127.8 Aromatic CH
~126.5 Aromatic CH
~75.3 Carbinol (CHOH)

(Source for NMR data: Sigma-Aldrich, as cited in PubChem).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups.

Table 3: Key IR Absorptions for this compound

Frequency (cm⁻¹) Intensity Assignment
~3500-3200 Strong, Broad O-H Stretch (Hydrogen-bonded)
~3080-3020 Medium C-H Stretch (Aromatic & Vinylic)
~1600, ~1490, ~1450 Medium-Weak C=C Stretch (Aromatic Ring)
~1260-1050 Strong C-O Stretch (Secondary Alcohol)
~970 Strong =C-H Bend (Out-of-plane, trans)

(Reference ranges for functional groups).[3]

Key Interpretive Insights:

  • The most prominent feature is the very broad, strong absorption band for the O-H stretch, a hallmark of an alcohol.[3]

  • The absence of a strong carbonyl (C=O) peak around 1670 cm⁻¹, which would be present in the starting chalcone, is a critical confirmation of a successful reduction.

  • A strong peak around 970 cm⁻¹ corresponds to the out-of-plane bending of the hydrogens on the trans double bond, corroborating the NMR data.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation patterns that offer clues to the molecule's structure.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 210. In many alcohols, this peak can be weak or absent due to rapid fragmentation.[4]

  • Key Fragments:

    • [M-H₂O]⁺ (m/z 192): Loss of water is a very common fragmentation pathway for alcohols.[4]

    • [C₆H₅CO]⁺ (m/z 105): Cleavage of the C-C bond between the carbinol carbon and the adjacent vinylic carbon can lead to the stable benzoyl cation.

    • [C₆H₅CHOH]⁺ (m/z 107): Another potential cleavage product.

    • [C₆H₅]⁺ (m/z 77): The phenyl cation is a common fragment from the loss of the rest of the molecule.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-system of the molecule. The extended conjugation involving two phenyl rings and a central double bond results in strong UV absorption. For cinnamyl alcohol, a related structure, the absorption maximum (λmax) is observed around 256 nm.[5] One would expect a similar λmax for this compound, likely slightly red-shifted due to the additional phenyl group extending the conjugation.

Comparative Analysis: The Effect of Aromatic Substituents

To understand how derivatives behave, we will consider the effects of an electron-donating group (EDG) like methoxy (-OCH₃) and an electron-withdrawing group (EWG) like nitro (-NO₂) at the para position of the phenyl ring attached to the vinylic carbon (the styryl ring).

G cluster_0 Substituent Effects on Styryl Ring cluster_1 Resulting Spectroscopic Shift Parent Parent Compound (X = H) EDG EDG (-OCH3) Donates e- density via Resonance Parent->EDG Shields protons Upfield Shift (lower ppm) EWG EWG (-NO2) Withdraws e- density via Resonance & Induction Parent->EWG De-shields protons Downfield Shift (higher ppm) IR IR: C=C & C-O bond frequencies may shift slightly Parent->IR NMR NMR: Vinylic & Ortho-Aromatic Protons Most Affected EDG->NMR UV UV-Vis: λmax shifts (Bathochromic Shift) EDG->UV EWG->NMR EWG->UV

Caption: Influence of substituents on spectroscopic signals.

Effects on NMR Spectra

Substituents transmit their electronic influence through the conjugated π-system, altering the electron density around protons and carbons, which in turn changes their chemical shifts.[6][7]

  • Electron-Donating Group (-OCH₃):

    • ¹H NMR: The methoxy group increases electron density in the ring and along the double bond. This increased shielding will cause the vinylic protons and the aromatic protons on the substituted ring (especially those ortho to the -OCH₃ group) to shift upfield (to a lower δ value) compared to the parent compound.

    • ¹³C NMR: The carbons in the substituted ring and the vinylic carbons will also experience increased shielding and shift upfield .

  • Electron-Withdrawing Group (-NO₂):

    • ¹H NMR: The nitro group strongly withdraws electron density, de-shielding the nearby nuclei. This will cause the vinylic protons and the aromatic protons on the substituted ring to shift significantly downfield (to a higher δ value).

    • ¹³C NMR: The corresponding carbons will also be de-shielded and shift downfield .

Effects on UV-Vis Spectra

The λmax is sensitive to the length and electron density of the conjugated system.

  • Electron-Donating Group (-OCH₃): An EDG like a methoxy group has lone pairs on the oxygen that can participate in resonance, effectively extending the conjugated system. This lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic (red) shift —an increase in the λmax to a longer wavelength.

  • Electron-Withdrawing Group (-NO₂): A strong EWG also extends the conjugation and can lead to significant intramolecular charge-transfer character in the excited state. This also typically results in a pronounced bathochromic shift , often larger than that caused by an EDG.

Effects on IR Spectra

While less dramatic than in NMR or UV-Vis, substituent effects can be observed in IR spectra. Electronic effects alter bond strengths, which in turn affects vibrational frequencies.

  • An EDG will increase electron density in the C=C double bond, which can slightly lower its vibrational frequency.

  • An EWG will decrease electron density, potentially increasing the bond order and slightly raising the vibrational frequency. These changes are often small and can be difficult to discern without high-resolution instrumentation.

Conclusion

The spectroscopic characterization of this compound provides a clear and consistent structural portrait, with each technique offering complementary and confirmatory evidence. ¹H NMR definitively establishes the trans stereochemistry, IR confirms the presence of the critical alcohol functional group and the absence of the starting ketone, and Mass Spec validates the molecular weight. By understanding this baseline, the spectral changes observed in substituted derivatives can be rationally predicted and interpreted based on the fundamental electronic effects of the substituents. This guide provides the necessary protocols, baseline data, and theoretical framework to empower researchers in their synthesis and characterization endeavors within this versatile class of molecules.

References

  • Jiang, Y., Su, G., Ma, L., Huang, Q., Yu, C., & Li, L. (2020). Rapid Determination of Cinnamyl Alcohol, Cinnamaldehyde and Cinnamic Acid in Bioconversion Products by Multiorder Derivative Ultraviolet Spectrometry. FOOD SCIENCE, 41(10), 180-184. [Link]

  • Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1973). Investigations of Substituent Effects by Nuclear Magnetic Resonance Spectroscopy and All-valence Electron Molecular Orbital Calculations. I. 4-Substituted Styrenes. Canadian Journal of Chemistry, 51(6), 897-914. [Link]

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  • Ahmed, M., Romman, U., et al. (2007). Synthesis and Correlation of Spectral Properties of Some Substituted 1,3-Diphenyl-2-Propen-1-Ones. Bangladesh Journal of Scientific and Industrial Research, 42(1), 45-52. [Link]

  • Sivakumar, S., et al. (2024). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry, 36(1), 177-183. [Link]

  • Jang, S., Jung, J. C., & Oh, S. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry, 15(12), 4098-4105. [Link]

  • Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 207-210. [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

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A Comparative Guide to Purity Assessment of Synthesized trans-1,3-Diphenyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. trans-1,3-Diphenyl-2-propen-1-ol, an allylic alcohol derived from chalcone, serves as a valuable synthetic building block.[1] Its utility is directly tied to its purity, as contaminants can lead to unwanted side reactions, altered biological activity, and misleading experimental data.

This guide provides an in-depth comparison of analytical techniques to rigorously assess the purity of synthesized this compound. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring a self-validating approach to quality control.

The Synthetic Landscape: Anticipating Potential Impurities

Effective purity assessment begins with understanding the synthetic route and its potential pitfalls. A common method for synthesizing this compound is the selective reduction of 1,3-diphenyl-2-propen-1-one (chalcone), often using a reducing agent like sodium borohydride. This pathway informs the likely impurities we must screen for.

Potential Impurities in this compound Synthesis:

  • Unreacted Starting Material: 1,3-Diphenyl-2-propen-1-one (Chalcone).

  • Over-reduction Product: 1,3-Diphenylpropan-1-ol, where the alkene double bond is also reduced.

  • Precursors: Benzaldehyde and acetophenone, if the initial chalcone synthesis was incomplete.[2]

  • Isomers: The corresponding cis-isomer may form depending on the reaction conditions.

cluster_chalcone Chalcone Synthesis cluster_reduction Reduction Step benzaldehyde Benzaldehyde chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) benzaldehyde->chalcone + Acetophenone (Claisen-Schmidt) acetophenone Acetophenone product This compound (Target Product) chalcone->product Selective Reduction (e.g., NaBH4) over_reduced 1,3-Diphenylpropan-1-ol (Over-reduction Impurity) chalcone->over_reduced Over-reduction

Caption: Synthetic pathway and common process-related impurities.

A Multi-Modal Approach to Purity Verification

No single technique can provide a complete purity profile. A robust assessment relies on the orthogonal application of several methods, each offering unique insights.

Foundational Screening: TLC and Melting Point

These are rapid, inexpensive first-pass techniques to gauge reaction completion and the presence of significant impurities.

A. Thin-Layer Chromatography (TLC)

  • Causality & Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. Polarity is the key determinant; the less polar a compound, the further it travels up the plate, resulting in a higher Retention Factor (Rf). Chalcone, lacking the polar hydroxyl group, is significantly less polar than the product and will have a higher Rf.

  • Experimental Protocol:

    • Prepare a developing chamber with a suitable mobile phase (e.g., 20:80 Ethyl Acetate/Hexane).

    • Spot a dilute solution of the crude product, the chalcone starting material, and a co-spot (crude + starting material) on a silica gel plate.

    • Develop the plate until the solvent front is ~1 cm from the top.

    • Visualize the spots under a UV lamp (254 nm).

    • Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Trustworthiness: The presence of a single spot in the crude lane is a good, but not definitive, indicator of purity. The co-spot confirms the identity of the starting material spot. Multiple spots clearly indicate the presence of impurities.[3]

B. Melting Point Analysis

  • Causality & Principle: Pure crystalline solids have a sharp, defined melting point. Impurities disrupt the crystal lattice, requiring less energy to break it apart. This results in both a depression of the melting point and a broadening of the melting range.

  • Experimental Protocol:

    • Load a small amount of the dry, crystalline product into a capillary tube.

    • Place the tube in a calibrated melting point apparatus.

    • Heat slowly (1-2 °C/min) near the expected melting point.

    • Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

  • Trustworthiness: The literature melting point for this compound is 55-57 °C .[4] A sharp range within this window suggests high purity. A range that is broad and lower than 55 °C is a definitive sign of impurities.

Structural Confirmation: Spectroscopic Methods

Spectroscopy provides fingerprint-level detail, confirming the molecular structure and revealing the presence of functional groups associated with the product or impurities.

A. Infrared (IR) Spectroscopy

  • Causality & Principle: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies corresponding to the functional groups present. It is excellent for confirming the success of the chemical transformation (ketone to alcohol).

  • Key Spectral Features:

    • Product Confirmation: A strong, broad O-H stretching band around 3200-3500 cm⁻¹ and a C-O stretch between 1050-1250 cm⁻¹ confirm the alcohol.[5][6][7] A C=C stretch will appear near 1650 cm⁻¹ .[8]

    • Impurity Detection: The most critical diagnostic is the absence of the strong C=O carbonyl stretch from the chalcone starting material, which would appear at approximately 1660 cm⁻¹ .[9] Its presence indicates incomplete reaction.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality & Principle: NMR is the most powerful tool for unambiguous structure elucidation. It provides information about the chemical environment, connectivity, and stereochemistry of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule.

  • ¹H NMR Interpretation for Purity:

    • Structural Confirmation: The spectrum should show signals for the two phenyl groups (aromatic region, ~7.2-7.5 ppm), the two vinyl protons on the double bond, the proton on the carbon bearing the OH group (carbinol proton), and the OH proton itself.

    • trans Geometry: The key diagnostic for the trans configuration is the coupling constant (J-value) between the two vinyl protons (H-C=C-H). A large coupling constant of ~16 Hz is characteristic of a trans relationship.

    • Impurity Detection: Look for residual chalcone peaks or signals from the over-reduced product (which would lack vinyl proton signals and instead show signals in the aliphatic ~2-3 ppm region).[10]

  • ¹³C NMR Interpretation: Confirms the carbon skeleton. The pure product should exhibit the correct number of distinct carbon signals. The presence of a carbonyl carbon signal at ~190 ppm would indicate residual chalcone.[11]

C. UV-Visible (UV-Vis) Spectroscopy

  • Causality & Principle: This technique measures the absorption of UV or visible light by electrons in conjugated π-systems.[12][13] The wavelength of maximum absorbance (λmax) is related to the extent of conjugation.[14][15][16]

  • Comparative Analysis:

    • This compound: Possesses a conjugated system involving the phenyl ring and the double bond.

    • Chalcone (Impurity): Has a more extended conjugated system (phenyl-C=C-C=O-phenyl), resulting in a bathochromic shift (a λmax at a longer wavelength) compared to the alcohol product.

    • 1,3-Diphenylpropan-1-ol (Impurity): Lacks the C=C double bond, breaking the conjugation and causing a hypsochromic shift (a λmax at a much shorter wavelength).

  • Trustworthiness: While not ideal for identifying unknown impurities, it is a powerful and simple method for quantifying a known conjugated impurity (like chalcone) using the Beer-Lambert law.

High-Resolution Separation: Chromatographic Techniques

These methods physically separate the components of a mixture, allowing for highly sensitive detection and accurate quantification of impurities.

A. High-Performance Liquid Chromatography (HPLC)

  • Causality & Principle: HPLC is the gold standard for purity analysis in the pharmaceutical industry.[17][18][19] It uses high pressure to pass a sample through a column packed with a stationary phase. Separation is highly efficient, allowing for the detection of even trace-level impurities.[20] Purity is typically reported as a percentage based on the area of the product peak relative to the total area of all peaks.

  • Experimental Protocol (Reverse-Phase):

    • Column: C18 stationary phase (nonpolar).

    • Mobile Phase: A gradient of polar solvents, such as water and acetonitrile.[21]

    • Detection: UV detector set to a wavelength where the product and expected impurities absorb.

    • Analysis: Inject a calibrated reference standard to determine the retention time of the main peak. Inject the synthesized sample and integrate all peaks.

    • Calculation: Purity % = (Area of Product Peak / Total Area of All Peaks) x 100.

  • Trustworthiness: HPLC is robust, reproducible, and highly sensitive, making it the definitive method for quantitative purity determination. Commercial suppliers of this compound often certify purity using HPLC.[4]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Causality & Principle: GC separates volatile compounds in a heated column. The separated components then enter a mass spectrometer, which fragments them and detects the fragments based on their mass-to-charge ratio, providing a molecular fingerprint for identification.

  • Application & Strengths:

    • Impurity Identification: Excellent for identifying volatile byproducts and residual solvents from the synthesis and workup.[22][23]

    • Structural Confirmation: The mass spectrum of the main peak can confirm the molecular weight of the product (210.27 g/mol ).[24] Fragmentation patterns, such as the loss of water, are characteristic of alcohols.[6]

  • Limitations: Not suitable for non-volatile or thermally unstable compounds. The high boiling point of this compound requires high temperatures, which could potentially cause degradation.

Comparative Summary and Recommended Workflow

TechniqueInformation ProvidedTypeSensitivityPrimary Use Case
TLC Presence of major impurities, Rf valuesQualitativeLowReaction monitoring, rapid purity check
Melting Point Presence of impurities (depression/broadening)QualitativeLow-MediumAssessment of crystalline solid purity
IR Spectroscopy Functional group identificationQualitativeMediumConfirming chemical transformation (e.g., C=O → O-H)
UV-Vis Spec. Presence of conjugated systems, λmaxQuantitativeHighQuantifying known conjugated impurities
NMR (¹H, ¹³C) Unambiguous structure, stereochemistryQuantitativeLow-MediumAbsolute structural confirmation, identifying major impurities
HPLC-UV High-resolution separation, purity percentageQuantitativeVery HighGold standard for final purity assay and impurity profiling
GC-MS Separation & identification of volatile compoundsBothVery HighIdentifying volatile impurities, residual solvents
Recommended Purity Assessment Workflow

A logical, tiered approach ensures both efficiency and rigor.

start Synthesized Crude Product screen Tier 1: Initial Screening - TLC - Melting Point start->screen decision1 Single Spot? Sharp MP? screen->decision1 structure Tier 2: Structural Confirmation - IR Spectroscopy - ¹H & ¹³C NMR decision1->structure Yes purify Purification Required (e.g., Recrystallization, Column Chromatography) decision1->purify No decision2 Correct Structure? No Impurity Peaks? structure->decision2 quant Tier 3: Quantitative Assay - HPLC for % Purity - GC-MS for Volatiles decision2->quant Yes decision2->purify No pass Product Meets Purity Specs quant->pass purify->screen Re-assess

Caption: A tiered workflow for comprehensive purity analysis.

Conclusion

Assessing the purity of synthesized this compound is a critical step that underpins its use in further applications. A preliminary screen using TLC and melting point analysis provides a rapid indication of success. Spectroscopic methods, particularly NMR, are indispensable for confirming the compound's identity and stereochemistry. Finally, for applications in drug discovery and development where precision is non-negotiable, high-resolution chromatographic techniques like HPLC are essential for providing a definitive, quantitative purity value. By employing this multi-faceted, evidence-based approach, researchers can proceed with confidence in the quality and integrity of their synthesized material.

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Comparative Guide to Kinetic Studies of trans-1,3-Diphenyl-2-propen-1-ol Formation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for conducting kinetic studies on the formation of trans-1,3-diphenyl-2-propen-1-ol, an important allylic alcohol intermediate. We will delve into the principal synthetic routes and compare the leading analytical techniques for real-time reaction monitoring. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the synthesis of this and related compounds.

Introduction: The Significance of Kinetic Analysis

This compound is a valuable building block in organic synthesis. Understanding the kinetics of its formation is paramount for several reasons: it allows for the elucidation of reaction mechanisms, the optimization of reaction conditions (temperature, concentration, catalyst loading) to maximize yield and minimize byproducts, and the safe and efficient scale-up of the synthesis from the lab to industrial production.

The formation of this allylic alcohol is primarily achieved through two distinct synthetic pathways: the reduction of an α,β-unsaturated ketone (chalcone) or the nucleophilic addition to an α,β-unsaturated aldehyde (cinnamaldehyde). The choice of kinetic monitoring technique is often dictated by the specific reaction pathway, the available instrumentation, and the desired level of detail.

Overview of Synthetic Pathways

The two primary routes for synthesizing this compound are visualized below. Each pathway presents unique reactants and potential intermediates, influencing the choice of kinetic analysis method.

cluster_0 Pathway 1: Reduction of Chalcone cluster_1 Pathway 2: Nucleophilic Addition Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) MPV Meerwein-Ponndorf-Verley (MPV) Reduction Chalcone->MPV Al(O-i-Pr)3, i-PrOH Product1 This compound MPV->Product1 Cinnamaldehyde Cinnamaldehyde Grignard Grignard Reaction Cinnamaldehyde->Grignard PhMgBr, then H3O+ Product2 This compound Grignard->Product2

Caption: Primary synthetic routes to this compound.

The first pathway involves the selective reduction of the carbonyl group of 1,3-diphenyl-2-propen-1-one (chalcone). The Meerwein-Ponndorf-Verley (MPV) reduction is a classic method for this transformation, utilizing an aluminum alkoxide catalyst and a sacrificial alcohol like isopropanol.[1][2] The second pathway involves the 1,2-addition of a phenyl nucleophile, typically a Grignard reagent, to the aldehyde functionality of cinnamaldehyde.[3][4]

A Comparative Analysis of Kinetic Monitoring Techniques

The accurate determination of reaction kinetics relies on the precise measurement of reactant consumption or product formation over time. We will now compare three prevalent analytical techniques: UV-Visible (UV-Vis) Spectrophotometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Technique Principle Advantages Disadvantages Best Suited For
UV-Vis Spectrophotometry Measures the change in absorbance of light by chromophores in the reaction mixture.[5]Simple, rapid, cost-effective, real-time in-situ monitoring is feasible.[6]Limited structural information, susceptible to interference from absorbing intermediates or byproducts.Reactions with a significant change in the conjugated π-system, such as the reduction of chalcone.
NMR Spectroscopy Quantifies species by integrating the signals of specific nuclei (e.g., ¹H) in spectra acquired over time.[7][8]Provides rich structural information, non-destructive, inherently quantitative, excellent for identifying intermediates.[9][10]Lower sensitivity, requires deuterated solvents (for lock), more expensive instrumentation, slower acquisition for complex mixtures.Mechanistic studies where the identification of intermediates is crucial.
HPLC Physically separates components of the reaction mixture, which are then detected and quantified (typically by UV).[11]High sensitivity and selectivity, excellent for complex mixtures, can be automated for high-throughput screening.[12][13]Typically requires quenching and sampling (ex-situ), potential for labile species to degrade, requires method development.[14]Complex reaction mixtures, accurate quantification when UV-Vis is not feasible due to spectral overlap.

In-Depth Methodologies and Protocols

UV-Visible Spectrophotometry

Causality Behind Experimental Choice: This method is particularly well-suited for studying the reduction of chalcone. Chalcone possesses an extended conjugated system (C₆H₅-CH=CH-C=O-C₆H₅), resulting in a strong UV-Vis absorption at a specific wavelength (λ_max).[15][16] Upon reduction of the carbonyl group to an alcohol, this conjugation is disrupted, leading to a significant decrease in absorbance at that λ_max. This change is directly proportional to the concentration of the reactant, as described by the Beer-Lambert Law.[5]

cluster_workflow UV-Vis Kinetic Workflow A 1. Determine λ_max of Chalcone B 2. Prepare Reactants in Cuvette (Thermostatted) A->B C 3. Initiate Reaction (e.g., add catalyst) B->C D 4. Monitor Absorbance at λ_max vs. Time C->D E 5. Convert Absorbance to Concentration D->E F 6. Plot [Conc] vs. Time to Determine Rate Law E->F

Caption: Experimental workflow for UV-Vis spectrophotometric kinetic analysis.

Experimental Protocol:

  • Wavelength Selection: Dissolve a small amount of the starting material (e.g., chalcone) in the reaction solvent. Scan the UV-Vis spectrum (approx. 200-800 nm) to identify the wavelength of maximum absorbance (λ_max). Confirm that the product (this compound) has minimal absorbance at this wavelength.

  • Calibration: Prepare a series of standard solutions of the starting material of known concentrations. Measure the absorbance of each at λ_max and create a Beer's Law plot (Absorbance vs. Concentration). The slope of this line is the molar extinction coefficient (ε), which is crucial for converting absorbance data to concentration.[5]

  • Kinetic Run: Place a known concentration of the substrate and any other reagents (except the initiator) into a quartz cuvette. Place the cuvette in a thermostatted cell holder in the spectrophotometer.

  • Initiation and Data Acquisition: Start the data acquisition software to record absorbance at λ_max at set time intervals. Initiate the reaction by adding the final reagent (e.g., the catalyst solution) and mixing rapidly.

  • Data Analysis:

    • Convert the time-series absorbance data to concentration using the Beer-Lambert equation (A = εlc, where l is the path length, typically 1 cm).

    • Plot concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time. The plot that yields a straight line indicates the order of the reaction (zero, first, or second, respectively).[5]

    • The absolute value of the slope of the linear plot corresponds to the rate constant, k.

NMR Spectroscopy

Causality Behind Experimental Choice: NMR spectroscopy offers unparalleled insight into the structural changes occurring during a reaction.[9] For the formation of this compound, one can monitor the disappearance of specific proton signals from the reactant and the appearance of new signals from the product. For instance, in the reduction of chalcone, the vinylic protons adjacent to the carbonyl group will experience a significant change in their chemical environment (and thus, their chemical shift) as the carbonyl is converted to an alcohol. This allows for direct, simultaneous quantification of multiple species.[7]

cluster_workflow NMR Kinetic Workflow A 1. Identify Diagnostic Peaks for Reactant and Product B 2. Prepare Reaction Mixture in NMR Tube with Standard A->B C 3. Acquire Initial Spectrum (t=0) before adding initiator B->C D 4. Initiate Reaction and Begin Time-Arrayed 1D Acquisition C->D E 5. Process Spectra and Integrate Diagnostic Peaks D->E F 6. Calculate Concentrations and Determine Rate Law E->F

Caption: Experimental workflow for NMR spectroscopic kinetic analysis.

Experimental Protocol:

  • Peak Identification: Acquire standard ¹H NMR spectra of the pure starting material and product to identify well-resolved, characteristic peaks for each compound that can be used for integration.

  • Sample Preparation: In an NMR tube, combine the starting material, solvent (deuterated), and a known concentration of an internal standard (a compound with a simple spectrum that does not react or overlap with other signals).

  • Instrument Setup: Place the NMR tube in the spectrometer and allow the temperature to equilibrate. Lock, tune, and shim the instrument. Set up a time-arrayed sequence of 1D ¹H experiments (e.g., using multi_zgvd on Bruker systems).[8] The number of scans per time point should be minimized to achieve adequate signal-to-noise for good time resolution.[7]

  • Initiation and Data Acquisition: Eject the sample, quickly inject the initiating reagent (e.g., catalyst), shake to mix, re-insert into the spectrometer, and immediately start the pre-programmed experiment array.

  • Data Analysis:

    • Process the series of spectra (Fourier transform, phase, and baseline correct).

    • For each time point, integrate the chosen diagnostic peaks for the reactant, product, and the internal standard.

    • Calculate the concentration of the reactant and product at each time point by comparing their integral values to that of the known concentration of the internal standard.

    • Perform the kinetic analysis as described in the UV-Vis section (plotting concentration vs. time) to determine the rate law and rate constant.

High-Performance Liquid Chromatography (HPLC)

Causality Behind Experimental Choice: HPLC is the method of choice when the reaction mixture is complex or when UV-Vis and NMR are impractical due to spectral overlap or low sensitivity.[11] By separating the components on a column before detection, HPLC provides clean, quantifiable data for each species.[14] This is particularly useful for reactions that may have side products or for optimizing conditions where multiple variables are being screened. Automated sampling systems can be integrated with HPLC instruments to enable high-throughput kinetic profiling.[12][13]

cluster_workflow HPLC Kinetic Workflow A 1. Develop Separation Method (Column, Mobile Phase) B 2. Create Calibration Curves for Reactant and Product A->B C 3. Set up Thermostatted Batch Reaction B->C D 4. Withdraw Aliquots at Timed Intervals and Quench C->D E 5. Analyze Quenched Samples by HPLC D->E F 6. Convert Peak Area to Concentration and Determine Rate Law E->F

Caption: Experimental workflow for HPLC-based kinetic analysis.

Experimental Protocol:

  • Method Development: Develop an HPLC method (typically reverse-phase) that can effectively separate the starting material(s), product(s), and any significant impurities or byproducts. This involves selecting an appropriate column, mobile phase composition, and flow rate.

  • Calibration: Prepare standard solutions of the pure reactant and product. Inject known concentrations of each to determine their retention times and to create calibration curves (Peak Area vs. Concentration).

  • Kinetic Run: Set up the reaction in a thermostatted vessel with stirring.

  • Sampling: At designated time intervals, withdraw a small, precise aliquot of the reaction mixture. Immediately quench the reaction in the aliquot by diluting it in a suitable solvent, often the mobile phase, sometimes containing a quenching agent (e.g., a mild acid or base) to stop the catalyst.

  • Analysis: Inject the quenched and diluted samples into the HPLC system.

  • Data Analysis:

    • Record the peak areas for the reactant and product from the chromatograms at each time point.

    • Use the calibration curves to convert these peak areas into concentrations.[17]

    • Plot the concentration data versus time to determine the reaction order and rate constant, as previously described.

Conclusion: Selecting the Optimal Approach

The choice of analytical technique for studying the kinetics of this compound formation is not a one-size-fits-all decision.

  • For rapid, straightforward analysis of reactions with clear changes in chromophores, such as the MPV reduction of chalcone, UV-Vis spectrophotometry is an excellent and accessible choice.

  • For detailed mechanistic investigations where the identification of transient intermediates is critical, NMR spectroscopy provides the most comprehensive data, albeit at a higher cost and complexity.

  • For complex reaction mixtures, or when high accuracy and sensitivity are required in the presence of interfering species, HPLC offers the most robust and reliable solution.

By carefully considering the specific reaction, the available resources, and the scientific questions being asked, researchers can select the most appropriate methodology to gain a deep and accurate understanding of the reaction kinetics, paving the way for more efficient and controlled chemical syntheses.

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A Comparative Guide to the Enantioselective Synthesis and Analysis of trans-1,3-Diphenyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of a molecule is fundamental to its biological activity. For chiral molecules such as trans-1,3-diphenyl-2-propen-1-ol, the spatial arrangement of atoms can lead to vastly different interactions with chiral biological targets like enzymes and receptors. Consequently, the ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of modern drug discovery and development. This guide compares two prominent methods for the enantioselective synthesis of this compound from its prochiral precursor, trans-1,3-diphenyl-2-propen-1-one (chalcone), and details the analytical techniques required to verify enantiomeric purity.

Enantioselective Synthesis: A Comparative Analysis

The primary challenge in synthesizing enantiomerically pure this compound lies in the selective reduction of the carbonyl group of chalcone without affecting the conjugated carbon-carbon double bond. Two powerful and widely recognized methods for achieving this are the Corey-Bakshi-Shibata (CBS) reduction and enzymatic reduction.

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and versatile method for the enantioselective reduction of a wide range of ketones.[1][2] It employs a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, in the presence of a stoichiometric borane source.[1][3]

Mechanism and Rationale: The enantioselectivity of the CBS reduction stems from a well-defined, six-membered transition state. The oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate.[2] This dual activation enhances the hydridic character of the borane and increases the electrophilicity of the carbonyl carbon. The chiral environment of the catalyst then directs the hydride delivery to one face of the carbonyl, leading to the formation of one enantiomer of the alcohol in excess.[2] For α,β-unsaturated ketones like chalcone, the CBS reduction demonstrates excellent chemoselectivity, favoring 1,2-reduction of the carbonyl over 1,4-conjugate addition to the double bond.[2]

Experimental Protocol: (S)-2-Methyl-CBS-oxazaborolidine Catalyzed Reduction of Chalcone

  • A solution of trans-1,3-diphenyl-2-propen-1-one (chalcone) (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -40 °C under an inert atmosphere (e.g., argon or nitrogen).

  • (S)-2-Methyl-CBS-oxazaborolidine (0.1 equiv, 1.0 M in toluene) is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 equiv, 2.0 M in THF) is added slowly over 1 hour, maintaining the temperature at -40 °C.

  • The reaction is stirred at -40 °C for an additional 2-3 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired enantiomer of this compound.

Method 2: Enzymatic Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Whole-cell biocatalysts or isolated enzymes, such as ketoreductases, can reduce ketones to chiral alcohols with exceptional enantioselectivity under mild reaction conditions.[4]

Mechanism and Rationale: Enzymes are inherently chiral macromolecules with precisely shaped active sites. In the enzymatic reduction of a ketone, the substrate binds to the active site in a specific orientation. A cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), then delivers a hydride to the carbonyl carbon from a defined trajectory, leading to the formation of a single enantiomer of the alcohol. The high degree of substrate specificity and enantioselectivity is a hallmark of enzymatic transformations.

Experimental Protocol: Whole-Cell Bioreduction of Chalcone

  • A culture of a suitable microorganism (e.g., Saccharomyces cerevisiae or a recombinant E. coli strain overexpressing a ketoreductase) is grown in an appropriate nutrient medium.

  • Once the culture reaches a desired cell density, the chalcone substrate, dissolved in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO), is added to the culture.

  • The biotransformation is carried out at a controlled temperature (typically 25-37 °C) with agitation to ensure proper aeration and mixing.

  • The progress of the reaction is monitored by extracting aliquots and analyzing them by HPLC or GC.

  • Upon completion, the cells are removed by centrifugation or filtration.

  • The aqueous medium is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.

Performance Comparison
FeatureCorey-Bakshi-Shibata (CBS) ReductionEnzymatic Reduction
Enantioselectivity Typically >95% eeOften >99% ee
Chemoselectivity Excellent for 1,2-reductionExcellent for 1,2-reduction
Substrate Scope BroadCan be substrate-specific
Reaction Conditions Anhydrous, cryogenic temperaturesAqueous, mild temperatures
Reagents Borane complexes, chiral catalystWhole cells or isolated enzymes, buffer, nutrients
Work-up Quenching, extraction, chromatographyCell removal, extraction, chromatography
Scalability Well-established for large-scale synthesisCan be scalable, but may require specialized bioreactors
"Green" Aspects Use of stoichiometric borane reagentsAqueous-based, biodegradable catalysts

Chiral Analysis: Verifying Enantiomeric Purity

The determination of the enantiomeric excess (ee) of the synthesized this compound is a critical step to validate the success of the enantioselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose.

Chiral HPLC and SFC: Principles and Advantages

Both chiral HPLC and SFC rely on the use of a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the chiral environment of the CSP, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including alcohols.[5]

SFC offers several advantages over HPLC for chiral separations, including faster analysis times, reduced solvent consumption (using supercritical CO₂ as the primary mobile phase component), and often complementary selectivity.

Workflow for Chiral Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis synthesis Enantioselective Synthesis (CBS or Enzymatic) sample_prep Sample Preparation (Dissolve in Mobile Phase) synthesis->sample_prep injection Injection onto Chiral Column (HPLC/SFC) sample_prep->injection separation Separation of Enantiomers injection->separation detection Detection (UV/MS) separation->detection quantification Quantification of Enantiomeric Excess (ee) detection->quantification

Caption: Workflow for the synthesis and chiral analysis of this compound.

Recommended Analytical Method

Starting Conditions for Chiral HPLC/SFC Method Development:

ParameterHPLCSFC
Column Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H)Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H)
Mobile Phase n-Hexane / Isopropanol (IPA) or n-Hexane / EthanolCO₂ / Methanol or CO₂ / Ethanol
Initial Eluent Composition 90:10 (v/v)85:15 (v/v)
Flow Rate 0.5 - 1.0 mL/min2.0 - 4.0 mL/min
Column Temperature 25 °C35 - 40 °C
Back Pressure (for SFC) N/A100 - 150 bar
Detection UV at 254 nmUV at 254 nm

Method Optimization:

  • If resolution is insufficient, adjust the ratio of the polar modifier (alcohol).

  • Screen different alcohol modifiers (e.g., ethanol vs. isopropanol).

  • For basic or acidic impurities, consider the addition of a small amount of an additive (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds).

  • Varying the column temperature can also impact selectivity.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through both chemical and biocatalytic methods. The Corey-Bakshi-Shibata reduction offers a broadly applicable and high-yielding route with excellent enantioselectivity, making it a preferred choice for many synthetic applications. Enzymatic reductions provide an environmentally benign alternative, often with even higher enantioselectivity, though they may require more extensive initial screening and optimization of biological conditions.

Robust analytical methods, primarily chiral HPLC and SFC, are indispensable for the accurate determination of enantiomeric purity. While specific, pre-validated methods for this particular analyte are not extensively documented, the guidelines provided in this guide, based on the analysis of similar compounds, offer a strong foundation for successful method development. The choice between HPLC and SFC will depend on available instrumentation and desired throughput, with SFC often providing a faster and greener alternative.

By understanding the underlying principles and practical considerations of both the synthesis and analysis, researchers can confidently produce and verify the enantiomeric purity of this compound for its application in the synthesis of complex, stereochemically defined molecules.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • Corey-Itsuno Reduction. In Wikipedia. Retrieved from [Link]

  • Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 294-305. [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]

  • Matarashvili, I., Chankvetadze, L., Fanali, S., Farkas, T., & Chankvetadze, B. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of separation science, 36(1), 140–147. [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Chiral Technologies. Retrieved from [Link]

  • Sello, G., & Orsini, F. (2006). Selective Enzymatic Reduction of Aldehydes. Molecules, 11(6), 461–466. [Link]

  • Li, Z., Geng, X., & Xu, J. (2022). Coupling metal and whole-cell catalysis to synthesize chiral alcohols. Bioresources and Bioprocessing, 9(1), 63. [Link]

  • Al-Zoubi, R. M. (2010). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science, 21(2), 57-64. Retrieved from [Link]

Sources

literature comparison of trans-1,3-Diphenyl-2-propen-1-ol synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and selective production of key intermediates is paramount. trans-1,3-Diphenyl-2-propen-1-ol, a valuable allylic alcohol, serves as a crucial building block for numerous complex molecules. Its synthesis is most commonly achieved via the selective 1,2-reduction of the corresponding α,β-unsaturated ketone, 1,3-diphenyl-2-propen-1-one (chalcone), or through nucleophilic addition to cinnamaldehyde. This guide provides an in-depth comparison of the primary synthetic methodologies, offering field-proven insights, detailed experimental protocols, and supporting data to inform your selection of the most suitable method.

Introduction to Synthetic Pathways

The synthesis of this compound presents a classic chemoselectivity challenge. When starting from chalcone, the reducing agent must selectively attack the carbonyl group (a 1,2-addition) while leaving the conjugated carbon-carbon double bond intact. A competing pathway, the 1,4-conjugate addition, would lead to the saturated ketone, 1,3-diphenyl-1-propanone. The choice of reagents and reaction conditions is therefore critical to steer the reaction toward the desired allylic alcohol.

This guide will explore and compare the following key synthetic strategies:

  • Luche Reduction: A highly selective hydride reduction using sodium borohydride and a lanthanide salt.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: A reversible transfer hydrogenation using an aluminum alkoxide catalyst.

  • Catalytic Transfer Hydrogenation (CTH): Reduction using a metal catalyst and a hydrogen donor molecule.

  • Grignard Reaction: A classic organometallic approach involving the formation of a new carbon-carbon bond.

Method 1: Luche Reduction (Hydride Addition)

The Luche reduction is a cornerstone method for the chemoselective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.[1] It employs sodium borohydride (NaBH₄) in conjunction with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol.[1][2]

Causality of Experimental Choice: The Role of Cerium(III) Chloride

Standard sodium borohydride reduction of chalcone can result in a mixture of the desired 1,2-reduction product and the undesired 1,4-reduction product.[2] According to Hard and Soft Acid and Base (HSAB) theory, the β-carbon of the enone is a "soft" electrophilic site, while the carbonyl carbon is a "hard" site. The borohydride anion is a relatively soft nucleophile, leading to competitive 1,4-addition.

The addition of CeCl₃ is the key to achieving high selectivity. The cerium ion coordinates to the alcohol solvent (e.g., methanol), increasing its acidity and promoting the formation of sodium methoxyborohydrides. These alkoxide-substituted borohydrides are "harder" reducing agents, which preferentially attack the "hard" carbonyl carbon.[1] Furthermore, the Lewis acidic cerium ion activates the carbonyl group by coordinating to its oxygen, further enhancing its electrophilicity and favoring the direct 1,2-hydride attack.[1] This dual role of cerium chloride effectively suppresses the competing 1,4-addition, leading to excellent yields of the allylic alcohol.[3]

Experimental Protocol: Luche Reduction of Chalcone
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-diphenyl-2-propen-1-one (chalcone) (2.08 g, 10.0 mmol) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (3.73 g, 10.0 mmol).

  • Dissolution: Add 40 mL of methanol to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: While stirring vigorously, add sodium borohydride (NaBH₄) (0.38 g, 10.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Continue stirring the reaction mixture at 0 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly add 20 mL of cold water to quench the reaction, followed by 20 mL of 1 M HCl (aq) to neutralize the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield this compound as a white solid.

Method 2: Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a classic, cost-effective, and highly chemoselective method for reducing aldehydes and ketones.[4][5] It utilizes an aluminum alkoxide, typically aluminum isopropoxide [Al(O-i-Pr)₃], as a catalyst in the presence of a sacrificial alcohol, usually isopropanol.[4][6]

Causality of Experimental Choice: A Reversible Equilibrium

The MPV reduction operates via a reversible hydrogen transfer mechanism through a six-membered cyclic transition state.[4][7] The aluminum catalyst coordinates to both the carbonyl oxygen of the substrate (chalcone) and the oxygen of the hydride donor (isopropanol). A hydride is then transferred from the α-carbon of the isopropanol to the carbonyl carbon of the chalcone.

The reaction is an equilibrium. To drive it towards the product, isopropanol is used in large excess as the solvent. The acetone formed as a byproduct has a lower boiling point than isopropanol and can be removed by distillation, thus shifting the equilibrium in favor of the desired alcohol product according to Le Châtelier's principle.[7] A key advantage of the MPV reduction is its exceptional selectivity; it reduces the carbonyl group without affecting other sensitive functional groups like carbon-carbon double bonds, nitro groups, or halogens.[6]

Experimental Protocol: MPV Reduction of Chalcone
  • Setup: Assemble a distillation apparatus with a 250 mL round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.

  • Reagents: To the reaction flask, add 1,3-diphenyl-2-propen-1-one (chalcone) (4.16 g, 20.0 mmol) and aluminum isopropoxide (4.09 g, 20.0 mmol).

  • Solvent: Add 100 mL of anhydrous isopropanol.

  • Reaction & Distillation: Heat the mixture to a gentle reflux. Slowly distill off the acetone/isopropanol azeotrope over 4-6 hours. Periodically, add fresh anhydrous isopropanol to maintain the reaction volume.

  • Monitoring: Follow the reaction's progress by TLC until the starting chalcone is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of 2 M sulfuric acid and stir for 30 minutes to hydrolyze the aluminum salts.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash with water (2 x 40 mL) and brine (1 x 40 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: After filtration, remove the solvent by rotary evaporation. Purify the resulting crude solid by recrystallization to obtain this compound.

Method 3: Grignard Reaction

An alternative to reduction is the constructive synthesis via a Grignard reaction. This approach involves the nucleophilic addition of an organometallic reagent, phenylmagnesium bromide (PhMgBr), to the carbonyl carbon of trans-cinnamaldehyde. This method forms the target molecule by creating a new carbon-carbon bond.

Causality of Experimental Choice: Nucleophilic 1,2-Addition

The Grignard reagent is a potent nucleophile and a strong base. The carbon-magnesium bond is highly polarized, rendering the phenyl group strongly nucleophilic. This "hard" nucleophile readily attacks the electrophilic carbonyl carbon of cinnamaldehyde in a classic 1,2-addition fashion.[8] This reaction is generally very efficient for forming alcohols from aldehydes. A critical requirement for this reaction is the use of anhydrous conditions, as even trace amounts of water will protonate and destroy the Grignard reagent.[9]

Experimental Protocol: Grignard Synthesis

Part A: Preparation of Phenylmagnesium Bromide

  • Setup: In a flame-dried 250 mL three-neck flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stir bar, place magnesium turnings (0.73 g, 30.0 mmol).

  • Initiation: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, place a solution of bromobenzene (3.14 mL, 30.0 mmol) in 30 mL of anhydrous diethyl ether. Add a small amount (~2 mL) of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by cloudiness and gentle bubbling. If not, gently warm the flask or add a small crystal of iodine.

  • Addition: Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the grey-black solution at room temperature for an additional 30 minutes. The Grignard reagent is now ready for use.

Part B: Reaction with Cinnamaldehyde

  • Aldehyde Solution: In a separate flame-dried 250 mL flask, dissolve trans-cinnamaldehyde (3.30 g, 25.0 mmol) in 50 mL of anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add the prepared phenylmagnesium bromide solution from Part A to the cinnamaldehyde solution via a cannula or dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Then, slowly add saturated aqueous ammonium chloride solution (NH₄Cl) until the magnesium salts dissolve.

  • Extraction & Purification: Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation: Comparison of Synthesis Methods

MethodKey ReagentsTypical YieldReaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Luche Reduction NaBH₄, CeCl₃·7H₂O, MeOH~95%[3]3 - 4 hours0 °CHigh chemoselectivity, mild conditions, operational simplicity.Requires stoichiometric lanthanide salt.
MPV Reduction Al(O-i-Pr)₃, Isopropanol80 - 90%4 - 8 hours~82 °C (Reflux)High chemoselectivity, low cost, tolerant of many functional groups.[5][6]Equilibrium reaction, requires removal of acetone, longer reaction times.
Grignard Reaction PhMgBr, Cinnamaldehyde70 - 85%[10]2 - 3 hours0 °C to RTForms C-C bond, high-yielding.Requires strict anhydrous conditions, sensitive reagent.[9]
CTH Metal Catalyst, H-donorVariable (60-95%)1 - 12 hoursVariable (RT to 100+ °C)Catalytic, can be highly efficient, potential for asymmetric synthesis.Catalyst cost/sensitivity, optimization may be required.

Yields are estimates based on literature for the target molecule or closely related substrates and may vary based on scale and purification.

Visualization of Synthetic Pathways

Logical Flow of Synthesis Selection

Synthesis_Selection Start Need to Synthesize This compound Chalcone Starting from Chalcone? Start->Chalcone Cinnamaldehyde Starting from Cinnamaldehyde? Start->Cinnamaldehyde Luche Luche Reduction (High Selectivity, Mild Conditions) Chalcone->Luche Yes MPV MPV Reduction (Low Cost, High Tolerance) Chalcone->MPV Yes CTH CTH (Catalytic, Asymmetric Potential) Chalcone->CTH Yes Grignard Grignard Reaction (C-C Bond Formation) Cinnamaldehyde->Grignard Yes

Caption: Decision workflow for selecting a synthetic route.

Reaction Pathways Overview

Reaction_Pathways cluster_reduction Reduction Pathways cluster_addition Addition Pathway Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) Luche NaBH4, CeCl3 Methanol, 0°C Chalcone->Luche MPV Al(O-i-Pr)3 Isopropanol, Reflux Chalcone->MPV Product This compound Luche->Product MPV->Product Cinnamaldehyde trans-Cinnamaldehyde Grignard 1. PhMgBr, Et2O 2. H3O+ workup Cinnamaldehyde->Grignard Grignard->Product

Caption: Comparison of reduction vs. addition pathways.

Conclusion and Recommendations

The choice of synthetic method for this compound depends on the specific requirements of the researcher, including available starting materials, desired purity, scale, cost, and tolerance for specific reaction conditions.

  • For highest selectivity and yield under mild conditions, the Luche Reduction is the premier choice. Its operational simplicity and the reliably high yields reported make it ideal for research and discovery applications where material conservation is key.[3]

  • For large-scale, cost-effective synthesis, the Meerwein-Ponndorf-Verley (MPV) Reduction is highly attractive. Its use of inexpensive reagents and high functional group tolerance makes it a robust industrial method, provided the longer reaction times and need for distillation are acceptable.[5][6]

  • When the synthetic goal involves building molecular complexity via C-C bond formation, the Grignard Reaction is the logical approach. Starting from cinnamaldehyde, it provides a direct route to the product, though it demands rigorous anhydrous techniques.[9]

  • Catalytic Transfer Hydrogenation (CTH) offers a modern, powerful alternative, especially when asymmetric synthesis is desired. However, it may require more significant initial optimization of catalyst, base, and solvent systems to achieve the desired chemoselectivity for the allylic alcohol over the saturated ketone or alcohol.

By understanding the causality behind each method's design and performance, researchers can make an informed decision to best suit their synthetic goals.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of trans-1,3-Diphenyl-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, field-tested protocol for the safe disposal of trans-1,3-Diphenyl-2-propen-1-ol, ensuring the protection of personnel and compliance with environmental regulations.

Hazard Assessment and Precautionary Principles

Before handling any chemical, a thorough understanding of its potential hazards is critical. While some safety data sheets (SDS) for this compound may classify it as non-hazardous, others provide specific warnings.[1] In laboratory settings, the most rigorous safety standards must always be applied. Therefore, this guide adopts the precautionary principle, treating the compound based on its most conservative hazard profile.

According to available data, this compound is classified with the following hazards:

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

The assigned signal word is "Warning".[2] This classification dictates the minimum personal protective equipment (PPE) required for handling:

  • Eye Protection: Wear chemical safety goggles or glasses.[3]

  • Skin Protection: Wear a standard lab coat and chemically resistant gloves (e.g., nitrile).[2]

  • Respiratory Protection: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][4]

ParameterDescriptionSource(s)
Chemical Name This compound[5]
CAS Number 62668-02-4 / 4663-33-6[1][2][5]
Physical Form White to off-white solid powder[1][6]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
GHS Signal Word Warning[2]
Required PPE Nitrile gloves, safety goggles/glasses, lab coat[2][3]

Waste Characterization and Segregation: The Cornerstone of Safety

Proper disposal begins the moment a chemical is deemed waste. The foundational rule of chemical waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is that chemical waste must never be disposed of in regular trash or down the drain.[7][8]

Waste Stream Classification: this compound should be disposed of as a solid, non-halogenated organic hazardous waste .

Causality of Segregation: The imperative to segregate waste is rooted in preventing dangerous chemical reactions.[9][10] This compound, like its relative cinnamyl alcohol, may be incompatible with strong oxidizing agents.[11] Co-mingling this waste with incompatible materials such as nitric acid or permanganates could result in a violent exothermic reaction, fire, or the release of toxic fumes. Therefore, it must be collected in a waste container designated exclusively for non-halogenated organic solids.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of this compound from generation to pickup.

Step 1: Container Selection and Preparation

  • Action: Select a container that is chemically compatible with organic solids. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[10] Plastic bottles are often preferred to minimize the risk of breakage.[8]

  • Rationale: The container must prevent leakage and be non-reactive with its contents to maintain its integrity during accumulation and transport.[10]

Step 2: Waste Labeling

  • Action: Before adding any waste, affix a hazardous waste tag to the container.[8] The label must be filled out completely and legibly with the following information:

    • The words "Hazardous Waste "[12]

    • Full Chemical Name: "this compound" (no abbreviations or formulas)[8]

    • Composition: If mixed with other waste, list all components and their approximate percentages.[10]

    • Hazard Pictograms: Check the appropriate boxes for irritant (exclamation mark).[8]

    • Principal Investigator and Laboratory Information. [8]

  • Rationale: Accurate labeling is an OSHA and EPA requirement that ensures safe handling, proper segregation, and correct final disposal by waste management professionals.[7][12]

Step 3: Waste Accumulation

  • Action: Transfer the solid waste into the prepared container using a funnel or powder funnel to minimize dust generation.[4] Once the waste is added, securely fasten the lid. The container must remain closed at all times except when actively adding waste.[10]

  • Rationale: Keeping containers closed prevents the release of vapors or dust into the laboratory environment and protects personnel from exposure.[13]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][12] This area must be at or near the point of generation and under the control of laboratory personnel.[14] Store it with other compatible non-halogenated organic solids, away from any incompatible materials.

  • Rationale: The SAA ensures that hazardous waste is stored safely and securely, preventing accidental spills or mixing with incompatible chemicals.[10] The EPA and OSHA have specific regulations governing the operation of SAAs.[7][15]

Step 5: Arranging for Final Disposal

  • Action: Once the container is full (leaving at least one inch of headspace for expansion[10]) or is ready for disposal, contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup. Do not move the waste to another lab or storage area.[12]

  • Rationale: Final disposal must be handled by a licensed hazardous waste contractor who will transport the material to an approved treatment, storage, and disposal facility (TSDF).[1][9] Common disposal methods for this type of waste include incineration or secure landfilling.[9][16]

Disposal Workflow and Emergency Procedures

The following diagram outlines the decision-making process for proper disposal.

DisposalWorkflow cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container segregate Confirm Container is for Non-Halogenated Organic Solids container->segregate add_waste Add Waste to Container (Minimize Dust) segregate->add_waste Yes store Securely Cap & Store in SAA add_waste->store full Container Full? store->full full->store No contact_ehs Request Pickup from EHS full->contact_ehs Yes end Disposal Complete contact_ehs->end

Sources

A Senior Application Scientist's Guide to Handling trans-1,3-Diphenyl-2-propen-1-ol: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our primary goal is to advance science, but our foremost responsibility is to do so safely. This guide provides a comprehensive, experience-driven framework for the safe handling of trans-1,3-Diphenyl-2-propen-1-ol (CAS 62668-02-4). We will move beyond a simple checklist of personal protective equipment (PPE) to establish a robust safety protocol grounded in risk assessment and sound scientific principles. The causality behind each recommendation is explained to empower you, the scientist, to make informed safety decisions in your laboratory environment.

Hazard Identification: Understanding the Compound

This compound is a white to off-white solid organic compound.[1] A thorough review of aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data reveals several key hazards that must be addressed.[2][3] While some individual safety data sheets (SDS) may classify this substance as non-hazardous, a conservative approach based on consolidated data is crucial for ensuring personnel safety.[4] The primary documented risks are associated with irritation.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CodeStatementSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation[2][3]

These classifications form the basis of our safety protocols. The potential for skin, eye, and respiratory irritation dictates that our primary goal is to prevent direct contact and inhalation.

Engineering Controls: Your First and Most Critical Line of Defense

Before any discussion of PPE, we must emphasize the primacy of engineering and administrative controls. PPE is designed to protect you from hazards that cannot be eliminated through other means.

  • Ventilation: All handling of this compound, especially in its powdered form, must occur within a certified chemical fume hood or a similar local exhaust ventilation system.[4][5] This is non-negotiable, as it directly mitigates the respiratory irritation hazard by capturing airborne particulates at the source.

  • Designated Areas: All work with this compound should be restricted to a designated and clearly labeled area of the laboratory to prevent unintentional cross-contamination.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]

Personal Protective Equipment (PPE): A Protocol Based on the Task

The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following diagram illustrates a decision-making workflow for selecting the appropriate level of protection.

PPE_Workflow PPE Selection Workflow for this compound start Start: Assess Task weighing Weighing Solid Powder? start->weighing solution Working with Solution? weighing->solution No ppe_weighing Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - N95 Respirator weighing->ppe_weighing Yes ppe_solution Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat solution->ppe_solution Yes end Proceed with Task solution->end No ppe_weighing->end splash_risk Significant Splash Risk? ppe_solution->splash_risk ppe_splash Upgrade PPE: - Chemical Splash Goggles - Face Shield - Chemical Resistant Apron splash_risk->ppe_splash Yes splash_risk->end No ppe_splash->end

Caption: PPE selection flowchart based on the specific laboratory task.

Eye and Face Protection
  • Minimum Requirement: At all times when handling the compound, ANSI Z87.1-compliant safety glasses with side shields are mandatory.

  • Elevated Risk: When there is a risk of splashing (e.g., during dissolution or transfer of solutions) or when weighing the powder, you must upgrade to chemical splash goggles.[5] This is because goggles provide a complete seal around the eyes, offering superior protection against airborne dust and liquid splashes compared to safety glasses.

Skin and Body Protection
  • Lab Coat: A standard, flame-resistant lab coat, fully buttoned with sleeves rolled down, is required.

  • Gloves: Disposable nitrile gloves are the standard for providing incidental contact protection.[6] Given that this compound is a skin irritant, it is critical to:

    • Inspect gloves for any signs of degradation or puncture before use.

    • Change gloves immediately if contamination is suspected.

    • Never wear gloves outside of the laboratory area.

    • Always wash hands thoroughly with soap and water after removing gloves.

  • Clothing: Long pants and closed-toe, closed-heel shoes are mandatory laboratory attire and provide a final barrier against skin exposure.[6]

Respiratory Protection

The risk of inhaling airborne particles is highest when handling the solid, powdered form of the compound.

  • Required for Solids: When weighing or transferring the solid, a NIOSH-approved N95 filtering facepiece respirator (dust mask) is required at a minimum.[7][8] This prevents the inhalation of fine particulates that can cause respiratory tract irritation.[3]

  • For Solutions: Respiratory protection is typically not required when working with the compound in solution, provided all work is conducted within a properly functioning chemical fume hood.

Operational Plan: A Step-by-Step Guide to Safe Weighing

This protocol provides a self-validating workflow for safely weighing this compound.

  • Preparation:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE as per the "Weighing Solid Powder" path in the workflow diagram: lab coat, chemical splash goggles, nitrile gloves, and an N95 respirator.

    • Cover the work surface (e.g., the balance) with disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, receiving flask) within the fume hood.

  • Execution:

    • Carefully open the stock container inside the fume hood. Avoid creating dust clouds.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat on the balance.

    • Once the desired mass is obtained, securely close the primary stock container.

    • Carefully transfer the weighed solid into the receiving flask.

  • Immediate Cleanup:

    • Dispose of the used weigh boat and any contaminated bench paper into a designated solid waste container inside the fume hood.

    • Wipe down the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol), disposing of the wipe in the same waste container.

  • Doffing PPE:

    • To prevent cross-contamination, remove PPE in the correct order before leaving the work area:

      • Remove gloves (peeling them off without touching the outer surface).

      • Remove lab coat.

      • Remove eye protection and respirator.

      • Wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste: All unused solid this compound and solutions containing it must be disposed of as chemical waste. Follow all local, state, and federal regulations, and adhere to your institution's specific waste management guidelines.[3][4]

  • Contaminated Labware: Disposable items such as gloves, weigh boats, and wipes that have come into contact with the chemical should be collected in a clearly labeled, sealed waste bag or container for hazardous solid waste.

  • Empty Containers: The original product container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

By integrating this risk-based approach, from understanding the fundamental hazards to implementing rigorous engineering and personal protective protocols, you can ensure a safe and effective research environment when working with this compound.

References

  • This compound - PubChem. National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - Cinnamyl alcohol, 98% - Cole-Parmer. Cole-Parmer. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.